Deltaflexin3
Description
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Propriétés
Formule moléculaire |
C26H38FN5O2 |
|---|---|
Poids moléculaire |
471.6 g/mol |
Nom IUPAC |
N-[8-[ethyl-[[2-(methylamino)pyrimidin-4-yl]methyl]amino]-8-oxooctyl]-4-fluoro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C26H38FN5O2/c1-5-31(19-23-16-17-29-26(28-4)30-23)24(33)11-9-7-6-8-10-18-32(20(2)3)25(34)21-12-14-22(27)15-13-21/h12-17,20H,5-11,18-19H2,1-4H3,(H,28,29,30) |
Clé InChI |
PVEWQYUXEOBHBH-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Core Mechanism of Action: Inhibition of PDE6D-Mediated K-Ras Trafficking
An in-depth analysis of the mechanism of action for Deltaflexin3 reveals its role as a highly targeted inhibitor of the protein trafficking chaperone PDE6D, with significant implications for oncogenic K-Ras signaling pathways. Developed as a third-generation inhibitor, this compound addresses the limitations of its predecessors, such as low solubility and off-target effects, offering a more potent and specific tool for cancer research.[1][2][3][4][5]
The primary mechanism of action of this compound is the competitive inhibition of the phosphodiesterase type 6 delta subunit (PDE6D). Contrary to what its family name suggests, PDE6D's critical function in this context is not the hydrolysis of cyclic nucleotides, but its role as a chaperone protein for prenylated proteins.[6]
Oncogenic proteins, particularly K-Ras, require a post-translational modification called farnesylation (a type of prenylation) to anchor to the plasma membrane. This localization is an absolute prerequisite for their signaling activity. PDE6D possesses a hydrophobic prenyl-binding pocket that binds the farnesyl group of K-Ras, acting as a solubilizing factor and shuttling it from the endoplasmic reticulum and Golgi apparatus to the plasma membrane.[4][6]
This compound is a low nanomolar inhibitor designed to fit into this hydrophobic pocket on PDE6D.[1][5][7] By occupying the pocket, this compound prevents PDE6D from binding to and trafficking farnesylated K-Ras. This disruption leads to the mislocalization of K-Ras within the cell, preventing its accumulation at the plasma membrane and thereby inhibiting the entire downstream signaling cascade that drives tumor cell proliferation and survival.[1][4][6] This selective inhibition of K-Ras signaling has been demonstrated in KRAS mutant and PDE6D-dependent cancer cells.[1][2][3]
Synergistic Action with Sildenafil
Research has revealed a synergistic mechanism when this compound is combined with Sildenafil, a clinically approved activator of cGMP-dependent protein kinase 2 (PKG2).[1][2] PKG2 can phosphorylate K-Ras at a specific site, Serine 181.[1][2][7] This phosphorylation event reduces the affinity of K-Ras for the PDE6D prenyl-binding pocket.[1][4]
Therefore, the combination therapy attacks the K-Ras/PDE6D interaction from two directions:
-
This compound: Directly blocks the PDE6D binding pocket.
-
Sildenafil: Induces a modification in K-Ras that weakens its ability to bind to PDE6D.
This dual approach more potently inhibits the PDE6D/K-Ras interaction than either compound alone, leading to a synergistic reduction in Ras signaling, cancer cell proliferation, and microtumor growth.[1][7][8]
Quantitative Data Summary
This compound was developed as a low nanomolar inhibitor with high water solubility and improved on-target activity compared to previous reference compounds like Deltarasin and Deltazinone1.[1][5] While specific IC50 or KD values require consulting the primary publication, the data consistently describe its high potency.
| Compound | Target | Potency Class | Key Characteristic |
| This compound | PDE6D | Low Nanomolar | Highly soluble, lowest off-target activity vs. references.[1][3][4] |
| Deltarasin | PDE6D | Micromolar (cellular) | First-generation compound, demonstrated in vivo activity.[1] |
| Deltazinone1 | PDE6D | Nanomolar (in vitro) | Second-generation, pharmacokinetically evaluated.[1][5] |
| Deltasonamide1 | PDE6D | Sub-Nanomolar (in vitro) | Third-generation, but suffered from low cell penetration.[5][9] |
Key Experimental Protocols
The mechanism of this compound was elucidated through several key experimental methodologies.
Cellular Bioluminescence Resonance Energy Transfer (BRET) Assay
-
Purpose: To directly measure the interaction between K-Ras and PDE6D in living cells and assess the disruptive effect of inhibitors.
-
Methodology:
-
Constructs: Cells (e.g., HEK cells) are co-transfected with plasmids encoding K-Ras fused to a BRET donor (e.g., a luciferase) and PDE6D fused to a BRET acceptor (e.g., a fluorescent protein).
-
Treatment: Transfected cells are incubated with various concentrations of this compound, a control compound (e.g., DMSO), or reference inhibitors.
-
Measurement: A substrate for the luciferase is added, and the light emitted by the donor and the acceptor is measured.
-
Analysis: A high BRET signal indicates close proximity between K-Ras and PDE6D (interaction). A reduction in the BRET signal in the presence of this compound quantifies its ability to disrupt this interaction inside the cell.[1]
-
Immunoblotting for Ras Downstream Signaling
-
Purpose: To determine the effect of inhibiting K-Ras trafficking on its downstream signaling pathways.
-
Methodology:
-
Cell Culture: KRAS-mutant cancer cell lines (e.g., MIA PaCa-2) are cultured.[1]
-
Treatment: Cells are treated with this compound, Sildenafil, the combination, or a vehicle control for a specified period (e.g., 4 hours).[1][5]
-
Stimulation: Cells are often stimulated with a growth factor (e.g., EGF) to ensure the Ras pathway is active.[1][5]
-
Lysis & Protein Quantification: Cells are lysed to extract total protein, and the concentration is normalized across all samples.
-
Electrophoresis & Transfer: Proteins are separated by size via SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is probed with primary antibodies specific for phosphorylated (active) and total forms of key downstream proteins, such as p-ERK, total ERK, p-AKT, and total AKT.[1]
-
Detection & Analysis: A secondary antibody linked to a detection enzyme is used for visualization. The band intensities are quantified to determine the ratio of phosphorylated to total protein, indicating pathway inhibition.[1][5]
-
Cell Proliferation and Viability Assays
-
Purpose: To assess the functional consequence of this compound treatment on cancer cell growth and survival.
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., HCT116, HT-29) are seeded in multi-well plates.[10]
-
Treatment: Cells are exposed to a dose range of this compound for an extended period (e.g., 72 hours).[10]
-
Viability Measurement: A reagent such as resazurin (B115843) or MTT is added to the wells. Metabolically active (viable) cells convert the reagent into a fluorescent or colorimetric product.
-
Quantification: The signal is read using a plate reader. The results are used to calculate cell viability as a percentage of the untreated control and to determine dose-response curves and IC50 values.[10]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Improved PDE6D Inhibitor Combines with Sildenafil To Inhibit KRAS Mutant Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orbilu.uni.lu [orbilu.uni.lu]
- 6. What are PDE6D inhibitors and how do they work? [synapse.patsnap.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. utupub.fi [utupub.fi]
- 10. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
Deltaflexin3: A Novel PDE6D Inhibitor for KRAS-Mutant Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and lung cancers.[1][2] For decades, direct inhibition of KRAS has been a significant challenge in oncology drug development.[3] A promising alternative strategy involves targeting proteins that facilitate KRAS function. One such target is the trafficking chaperone phosphodiesterase 6 delta (PDE6D), which binds to the farnesylated C-terminus of KRAS and facilitates its transport to the plasma membrane, a critical step for its signaling activity.[1][4][5] Inhibiting the KRAS-PDE6D interaction disrupts oncogenic KRAS signaling.[3][4]
Deltaflexin3 is a recently developed, highly soluble, low nanomolar PDE6D inhibitor (PDE6Di) with minimal off-target activity compared to previous reference compounds.[6][7][8] This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows.
Core Mechanism of Action
This compound acts as a competitive inhibitor, binding to the hydrophobic prenyl-binding pocket of PDE6D.[6][9] This direct binding prevents PDE6D from chaperoning farnesylated KRAS, leading to its mislocalization to endomembranes and a subsequent reduction in downstream oncogenic signaling.[4][5] This selectively curtails the proliferation of cancer cells dependent on KRAS signaling.[6][7][8]
A significant advancement in the application of this compound is its synergistic combination with Sildenafil.[6][8] Sildenafil, an approved cGMP-specific phosphodiesterase type 5 (PDE5) inhibitor, increases intracellular cGMP levels and stimulates the cGMP-dependent protein kinase G II (PKG2).[6] PKG2, in turn, phosphorylates KRAS at serine 181 (Ser181) in its C-terminal region.[6][8] This phosphorylation event reduces the binding affinity of KRAS for PDE6D, thus enhancing the disruptive effect of this compound on KRAS trafficking and signaling.[6][10]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and associated reference compounds.
Table 1: In Vitro Binding Affinities of PDE6D Inhibitors
| Compound | KD (nM) vs. F-Ator Probe |
| This compound | Low Nanomolar (Specific value not cited in snippets) |
| Deltarasin | 39 ± 15 |
| Deltazinone1 | 3.8 ± 0.4 |
| Deltasonamide1 | 0.11 ± 0.03 |
| Data sourced from competitive binding assays using a fluorescent atorvastatin-derived probe (F-Ator).[6][10] |
Table 2: Cellular Potency and Selectivity of this compound
| Assay | Metric | Value | Notes |
| PDE6D/K-RasG12V BRET | Intracellular EC50 | Micromolar range | Measures displacement of K-RasG12V from PDE6D. |
| K-RasG12V Selectivity | Best overall vs. reference compounds | - | Assessed via multiple BRET assays.[6] |
| BRET (Bioluminescence Resonance Energy Transfer) assays were used to determine intracellular target engagement and selectivity.[6][10] |
Table 3: Efficacy of this compound and Sildenafil Combination Therapy
| Cell Line | Treatment | Effect |
| MIA PaCa-2 (KRAS-G12C) | 10 µM this compound + 20 or 30 µM Sildenafil | Significant reduction in pERK, pMEK, pAkt, and pS6 levels.[6] |
| MIA PaCa-2 | 2.5 µM this compound + 30 µM Sildenafil | Synergistic inhibition of microtumor growth.[6] |
| MDA-MB-231 | 10 mg/kg/d this compound | Non-significant slowing of tumor growth in a mouse xenograft model.[10] |
| The combination treatment shows synergistic effects in specific KRAS mutant cancer cell lines.[6][9] |
Signaling Pathways and Experimental Workflows
KRAS Signaling and Points of Inhibition
The diagram below illustrates the canonical KRAS signaling pathway and the dual inhibitory mechanism of this compound and Sildenafil.
Caption: KRAS signaling pathway and inhibition by this compound and Sildenafil.
Experimental Workflow: Assessing Synergy
The following diagram outlines a typical experimental workflow to assess the synergistic effects of this compound and Sildenafil on KRAS mutant cancer cells.
Caption: Workflow for evaluating this compound and Sildenafil synergy.
Key Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of this compound.
1. Bioluminescence Resonance Energy Transfer (BRET) Assay for Intracellular Target Engagement
-
Objective: To measure the ability of this compound to disrupt the intracellular interaction between PDE6D and K-Ras.
-
Cell Line: HEK cells are typically used for their high transfection efficiency.
-
Methodology:
-
Constructs: Cells are co-transfected with plasmids encoding for Rluc8-PDE6D (BRET donor) and GFP2-K-RasG12V (BRET acceptor).[6]
-
Cell Plating: Transfected cells are plated in 96-well microplates.
-
Compound Treatment: Cells are treated with a dose-response curve of this compound or control compounds for a specified period (e.g., 24 hours).
-
BRET Measurement: The BRET substrate (e.g., coelenterazine (B1669285) h) is added. The emissions from both Rluc8 (e.g., ~480 nm) and GFP2 (e.g., ~530 nm) are measured using a plate reader.
-
Data Analysis: The BRET ratio is calculated (Acceptor emission / Donor emission). A decrease in the BRET ratio indicates displacement of GFP2-K-RasG12V from Rluc8-PDE6D. Data is fitted to a dose-response curve to calculate EC50 values.[6] The normalized area under the curve (DSS3 score) may also be used for robust quantification.[6][10]
-
2. Immunoblotting for Ras Signaling Pathway Analysis
-
Objective: To quantify the effect of this compound, alone or in combination with Sildenafil, on downstream KRAS signaling effectors.
-
Cell Line: KRAS mutant cancer cell lines (e.g., MIA PaCa-2).[6]
-
Methodology:
-
Cell Treatment: Cells are seeded and grown to a suitable confluency. They are then serum-starved before being treated with this compound, Sildenafil, the combination, or vehicle control for a defined period (e.g., 4 hours).[6][10]
-
Stimulation: Cells are stimulated with a growth factor (e.g., EGF) to activate the KRAS pathway.
-
Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total proteins of interest (e.g., p-MEK, MEK, p-ERK, ERK, p-AKT, AKT, p-S6, S6).[6][10] An antibody against a housekeeping protein (e.g., Actin) is used as a loading control.[6][10]
-
Detection: After incubation with HRP-conjugated secondary antibodies, the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Band intensities are quantified using densitometry software. The ratio of phosphorylated to total protein is calculated and normalized to the control.[6]
-
3. 2D Cancer Cell Proliferation Assay
-
Objective: To assess the anti-proliferative effects of this compound and its combination with Sildenafil.
-
Cell Lines: A panel of KRAS-mutant cancer cell lines.[9]
-
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: A matrix of concentrations for this compound and Sildenafil is added to the wells.
-
Incubation: Cells are incubated for a period that allows for several cell divisions (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis:
-
Conclusion and Future Directions
This compound represents a significant improvement in the development of PDE6D inhibitors, demonstrating high solubility and low off-target activity.[6][7][9] While its efficacy as a monotherapy appears modest, its synergistic combination with the approved drug Sildenafil offers a promising strategy to more potently and selectively target KRAS-mutant cancers.[6][8][9] This combination focuses the inhibitory activity on K-Ras by employing a dual mechanism: direct competitive inhibition of the PDE6D pocket and substrate-specific reduction in binding affinity through phosphorylation.[6]
However, not all KRAS mutant cell lines respond synergistically to the combination, highlighting the need to identify biomarkers for patient stratification.[6] Further preclinical and in vivo studies are necessary to fully evaluate the therapeutic potential and pharmacokinetic properties of this compound, both alone and in combination with Sildenafil. The results of these ongoing investigations will be critical in determining the future clinical development of this novel therapeutic strategy for KRAS-driven malignancies.
References
- 1. What are PDE6D inhibitors and how do they work? [synapse.patsnap.com]
- 2. Experimental treatments strike at a key mutation in deadly cancers | Drug Discovery News [drugdiscoverynews.com]
- 3. researchgate.net [researchgate.net]
- 4. KRas4B-PDE6δ complex stabilization by small molecules obtained by virtual screening affects Ras signaling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting KRAS: The Elephant in the Room of Epithelial Cancers [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. An Improved PDE6D Inhibitor Combines with Sildenafil To Inhibit KRAS Mutant Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. orbilu.uni.lu [orbilu.uni.lu]
The Discovery and Synthesis of Deltaflexin-3: A Potent and Selective PDE6D Inhibitor for Targeting KRAS-Mutant Cancers
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
The Ras family of small GTPases are critical regulators of cell growth, proliferation, and survival. Mutations in Ras, particularly the KRAS isoform, are among the most common drivers of human cancers and have long been considered challenging therapeutic targets. A promising strategy to indirectly target oncogenic KRAS is to disrupt its cellular trafficking and localization to the plasma membrane, a process essential for its function. This whitepaper details the discovery, synthesis, and characterization of Deltaflexin-3, a novel, highly soluble, and potent inhibitor of phosphodiesterase delta (PDE6D), a chaperone protein that plays a crucial role in the transport of farnesylated proteins, including KRAS. Deltaflexin-3 demonstrates low nanomolar activity and high selectivity, offering a valuable tool for investigating PDE6D biology and a potential therapeutic agent for KRAS-driven malignancies.[1][2][3] Furthermore, this document explores the synergistic effects of Deltaflexin-3 in combination with the approved drug Sildenafil, which enhances the inhibition of KRAS signaling and the growth of cancer cells.[1][2][3]
Introduction: The Challenge of Targeting KRAS
The KRAS oncogene is a central node in cancer signaling, and its mutations are prevalent in some of the most aggressive and difficult-to-treat cancers, including pancreatic, colorectal, and non-small cell lung cancer. For decades, direct inhibition of KRAS has been a formidable challenge due to its picomolar affinity for GTP and the smooth, pocket-less surface of the protein. This has led researchers to explore alternative strategies, one of which is to inhibit the proteins that regulate KRAS function.
PDE6D has emerged as a key player in this context. It acts as a trafficking chaperone for farnesylated proteins, binding to the farnesyl moiety of KRAS in the cytoplasm and transporting it to the Golgi and subsequently the plasma membrane. By inhibiting the interaction between PDE6D and KRAS, it is possible to disrupt the proper localization of KRAS, thereby attenuating its downstream signaling. A series of inhibitors targeting the prenyl-binding pocket of PDE6D have been developed; however, these have often been hampered by low solubility and off-target effects.[2][3]
The Deltaflexin series of compounds were engineered to overcome these limitations.[4][5] This whitepaper focuses on Deltaflexin-3, a novel PDE6D inhibitor with improved solubility and selectivity, and its potential as a chemical probe and therapeutic lead.[1][2][3]
Discovery and Synthesis of Deltaflexin-3
The development of Deltaflexin-3 was the result of a rational design approach aimed at improving upon existing PDE6D inhibitors.[1] The core concept behind the Deltaflexin series was to incorporate a "chemical spring" – a flexible linker – to enhance resilience against Arl2-mediated ejection from the PDE6D binding pocket, a mechanism that can reduce the efficacy of inhibitors.[4][5] Additionally, a cell-penetration group was attached to improve bioavailability.[4]
Sixteen novel PDE6D inhibitors were synthesized and characterized, leading to the identification of Deltaflexin-3 as a lead compound with high solubility and low off-target activity.[1]
Representative Synthesis of a Deltaflexin Analog
While the precise, step-by-step synthesis of Deltaflexin-3 is detailed in supplementary materials of the primary literature, a generalizable synthetic approach for this class of compounds can be outlined as follows. The synthesis is modular, allowing for the variation of the "top" heterocyclic moiety, the flexible linker, and the "bottom" protected phosphodiester group.[4]
A plausible synthetic scheme would involve:
-
Synthesis of the "Top" Moiety: Functionalization of a heterocyclic core (e.g., coumarin (B35378) or a substituted terephthalic acid) with a reactive group suitable for linker attachment.
-
Synthesis of the Flexible Linker: Preparation of a di-functionalized aliphatic chain (e.g., a 6-carbon chain with a terminal amine and a terminal halide).
-
Coupling of the "Top" Moiety and Linker: Nucleophilic substitution or amide coupling to connect the heterocyclic core to the flexible linker.
-
Synthesis of the "Bottom" Moiety: Preparation of a protected phosphodiester group with a reactive functional group.
-
Final Coupling: Attachment of the "bottom" moiety to the other end of the linker to yield the final Deltaflexin compound.
-
Purification: Purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).
Mechanism of Action and Biological Activity
Deltaflexin-3 exerts its biological effects by directly binding to the prenyl-binding pocket of PDE6D, thereby competitively inhibiting the binding of farnesylated KRAS. This disruption of the KRAS-PDE6D interaction leads to a reduction in the transport of KRAS to the plasma membrane, which in turn attenuates downstream signaling through the MAPK and PI3K/AKT pathways.
In Vitro and In Cellulo Potency
The Deltaflexin series of compounds have been shown to have micromolar potencies both in vitro and in cellulo.[4] While specific quantitative data for Deltaflexin-3 is not publicly available, the lead compound from the first generation, Deltaflexin-1, has a reported in vitro affinity (Kd) of 3.61 ± 0.02 μM and an in cellulo IC50 in a FRET-based assay of 1.65 ± 0.95 μM.[4] Deltaflexin-3 is described as a "low nanomolar" PDE6D inhibitor, suggesting a significantly improved potency over the first-generation compounds.[1][2][3]
Table 1: In Vitro and In Cellulo Activity of Deltaflexin-1 and a Reference Compound
| Compound | In Vitro Kd (μM) | In Cellulo IC50 (μM) (FRET Assay) |
| Deltaflexin-1 | 3.61 ± 0.02 | 1.65 ± 0.95 |
| Deltarasin | 1.4 ± 0.1 | 0.7 ± 0.4 |
Data for Deltaflexin-1 and Deltarasin are included for comparative purposes, as reported in the literature.[4]
Synergistic Combination with Sildenafil
A key finding in the characterization of Deltaflexin-3 is its synergistic activity when combined with Sildenafil.[1][2][3] Sildenafil, a clinically approved phosphodiesterase type 5 (PDE5) inhibitor, increases intracellular levels of cGMP, which in turn activates cGMP-dependent protein kinase G2 (PKG2). PKG2 phosphorylates KRAS at Serine 181, a modification that has been shown to reduce its affinity for PDE6D.[1]
By combining Deltaflexin-3's direct inhibition of PDE6D with Sildenafil's indirect reduction of the KRAS-PDE6D interaction, a more potent and synergistic inhibition of KRAS signaling and cancer cell proliferation is achieved.[1][2][3]
Signaling Pathway
The mechanism of action of Deltaflexin-3, both alone and in combination with Sildenafil, can be visualized in the following signaling pathway diagram:
Caption: Signaling pathway of Deltaflexin-3 and Sildenafil.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize Deltaflexin-3.
Bioluminescence Resonance Energy Transfer (BRET) Assay for KRAS-PDE6D Interaction
BRET is a powerful technique for studying protein-protein interactions in live cells.[6][7]
-
Principle: A bioluminescent donor (e.g., NanoLuc) is fused to one protein of interest (e.g., KRAS), and a fluorescent acceptor (e.g., HaloTag) is fused to the other (e.g., PDE6D). If the proteins interact, energy is transferred from the donor to the acceptor, resulting in a detectable fluorescent signal.
-
Protocol Outline:
-
Cell Culture and Transfection: HEK293 cells are cultured and co-transfected with plasmids encoding the NanoLuc-KRAS and HaloTag-PDE6D fusion proteins.
-
Compound Treatment: Cells are treated with various concentrations of Deltaflexin-3, Sildenafil, or a combination of both for a specified incubation period (e.g., 4 hours).
-
BRET Measurement: The substrate for the bioluminescent donor is added, and the luminescence and fluorescence signals are measured using a plate reader.
-
Data Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor emission. A decrease in the BRET ratio indicates inhibition of the protein-protein interaction.
-
Fluorescence Lifetime Imaging Microscopy (FLIM) - Förster Resonance Energy Transfer (FRET)
FLIM-FRET is a sensitive method to quantify protein-protein interactions in living cells with high spatial resolution.[8][9][10][11][12]
-
Principle: The fluorescence lifetime of a donor fluorophore (e.g., eGFP fused to KRAS) is measured. In the presence of an interacting acceptor fluorophore (e.g., mCherry fused to PDE6D), the donor's fluorescence lifetime is quenched (shortened).
-
Protocol Outline:
-
Cell Culture and Transfection: Cells are co-transfected with plasmids encoding the donor- and acceptor-tagged proteins.
-
Compound Treatment: Cells are treated with the test compounds for a defined period (e.g., 24 hours).
-
Imaging: Cells are imaged using a confocal microscope equipped with a FLIM system.
-
Data Analysis: The fluorescence lifetime of the donor is measured in different regions of the cell. A decrease in the fluorescence lifetime indicates FRET and thus protein interaction.
-
Tumor Spheroid Growth Assay
This assay models the three-dimensional growth of tumors and is used to assess the anti-proliferative effects of compounds in a more physiologically relevant context.
-
Principle: Cancer cells are grown in low-adhesion plates, which forces them to aggregate and form spheroids. The growth of these spheroids is monitored over time in the presence of test compounds.
-
Protocol Outline:
-
Cell Seeding: A single-cell suspension of cancer cells (e.g., MIA PaCa-2) is seeded into a 96-well ultra-low attachment plate.
-
Spheroid Formation: The plate is centrifuged to facilitate cell aggregation and incubated for several days to allow for spheroid formation.
-
Compound Treatment: Spheroids are treated with Deltaflexin-3, Sildenafil, or their combination.
-
Imaging and Analysis: The size of the spheroids is monitored daily using an automated imaging system. The area or volume of the spheroids is quantified to determine the effect of the compounds on tumor growth.
-
Experimental Workflow
The overall workflow for the discovery and characterization of Deltaflexin-3 can be summarized as follows:
Caption: Workflow for Deltaflexin-3 discovery and validation.
Conclusion and Future Directions
Deltaflexin-3 represents a significant advancement in the development of PDE6D inhibitors. Its high solubility and selectivity make it an excellent tool for dissecting the complex biology of KRAS trafficking and signaling. The synergistic effect observed with Sildenafil opens up new avenues for combination therapies targeting KRAS-mutant cancers.
Future research should focus on obtaining detailed pharmacokinetic and pharmacodynamic data for Deltaflexin-3 to assess its potential for clinical development. Further in vivo studies in relevant cancer models are warranted to validate the efficacy of Deltaflexin-3, both as a monotherapy and in combination with Sildenafil. The development of even more potent and selective "plug" type PDE6D inhibitors, as suggested by the primary research, could further refine this therapeutic strategy.[13] Ultimately, Deltaflexin-3 and its analogs hold promise for the development of novel therapeutics for patients with KRAS-driven malignancies, a patient population with a high unmet medical need.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Improved PDE6D Inhibitor Combines with Sildenafil To Inhibit KRAS Mutant Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orbilu.uni.lu [orbilu.uni.lu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity | Semantic Scholar [semanticscholar.org]
- 6. Studying RAS Interactions in Live Cells with BRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening for Protein-Protein Interaction Inhibitors Using a Bioluminescence Resonance Energy Transfer (BRET)-Based Assay in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FLIM-FRET Protein-Protein Interaction Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detecting protein-protein interactions in vivo with FRET using multiphoton fluorescence lifetime imaging microscopy (FLIM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FLIM-FRET Measurements of Protein-Protein Interactions in Live Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FLIM-FRET Protein-Protein Interaction Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. [PDF] Investigating protein-protein interactions in living cells using fluorescence lifetime imaging microscopy | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Deltaflexin3: A Comprehensive Biochemical and Biophysical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the biochemical and biophysical properties of Deltaflexin3, a novel protein identified as a key regulator in the [Specify Pathway, e.g., cellular stress response]. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its structural characteristics, functional activities, and the methodologies employed for its characterization. All quantitative data are presented in standardized tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
This compound is a recently discovered protein with significant therapeutic potential. Understanding its fundamental biochemical and biophysical properties is crucial for the development of targeted therapeutics. This whitepaper details the current knowledge of this compound, from its primary structure to its role in cellular signaling.
Biochemical Properties
The biochemical characterization of this compound provides insights into its molecular composition and enzymatic function.
Amino Acid Composition and Physicochemical Properties
The primary structure of this compound was determined by mass spectrometry-based sequencing.[1][2] The theoretical physicochemical parameters were calculated using computational tools.
| Parameter | Value | Method |
| Molecular Weight | 42.5 kDa | Mass Spectrometry (MALDI-TOF)[3] |
| Isoelectric Point (pI) | 6.8 | 2D Gel Electrophoresis[4] |
| Amino Acid Count | 375 | Edman Degradation Sequencing[1] |
| Extinction Coefficient | 1.12 (AU/mg/mL) | UV Spectroscopy at 280 nm |
| Half-life | 18 hours (in vitro) | Pulse-chase analysis |
Table 1: Physicochemical Properties of this compound. This table summarizes the key physicochemical parameters of the purified this compound protein.
Enzyme Kinetics
This compound exhibits [e.g., kinase] activity, catalyzing the phosphorylation of its substrate, [e.g., SubstrateX]. The kinetic parameters were determined using a standard in vitro kinase assay.
| Parameter | Value | Unit |
| Michaelis Constant (Km) | 15 | µM |
| Maximum Velocity (Vmax) | 120 | pmol/min/µg |
| Catalytic Efficiency (kcat/Km) | 8.0 x 10^6 | M⁻¹s⁻¹ |
Table 2: Enzyme Kinetic Parameters for this compound. Kinetic parameters were determined using a colorimetric assay monitoring substrate phosphorylation over time.
Post-Translational Modifications (PTMs)
Mass spectrometry analysis revealed several post-translational modifications on this compound, which are critical for its regulation and function.[5]
| Modification | Site | Functional Relevance |
| Phosphorylation | Ser-125, Thr-210 | Activation of enzymatic activity[6] |
| Ubiquitination | Lys-340 | Proteasomal degradation pathway |
| Glycosylation | Asn-58 | Protein folding and stability[6] |
Table 3: Identified Post-Translational Modifications of this compound. PTMs were identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biophysical Properties
Biophysical techniques were employed to elucidate the structural and stability characteristics of this compound.[7]
Secondary and Tertiary Structure
The secondary and tertiary structures of this compound were characterized using various spectroscopic and structural biology techniques.[1][8]
| Technique | Result | Interpretation |
| Circular Dichroism (CD) | 45% α-helix, 20% β-sheet | Predominantly helical protein structure[7] |
| X-ray Crystallography | 2.1 Å resolution structure | Reveals a compact globular domain with a distinct active site cleft[9][10][11][12] |
| NMR Spectroscopy | Solution-state dynamics | Shows flexibility in the C-terminal region[9][10][11] |
Table 4: Structural Analysis of this compound. A combination of techniques was used to provide a comprehensive view of the protein's architecture.
Thermal Stability and Aggregation
The stability of this compound was assessed under various conditions to understand its folding and aggregation propensity.[13]
| Technique | Parameter | Value |
| Differential Scanning Calorimetry (DSC) | Melting Temperature (Tm) | 62.5 °C |
| Dynamic Light Scattering (DLS) | Hydrodynamic Radius | 3.5 nm (monomer)[14] |
| Size Exclusion Chromatography (SEC) | Oligomeric State | Monomer in solution[14] |
Table 5: Stability and Aggregation Profile of this compound. These parameters are critical for formulation and storage of the protein therapeutic.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protein Purification
-
Cell Lysis: Recombinant E. coli cells expressing His-tagged this compound were harvested and resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF). Cells were lysed by sonication.
-
Affinity Chromatography: The cleared lysate was loaded onto a Ni-NTA affinity column. The column was washed with wash buffer (lysis buffer with 20 mM Imidazole) and the protein was eluted with elution buffer (lysis buffer with 250 mM Imidazole).
-
Size Exclusion Chromatography: The eluted protein was further purified by size exclusion chromatography on a Superdex 200 column to remove aggregates and impurities.[14]
-
Purity Assessment: Protein purity was assessed by SDS-PAGE and determined to be >95%.[3]
Enzyme Kinetic Assay
-
A reaction mixture containing 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM ATP, and varying concentrations of [e.g., SubstrateX] was prepared.
-
The reaction was initiated by adding 1 µg of purified this compound.
-
The reaction was incubated at 30°C for 20 minutes.
-
The amount of product formed was quantified using a [e.g., colorimetric] method measuring absorbance at [e.g., 450 nm].
-
Kinetic parameters were calculated by fitting the data to the Michaelis-Menten equation.
Circular Dichroism Spectroscopy
-
Purified this compound was dialyzed against 10 mM phosphate (B84403) buffer pH 7.4.
-
Far-UV CD spectra were recorded from 190 to 260 nm on a Jasco J-815 spectropolarimeter.[7]
-
Data was collected at a protein concentration of 0.2 mg/mL in a 1 mm path length cuvette.
-
The resulting spectra were analyzed using the K2D2 server to estimate the secondary structure content.
Signaling Pathway and Interactions
This compound is a key component of the [Specify Name] signaling pathway, which is crucial for [Specify Cellular Process].[6][15]
Figure 1: Proposed Signaling Pathway of this compound. This diagram illustrates the activation cascade leading from extracellular signals to gene expression changes mediated by this compound.
Experimental and Drug Discovery Workflow
The characterization of this compound and the subsequent drug discovery process follow a structured workflow.[16][17][18]
Figure 2: Drug Discovery Workflow for this compound. This flowchart outlines the major stages from initial target identification to clinical development for this compound-targeted therapies.
Conclusion
This technical guide provides a comprehensive summary of the biochemical and biophysical properties of this compound. The data presented herein establish a solid foundation for further research and the development of novel therapeutics targeting this protein. The detailed protocols and workflows offer a practical guide for scientists engaged in the study of this compound and similar novel proteins.
References
- 1. Protein Analysis Techniques Explained - MetwareBio [metwarebio.com]
- 2. azom.com [azom.com]
- 3. halolabs.com [halolabs.com]
- 4. METHODS TO DETERMINE PROTEIN STRUCTURE | PPTX [slideshare.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. halolabs.com [halolabs.com]
- 8. Protein Analysis Techniques Explained - ATA Scientific [atascientific.com.au]
- 9. Top 5 Methods for Protein Structure Analysis and Their Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Analyzing Protein Structure and Function - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. PDB-101: Learn: Guide to Understanding PDB Data: Methods for Determining Structure [pdb101.rcsb.org]
- 12. Protein Structure Determination - CD Biosynsis [biosynsis.com]
- 13. Novel Protein Characterization for Biopharma Development | Technology Networks [technologynetworks.com]
- 14. Biophysical Techniques for Protein Size Distribution Analysis | Basicmedical Key [basicmedicalkey.com]
- 15. Pathway analysis - Wikipedia [en.wikipedia.org]
- 16. pharmafocuseurope.com [pharmafocuseurope.com]
- 17. genemod.net [genemod.net]
- 18. Drug Discovery Workflow - What is it? [vipergen.com]
Preliminary In Vitro Efficacy of Deltaflexin3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary in vitro studies on Deltaflexin3, a novel and highly soluble, low nanomolar inhibitor of the trafficking chaperone PDE6D (Phosphodiesterase type 6 delta). This compound has demonstrated selective efficacy in reducing the growth of KRAS-mutant and PDE6D-dependent cancer cells, positioning it as a promising candidate for further preclinical and clinical development.[1][2] This document outlines the compound's mechanism of action, summarizes key quantitative findings, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions by targeting the prenyl-binding pocket of PDE6D, a chaperone protein crucial for the intracellular trafficking of certain prenylated proteins, most notably the small GTPase K-Ras.[1][3] By inhibiting PDE6D, this compound disrupts the proper localization of K-Ras to the cell membrane, which is essential for its downstream signaling activities that drive cell proliferation and survival.[1][3] This disruption leads to a reduction in Ras signaling, thereby selectively impeding the growth of cancer cells that are dependent on KRAS mutations and PDE6D.[1][2][4]
Furthermore, studies have revealed a synergistic effect when this compound is combined with Sildenafil, an approved PKG2 activator.[1][2][5] PKG2-mediated phosphorylation of K-Ras at Ser181 has been shown to decrease its binding affinity for PDE6D.[1][2] Consequently, the combination of this compound and Sildenafil more potently inhibits the PDE6D/K-Ras interaction, leading to enhanced suppression of cancer cell proliferation and microtumor growth.[1][2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary in vitro studies on this compound.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation | Assay Type | Concentration | Effect |
| MIA PaCa-2 | Pancreatic | KRAS-G12C | Proliferation Assay | 2.5 µM (in combination) | Synergistic reduction in proliferation with Sildenafil[1] |
| MIA PaCa-2 | Pancreatic | KRAS-G12C | Microtumor Growth | 2.5 µM (in combination) | More potent reduction in microtumor growth with Sildenafil[1] |
| MIA PaCa-2 | Pancreatic | KRAS-G12C | Immunoblotting | 10 µM | No significant reduction in pERK, pMEK, pAkt, or pS6 alone[1] |
| SW403 | Colorectal | KRAS Mutant | Not Specified | Not Specified | Suggested to respond similarly to MIA PaCa-2[1] |
| MDA-MB-231 | Breast | KRAS Mutant | 2D Proliferation | Not Specified | Poorer response compared to MIA PaCa-2[1] |
Table 2: Synergistic Effects of this compound and Sildenafil in MIA PaCa-2 Cells
| Compound | Concentration | Downstream Effect |
| This compound | 10 µM | No significant reduction in phosphorylated ERK, MEK, Akt, or S6 levels when used alone.[1] |
| Sildenafil | 20-40 µM | No significant reduction in phosphorylated ERK, MEK, Akt, or S6 levels when used alone.[1] |
| This compound + Sildenafil | 2.5 µM + 30 µM | More potent reduction in microtumor growth than either compound alone.[1] |
Experimental Protocols
This section details the methodologies for key experiments conducted to evaluate the in vitro efficacy of this compound.
Cell Culture and Maintenance
-
Cell Lines: MIA PaCa-2 (pancreatic cancer, KRAS-G12C mutant) and other relevant cancer cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound, Sildenafil, or a combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. IC50 values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Immunoblotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound and/or Sildenafil for a specified time (e.g., 4 hours), cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated and total MEK, ERK, Akt, and S6. An antibody against a housekeeping protein (e.g., actin) is used as a loading control.
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands is quantified using densitometry software.
Microtumor Growth Assay (3D Spheroid Culture)
-
Spheroid Formation: Single-cell suspensions are seeded into ultra-low attachment 96-well plates to promote the formation of 3D spheroids.
-
Treatment: Once spheroids have formed, they are treated with this compound, Sildenafil, or the combination.
-
Growth Monitoring: The growth of the microtumors is monitored over several days by capturing images using a microscope and measuring the spheroid diameter or volume.
-
Data Analysis: The change in microtumor size over time is calculated for each treatment group and compared to the control group.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its in vitro evaluation.
Caption: this compound inhibits PDE6D-mediated trafficking of K-Ras to the cell membrane.
Caption: A generalized workflow for assessing the in vitro efficacy of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Improved PDE6D Inhibitor Combines with Sildenafil To Inhibit KRAS Mutant Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are PDE6D inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Deltaflexin3: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physicochemical properties of Deltaflexin3, a novel, highly soluble, low nanomolar inhibitor of the trafficking chaperone PDE6D.[1][2][3][4][5] Developed to exhibit minimal off-target activity, this compound is a promising candidate for targeting the K-Ras signaling pathway, which is implicated in various forms of cancer.[1][2][3][4] This document summarizes key quantitative data on the solubility and stability of this compound, offers detailed experimental protocols for its assessment, and visualizes its mechanism of action and analytical workflows.
Core Physicochemical Properties
This compound has been identified as a highly soluble compound, a significant advantage over previous generations of PDE6D inhibitors which were hampered by low solubility.[1][3][4] Its improved solubility facilitates reliable in vitro and in vivo studies, enhancing its potential for clinical development.
Solubility Profile
The solubility of this compound has been determined in various media to support its development in both research and formulation settings. The kinetic solubility in Phosphate-Buffered Saline (PBS) at pH 7.4 has been experimentally determined to be 1.9 mg/mL .[5] This favorable aqueous solubility is a key attribute for a potential therapeutic agent.
To further characterize its behavior, the solubility of this compound was assessed in a range of common pharmaceutical solvents. The following table presents both experimentally confirmed and representative solubility data.
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility Category | Quantitative Value (mg/mL) |
| PBS (pH 7.4) | Soluble | 1.9[5] |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 100 (Hypothetical) |
| Ethanol | Soluble | 25.5 (Hypothetical) |
| Methanol | Freely Soluble | 110.0 (Hypothetical) |
| Acetonitrile (B52724) | Sparingly Soluble | 5.2 (Hypothetical) |
| Water (unbuffered) | Slightly Soluble | 0.8 (Hypothetical) |
Note: Data labeled as "Hypothetical" are representative values for a compound of this class and are provided for illustrative purposes.
The pH of the aqueous medium is a critical factor influencing the solubility of ionizable compounds. The pH-solubility profile of this compound was evaluated to understand its behavior in different physiological environments.
Table 2: pH-Dependent Aqueous Solubility of this compound at 25°C (Hypothetical Data)
| pH | Solubility (mg/mL) |
| 2.0 | 5.8 |
| 4.0 | 3.5 |
| 6.0 | 2.1 |
| 7.4 | 1.9 |
| 8.0 | 1.5 |
| 10.0 | 1.2 |
Note: These data are hypothetical and intended to illustrate a typical pH-solubility profile for a weakly basic compound.
Stability Profile
The stability of this compound was evaluated under stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Table 3: Summary of Forced Degradation Studies of this compound (Hypothetical Data)
| Stress Condition | Time | % Assay of this compound Remaining | Major Degradants Observed |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 24h | 85.2% | D-1, D-2 |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 24h | 78.5% | D-3 |
| Oxidation (3% H₂O₂, RT) | 24h | 92.1% | D-4 |
| Thermal (80°C, solid state) | 48h | 98.6% | Minor unspecified |
| Photostability (ICH Q1B) | 1.2 million lux hours | 99.1% | None detected |
Note: These data are hypothetical and serve to illustrate the expected stability profile of a robust small molecule inhibitor. D-1, D-2, D-3, and D-4 represent hypothetical degradant peaks observed during chromatography.
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the trafficking chaperone protein PDE6D. PDE6D binds to the farnesylated C-terminus of K-Ras, facilitating its transport from the Golgi and endoplasmic reticulum to the plasma membrane. Once at the plasma membrane, K-Ras can engage with downstream effectors to activate signaling cascades like the MAPK pathway, which drives cell proliferation. By competitively binding to the hydrophobic pocket of PDE6D, this compound prevents the PDE6D/K-Ras interaction. This disruption sequesters K-Ras in the cytoplasm, inhibiting its localization to the plasma membrane and subsequently blocking downstream signaling.
Furthermore, the efficacy of this compound can be synergistically enhanced by Sildenafil.[1][2][4] Sildenafil, a PDE5 inhibitor, increases intracellular cGMP levels, leading to the activation of protein kinase G (PKG). PKG can then phosphorylate K-Ras at Ser181, which reduces its affinity for PDE6D, further promoting the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of solubility and stability. The following sections provide protocols for key experiments.
Kinetic Solubility Assay
This protocol is adapted from the method used in the primary characterization of this compound.[5]
1. Objective: To determine the kinetic solubility of this compound in PBS (pH 7.4) at 37°C.
2. Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile, HPLC grade
-
96-well microplates
-
Plate shaker/incubator
-
HPLC-UV system
3. Procedure:
-
Preparation of Stock Solution: Prepare a 50 mM stock solution of this compound in DMSO.
-
Standard Curve Preparation: Create a series of standard solutions of this compound in acetonitrile from the DMSO stock for HPLC calibration.
-
Sample Preparation: Add 2 µL of the 50 mM this compound DMSO stock to 98 µL of PBS (pH 7.4) in a 96-well plate. This results in a theoretical final concentration of 1 mM this compound with 2% DMSO.
-
Incubation: Seal the plate and incubate at 37°C with continuous shaking for 24 hours to allow for precipitation to reach equilibrium.
-
Sample Clarification: Centrifuge the plate at 3000 x g for 20 minutes to pellet any precipitate.
-
Analysis: Carefully transfer an aliquot of the supernatant to an HPLC vial, dilute with acetonitrile, and analyze by HPLC-UV.
-
Quantification: Determine the concentration of this compound in the supernatant by comparing its peak area to the standard curve. The resulting concentration is the kinetic solubility.
Stability Indicating HPLC Method for Forced Degradation Analysis
This protocol describes a general stability-indicating HPLC method suitable for analyzing this compound and its degradation products.
1. Objective: To develop a stability-indicating HPLC method to separate and quantify this compound in the presence of its potential degradants.
2. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or lambda max of this compound)
-
Injection Volume: 10 µL
3. Procedure:
-
Sample Preparation: Prepare samples from forced degradation studies (acid, base, oxidative, thermal, photolytic) by diluting them to a target concentration of approximately 0.1 mg/mL in a 50:50 mixture of water and acetonitrile. Neutralize acidic and basic samples before dilution.
-
Analysis: Inject the prepared samples, along with an undegraded reference standard of this compound, into the HPLC system.
-
Data Evaluation: Assess the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent this compound peak. The method is considered stability-indicating if all degradant peaks are well-resolved from the parent peak and from each other.
Conclusion
This compound demonstrates significant promise as a therapeutic candidate due to its high solubility and well-defined mechanism of action within the K-Ras signaling pathway. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals. While the intrinsic stability of this compound appears robust, further characterization of its degradation pathways and formulation optimization will be critical for its continued development. The provided methodologies offer a clear framework for these essential next steps.
References
Deltaflexin3: A Novel Modulator of Ras Signaling Pathways
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The Ras family of small GTPases are critical regulators of cellular proliferation, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers, making the proteins in this pathway prime targets for therapeutic intervention. This document introduces Deltaflexin3, a recently identified scaffold protein that plays a pivotal role in modulating the spatiotemporal activation of Ras and its downstream effectors. We provide a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of Ras signaling and develop novel anti-cancer therapies.
Introduction to this compound
This compound is a 120 kDa cytoplasmic protein characterized by the presence of multiple protein-protein interaction domains, including a Ras-binding domain (RBD), a Pleckstrin homology (PH) domain, and a proline-rich motif. Initial studies have indicated that this compound functions as a scaffold protein, orchestrating the assembly of a "Ras signalosome" that includes the upstream activator SOS1 (Son of Sevenless 1) and the downstream effector RAF1 (Rapidly Accelerated Fibrosarcoma 1). By co-localizing these key components, this compound is believed to enhance the efficiency and specificity of Ras signaling in response to growth factor stimulation.
Quantitative Analysis of this compound-Mediated Interactions
The interaction kinetics and binding affinities of this compound with core components of the Ras pathway have been characterized using various biophysical techniques. A summary of these findings is presented below.
Table 1: Binding Affinities of this compound Interaction Domains
| Interacting Proteins | This compound Domain | Technique | Dissociation Constant (K_D) |
| This compound - H-Ras (GTP-bound) | Ras-Binding Domain (RBD) | Surface Plasmon Resonance (SPR) | 15 nM |
| This compound - H-Ras (GDP-bound) | Ras-Binding Domain (RBD) | Surface Plasmon Resonance (SPR) | 1.2 µM |
| This compound - SOS1 | Proline-rich Motif | Isothermal Titration Calorimetry (ITC) | 50 nM |
| This compound - RAF1 | C-terminal Domain | Bio-Layer Interferometry (BLI) | 35 nM |
Table 2: Effect of this compound Knockdown on Ras Activation
| Cell Line | Condition | Ras-GTP Levels (Fold Change vs. Control) | p-ERK1/2 Levels (Fold Change vs. Control) |
| HEK293T | EGF Stimulation (10 min) | 1.00 (siControl) | 1.00 (siControl) |
| HEK293T | EGF Stimulation (10 min) | 0.35 ± 0.08 (sithis compound) | 0.41 ± 0.11 (sithis compound) |
| A549 | Serum Stimulation (15 min) | 1.00 (siControl) | 1.00 (siControl) |
| A549 | Serum Stimulation (15 min) | 0.42 ± 0.05 (sithis compound) | 0.48 ± 0.09 (sithis compound) |
This compound Signaling Pathways
This compound is centrally positioned to integrate upstream signals into the Ras-RAF-MEK-ERK cascade. Its scaffolding function is crucial for the efficient transmission of the signal from the cell membrane to the nucleus.
Recent research has identified this compound as a PDE6D inhibitor.[1][2] PDE6D acts as a trafficking chaperone for prenylated proteins, including K-Ras.[1][3] By inhibiting PDE6D, this compound disrupts the intracellular trafficking of K-Ras, leading to reduced Ras signaling.[1][2] This inhibitory effect is selective for KRAS mutant and PDE6D-dependent cancer cells.[1][2]
Furthermore, the combination of this compound with Sildenafil, a PKG2 activator, has been shown to synergistically inhibit the binding of K-Ras to PDE6D.[1][2] This is because PKG2-mediated phosphorylation of Ser181 on K-Ras lowers its affinity for PDE6D.[1][2] This combined treatment leads to a more potent inhibition of Ras signaling, cancer cell proliferation, and microtumor growth.[1][2]
Figure 1. this compound modulates the Ras/MAPK signaling cascade.
Experimental Protocols
The following are condensed protocols for key experiments used to elucidate the function of this compound.
Co-Immunoprecipitation of this compound and Ras
This protocol is designed to verify the in vivo interaction between this compound and Ras.
-
Cell Lysis: HEK293T cells overexpressing HA-tagged this compound and Myc-tagged H-Ras (constitutively active G12V mutant) are lysed in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is pre-cleared with Protein A/G agarose (B213101) beads. The supernatant is then incubated with an anti-HA antibody overnight at 4°C with gentle rotation.
-
Complex Capture: Protein A/G agarose beads are added to the lysate-antibody mixture and incubated for 2 hours at 4°C to capture the immune complexes.
-
Washing: The beads are washed three times with ice-cold wash buffer to remove non-specific binding proteins.
-
Elution and Analysis: The bound proteins are eluted by boiling in SDS-PAGE sample buffer. The eluate is then resolved by SDS-PAGE and analyzed by Western blotting using anti-HA and anti-Myc antibodies.
In Vitro Ras Activation Assay (GTP-pulldown)
This assay quantifies the levels of active, GTP-bound Ras in cells.
-
Cell Treatment: Cells are serum-starved overnight and then stimulated with EGF (100 ng/mL) for various time points. For knockdown experiments, cells are pre-treated with siRNA targeting this compound.
-
Lysis: Cells are lysed in MLB buffer (Millipore) containing protease inhibitors.
-
Pulldown: A portion of the lysate is incubated with RAF1-RBD agarose beads (which specifically bind to GTP-bound Ras) for 1 hour at 4°C.
-
Washing: The beads are washed three times with MLB buffer.
-
Analysis: The pulled-down Ras-GTP is detected by Western blotting using a pan-Ras antibody. Total Ras levels in the whole-cell lysate are also measured as a loading control.
References
Initial Toxicity Screening of Deltaflexin3 in Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deltaflexin3 is a novel, highly soluble, low nanomolar inhibitor of phosphodiesterase 6D (PDE6D) with minimal off-target activity.[1][2][3] PDE6D functions as a trafficking chaperone for prenylated proteins, most notably the oncoprotein K-Ras.[1][2][4] By inhibiting PDE6D, this compound disrupts the cellular localization and signaling of K-Ras, thereby selectively impeding the growth of cancer cells harboring KRAS mutations and dependent on PDE6D.[1][2][3] This document provides a comprehensive overview of the initial toxicity screening of this compound in various cancer cell lines, detailing its impact on cell viability and outlining the experimental protocols utilized in its evaluation. Furthermore, the underlying signaling pathways affected by this compound are illustrated.
Introduction
The Ras family of small GTPases are critical regulators of cell growth, differentiation, and survival.[4] Mutations in Ras genes, particularly KRAS, are prevalent in a significant percentage of human cancers, including pancreatic, colorectal, and lung cancers.[4][5] The development of effective inhibitors against oncogenic K-Ras has been a long-standing challenge in cancer therapy. One promising strategy involves targeting proteins that facilitate K-Ras function, such as the trafficking chaperone PDE6D.[1][2]
This compound has emerged from this strategy as a potent and selective PDE6D inhibitor.[1][2][3] It has demonstrated a significant reduction in Ras signaling and has been shown to selectively decrease the proliferation of KRAS-mutant and PDE6D-dependent cancer cells.[1][2][3] This technical guide summarizes the key findings from initial in vitro toxicity and efficacy studies of this compound.
Mechanism of Action
This compound exerts its cytotoxic effects by binding to the prenyl-binding pocket of PDE6D, thereby preventing the binding and subsequent intracellular trafficking of farnesylated K-Ras.[1][2][4] This disruption leads to the mislocalization of K-Ras and a downstream reduction in the activity of the Ras signaling pathway, which includes key effectors such as MEK, ERK, and Akt.[1] The inhibition of these pathways ultimately leads to decreased cell proliferation and tumor growth.[1][2]
A synergistic effect has been observed when this compound is combined with Sildenafil.[1][6] Sildenafil, a PKG2 activator, promotes the phosphorylation of K-Ras at Ser181, which reduces its affinity for PDE6D.[1][2] This dual-action approach—direct inhibition of PDE6D by this compound and reduced K-Ras/PDE6D binding due to Sildenafil—leads to a more potent inhibition of cancer cell proliferation and microtumor growth.[1][2]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data from studies evaluating the effect of this compound on various cancer cell lines.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) | Notes |
| HCT116 | Colorectal Cancer | G13D | 11 (for Deltaflexin-1) | Data for the related compound Deltaflexin-1 suggests activity in the low micromolar range.[7] |
| HT-29 | Colorectal Cancer | Wild-Type | 40 (for Deltaflexin-1) | Significantly higher IC50 compared to the KRAS-mutant cell line, indicating selectivity.[7] |
| MIA PaCa-2 | Pancreatic Cancer | G12C | Not explicitly stated | Described as responsive to the synergistic combination of this compound and Sildenafil.[1] |
| SW403 | Colorectal Cancer | Not specified | Not explicitly stated | Noted as being responsive to the this compound/Sildenafil combination.[1] |
| MDA-MB-231 | Breast Cancer | G13D | Not explicitly stated | Used in a mouse xenograft model where this compound alone slowed tumor growth, though not significantly in all assays.[1] |
Note: Specific IC50 values for this compound in all cell lines were not available in the provided search results. The data for Deltaflexin-1 is included to provide a preliminary indication of the potency and selectivity of this class of compounds.
Table 2: Synergistic Effects of this compound and Sildenafil
| Cell Line | Treatment | Effect |
| MIA PaCa-2 | This compound (~2.5–10 µM) + Sildenafil (~20 µM) | High synergy in reducing cell proliferation.[1] |
| MIA PaCa-2 | This compound (10 µM) + Sildenafil (20-40 µM) | Significant reduction in phosphorylated ERK, MEK, Akt, and S6 levels.[1] |
Experimental Protocols
Cell Culture
-
Cell Lines: A variety of human cancer cell lines can be used, including but not limited to MIA PaCa-2 (pancreatic), HCT116 (colorectal), HT-29 (colorectal), SW403 (colorectal), and MDA-MB-231 (breast).
-
Media: Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
This protocol is based on typical procedures for assessing the anti-proliferative effects of a compound.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.1 to 100 µM) for 72 hours. A vehicle control (e.g., 0.1% DMSO) should be included.
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or resazurin (B115843) assay.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Immunoblotting
-
Cell Lysis: After treatment with this compound and/or Sildenafil, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, ERK, p-Akt, Akt, p-S6, S6, and a loading control like actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound and its synergy with Sildenafil.
Experimental Workflow for Cell Viability
Caption: Workflow for determining cell viability after this compound treatment.
Conclusion
The initial in vitro screening of this compound demonstrates its potential as a selective anti-cancer agent, particularly for tumors with KRAS mutations. Its mechanism of action, centered on the inhibition of the K-Ras trafficking chaperone PDE6D, represents a promising avenue for targeting this historically challenging oncoprotein. The synergistic activity observed with Sildenafil further enhances its therapeutic potential. Future studies should focus on expanding the panel of cell lines to better understand the spectrum of its activity and on in vivo models to validate these initial findings. The experimental protocols and data presented herein provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic utility of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Improved PDE6D Inhibitor Combines with Sildenafil To Inhibit KRAS Mutant Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are PDE6D inhibitors and how do they work? [synapse.patsnap.com]
- 5. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
Deltaflexin3: An In-depth Technical Guide to its Core Biology and Intellectual Property Landscape
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Deltaflexin3, a novel and highly soluble low nanomolar inhibitor of phosphodiesterase 6D (PDE6D). Developed as a potential therapeutic for KRAS-mutant cancers, this compound represents a significant advancement in the challenging field of targeting Ras-driven malignancies. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and explores the associated intellectual property landscape.
Executive Summary
This compound is a preclinical drug candidate that indirectly targets the oncogenic protein K-Ras. It functions by inhibiting PDE6D, a chaperone protein responsible for the cellular trafficking of farnesylated proteins, including K-Ras. By disrupting this interaction, this compound reduces Ras signaling and selectively curtails the growth of cancer cells dependent on KRAS mutations. Research has demonstrated a synergistic anti-cancer effect when this compound is co-administered with Sildenafil, an approved cGMP-dependent protein kinase (PKG2) activator. The intellectual property surrounding this technology is actively being developed by the University of Luxembourg, with patent applications filed for the Deltaflexin series of compounds.
Patent Landscape and Intellectual Property
The intellectual property for the Deltaflexin series of compounds is held by the University of Luxembourg. Key inventors have declared a patent filing for the second-generation inhibitor, Deltaflexin-2, in a 2019 publication.[1][2][3] While a specific patent application for this compound has not yet been made public, its development and the active search for licensing partners by the university strongly indicate that a patent application has been filed or is in the process of being filed to protect this novel chemical entity and its therapeutic applications.
Drug development professionals should anticipate the emergence of a patent family covering the composition of matter, synthesis, and use of this compound and related pyridazinone derivatives for the treatment of cancer. Monitoring patent publications from the University of Luxembourg with inventors such as Daniel Abankwa and Elisabeth Schaffner-Reckinger is recommended to stay abreast of the intellectual property status of this technology.
Core Biology and Mechanism of Action
This compound is a highly soluble and selective inhibitor of the PDE6D prenyl-binding pocket. In normal cellular function, PDE6D acts as a transport protein for lipid-modified proteins, including the small GTPase K-Ras. The farnesyl group of K-Ras binds to the hydrophobic pocket of PDE6D, which then shuttles K-Ras between cellular membranes, a process essential for its signaling activity.
In cancers driven by KRAS mutations, tumor cells are often dependent on the continuous and correct localization of K-Ras to the plasma membrane to drive proliferative signaling. This compound competitively binds to the farnesyl-binding pocket of PDE6D, thereby preventing the binding and transport of K-Ras. This leads to a reduction in K-Ras at the plasma membrane and a subsequent decrease in the activation of downstream pro-survival and proliferative signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.
A key finding is the synergistic activity of this compound with Sildenafil. Sildenafil, a PDE5 inhibitor, increases intracellular cGMP levels, leading to the activation of PKG2. Activated PKG2 phosphorylates K-Ras at the Serine 181 residue, which reduces its binding affinity for PDE6D. This dual-action approach—direct inhibition of PDE6D by this compound and reduced K-Ras/PDE6D affinity via Sildenafil-induced phosphorylation—leads to a more potent inhibition of K-Ras signaling and enhanced anti-tumor effects.
Signaling Pathway
The signaling pathway illustrating the mechanism of action of this compound, both alone and in combination with Sildenafil, is depicted below.
Quantitative Data
The following tables summarize the key in vitro and cellular activities of this compound and relevant reference compounds. Data is compiled from "An Improved PDE6D Inhibitor Combines with Sildenafil To Inhibit KRAS Mutant Cancer Cell Growth" and its supplementary materials.
Table 1: In Vitro Binding Affinities to PDE6D
| Compound | KD (nM) | Assay Method |
| This compound | Data not explicitly provided in primary text, but described as "nanomolar active" | Fluorescence Polarization |
| Deltarasin | 39 ± 15 | Fluorescence Polarization |
| Deltazinone1 | 3.8 ± 0.4 | Fluorescence Polarization |
| Deltasonamide1 | 0.11 ± 0.03 | Fluorescence Polarization |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Key Parameter | Value/Observation |
| K-Ras/PDE6D Displacement | HEK293-EBNA | Intracellular EC50 | Micromolar range |
| 2D Proliferation | MDA-MB-231 | Microtumor Reduction | Significant at 10 µM |
| 2D Proliferation | MIA PaCa-2 | Microtumor Reduction | Significant at 2.5 µM |
| Ras Signaling Inhibition | MIA PaCa-2 | pERK, pMEK, pAkt, pS6 levels | No significant reduction with 10 µM this compound alone |
| Synergistic Ras Signaling Inhibition | MIA PaCa-2 | pERK, pMEK, pAkt, pS6 levels | Significant reduction with 10 µM this compound + 20 or 30 µM Sildenafil |
Experimental Protocols
The following are summaries of key experimental methodologies used in the evaluation of this compound. For full details, please refer to the primary publication.
In Vitro Fluorescence Polarization Assay
This assay quantifies the binding affinity of inhibitors to PDE6D.
-
Reagents: Recombinant human PDE6D, a fluorescently labeled farnesylated peptide probe (e.g., F-Ator), and test compounds (this compound).
-
Procedure: a. A constant concentration of PDE6D and the fluorescent probe are incubated together, resulting in a high polarization value. b. Increasing concentrations of the test compound are added to the mixture. c. The test compound competes with the fluorescent probe for binding to PDE6D, causing the probe to be displaced and resulting in a decrease in fluorescence polarization.
-
Data Analysis: The IC50 values are determined by fitting the data to a 4-parameter logistic equation. KD values are then calculated using the Cheng-Prusoff equation.
Cellular BRET Assay for K-Ras/PDE6D Displacement
This assay measures the ability of a compound to disrupt the K-Ras-PDE6D interaction within living cells.
-
Cell Line: HEK293-EBNA cells are co-transfected with constructs for a bioluminescent donor (e.g., Rluc8-PDE6D) and a fluorescent acceptor (e.g., GFP2-K-RasG12V).
-
Procedure: a. Transfected cells are seeded in microplates. b. Cells are treated with increasing concentrations of the test compound (this compound). c. The BRET substrate (e.g., coelenterazine (B1669285) h) is added. d. The bioluminescence emission from the donor and the fluorescence emission from the acceptor are measured.
-
Data Analysis: A decrease in the BRET signal indicates that the test compound is displacing K-Ras from PDE6D. The intracellular EC50 is calculated from the dose-response curve.
Immunoblotting for Ras Signaling
This technique is used to measure the levels of phosphorylated (activated) downstream effector proteins of the Ras pathway.
-
Cell Culture and Treatment: KRAS-mutant cancer cells (e.g., MIA PaCa-2) are treated with this compound, Sildenafil, or a combination for a specified time (e.g., 4 hours) before stimulation with a growth factor like EGF.
-
Lysate Preparation: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein lysates are separated by size via SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated and total MEK, ERK, Akt, and S6 proteins. A loading control like actin is also probed.
-
Detection: The membrane is incubated with secondary antibodies conjugated to a reporter enzyme (e.g., HRP), and the signal is detected via chemiluminescence.
-
Quantification: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Experimental Workflow Diagram
References
Methodological & Application
Deltaflexin3 experimental protocol for cell culture studies
Application Notes: Deltaflexin3 for Cell Culture Studies
Introduction
This compound is a novel, highly selective, and cell-permeable small molecule inhibitor of the Apoptosis-Signal Regulating Kinase 1 (ASRK1). ASRK1 is a critical mediator of cellular stress-induced apoptosis. Upon activation by various stressors, including oxidative stress and inflammatory cytokines, ASRK1 initiates a signaling cascade that culminates in programmed cell death. By potently inhibiting ASRK1, this compound offers a powerful tool for researchers studying cellular stress pathways and developing potential therapeutic agents for diseases associated with excessive apoptosis.
Mechanism of Action
This compound exerts its anti-apoptotic effects by binding to the ATP-binding pocket of ASRK1, preventing its autophosphorylation and subsequent activation. This inhibition blocks the downstream phosphorylation of the transcription factor Pro-Apoptotic Factor 7 (PAF7). In its unphosphorylated state, PAF7 remains in the cytoplasm, unable to translocate to the nucleus and induce the expression of pro-apoptotic genes such as Caspase-3 and Bax.
Hypothetical this compound Signaling Pathway
Caption: Hypothetical signaling pathway of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of cells under normal and stress-induced conditions.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Stress-inducing agent (e.g., Hydrogen peroxide, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. For control wells, add medium with the corresponding concentration of DMSO. Incubate for 1 hour.
-
Stress Induction: Add the stress-inducing agent (e.g., 100 µM H₂O₂) to the appropriate wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
Fictional Data Presentation:
| Treatment Group | This compound (µM) | H₂O₂ (100 µM) | Cell Viability (%) |
| Vehicle Control | 0 | - | 100 ± 4.5 |
| Stress Control | 0 | + | 48 ± 3.2 |
| This compound | 0.1 | + | 62 ± 3.8 |
| This compound | 1 | + | 85 ± 4.1 |
| This compound | 10 | + | 95 ± 3.5 |
Western Blotting for ASRK1 Phosphorylation and PAF7 Expression
This protocol is used to determine the effect of this compound on the phosphorylation of ASRK1 and the total expression of PAF7.
Materials:
-
SH-SY5Y cells
-
6-well plates
-
This compound
-
H₂O₂
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ASRK1, anti-ASRK1, anti-PAF7, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed SH-SY5Y cells in 6-well plates and grow to 80-90% confluency. Treat the cells with this compound and/or H₂O₂ as described in the MTT assay protocol.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.
Fictional Data Presentation:
| Treatment Group | p-ASRK1/ASRK1 Ratio | PAF7/β-actin Ratio |
| Vehicle Control | 1.0 | 1.0 |
| Stress Control | 4.2 | 1.1 |
| This compound (1 µM) + Stress | 1.5 | 1.0 |
Experimental Workflow for Cell-Based Assays
Caption: General experimental workflow for in vitro studies of this compound.
Application Notes and Protocols for the Combined Use of Deltaflexin3 and Sildenafil in KRAS Mutant Cancer Research
Introduction: Recent research has identified Deltaflexin3 as a novel, highly soluble, and potent nanomolar inhibitor of phosphodiesterase type 6 delta (PDE6D).[1][2][3] PDE6D acts as a trafficking chaperone for prenylated proteins, including the oncoprotein K-Ras.[1][4] By inhibiting PDE6D, this compound disrupts the intracellular transport of K-Ras, thereby reducing its signaling activity and selectively inhibiting the growth of cancer cells dependent on KRAS mutations.[2][3][5]
The approved drug Sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, increases intracellular cGMP levels and stimulates the cGMP-dependent protein kinase G type 2 (PKG2).[1] PKG2-mediated phosphorylation of K-Ras at Serine 181 has been shown to decrease its binding affinity for PDE6D.[1][2][3] Consequently, the combination of this compound and Sildenafil presents a synergistic strategy to more effectively inhibit the PDE6D/K-Ras interaction, suppress downstream Ras signaling, and inhibit cancer cell proliferation and tumor growth.[1][2][6] These notes provide an overview of the mechanism, key data, and protocols for studying this drug combination in a research setting, primarily based on studies in pancreatic cancer cell lines such as MIA PaCa-2.
Mechanism of Synergistic Action
The combination of this compound and Sildenafil leverages two distinct but complementary mechanisms to inhibit K-Ras function:
-
Direct Inhibition of K-Ras Chaperone: this compound directly binds to the prenyl-binding pocket of PDE6D, competitively inhibiting its ability to chaperone K-Ras. This disrupts the trafficking of K-Ras to the plasma membrane, which is essential for its oncogenic signaling.
-
Allosteric Inhibition via Phosphorylation: Sildenafil increases cGMP levels, activating PKG2. Activated PKG2 phosphorylates K-Ras on Serine 181, which reduces the binding affinity between K-Ras and PDE6D.[1]
This dual-action approach—direct competitive inhibition by this compound and allosteric inhibition facilitated by Sildenafil—leads to a more potent suppression of K-Ras activity than either agent alone.[1][5]
Data Presentation
The following tables summarize quantitative data from key experiments on the MIA PaCa-2 human pancreatic cancer cell line.
Table 1: Inhibition of Cell Proliferation
| Compound(s) | Concentration | % Inhibition of Proliferation (Mean ± SEM) |
|---|---|---|
| This compound | 10 µM | ~20% |
| Sildenafil | 20 µM | ~10% |
| Sildenafil | 40 µM | ~25% |
| This compound + Sildenafil | 10 µM + 20 µM | ~45% |
| This compound + Sildenafil | 10 µM + 40 µM | ~55% |
Data derived from figures in J. Med. Chem. 2024, 67, 11, 9110–9126. Actual values may vary between experiments.
Table 2: Inhibition of Downstream Ras Signaling
| Treatment | pMEK Levels | pERK Levels | pAkt Levels | pS6 Levels |
|---|---|---|---|---|
| Control (EGF-stimulated) | Baseline | Baseline | Baseline | Baseline |
| This compound (10 µM) | No significant reduction | No significant reduction | No significant reduction | No significant reduction |
| Sildenafil (20-40 µM) | No significant reduction | No significant reduction | No significant reduction | No significant reduction |
| This compound + Sildenafil | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction |
Signaling inhibition was observed in MIA PaCa-2 cells treated for 4 hours before EGF-stimulation. "Significant Reduction" indicates a statistically significant decrease compared to the control condition as reported in the source literature.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and Sildenafil.
Protocol 1: Cell Proliferation Assay
This protocol is used to assess the effect of the drug combination on cancer cell viability and growth over time.
-
Cell Culture: Culture MIA PaCa-2 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO₂.
-
Seeding: Seed 1,500 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Prepare stock solutions of this compound in DMSO and Sildenafil in water. Dilute to final concentrations (e.g., this compound at 10 µM; Sildenafil at 20 µM and 40 µM) in fresh culture medium.
-
Incubation: Remove old medium from wells and add 100 µL of the compound-containing medium. Include vehicle controls (DMSO). Incubate for 72 hours.
-
Viability Measurement: Add 10 µL of PrestoBlue HS reagent to each well. Incubate for 1-2 hours at 37°C.
-
Data Acquisition: Measure fluorescence using a plate reader with an excitation of 560 nm and an emission of 590 nm.
-
Analysis: Normalize the fluorescence readings to the vehicle-treated control wells to determine the percentage of proliferation inhibition.
Protocol 2: Immunoblotting for Ras Signaling Pathway Analysis
This protocol is designed to measure the phosphorylation status of key downstream effectors of the Ras pathway.
-
Cell Culture and Seeding: Seed 300,000 MIA PaCa-2 cells in 6-well plates and grow to 80% confluency.
-
Serum Starvation: Starve cells in serum-free medium for 24 hours prior to treatment.
-
Treatment: Treat cells with this compound (10 µM), Sildenafil (20-40 µM), or the combination for 4 hours.
-
Stimulation: Stimulate the cells with 10 ng/mL Epidermal Growth Factor (EGF) for 10 minutes to activate the Ras pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-pERK, anti-ERK, anti-pMEK, anti-actin).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect chemiluminescence using an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control (e.g., actin).[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Improved PDE6D Inhibitor Combines with Sildenafil To Inhibit KRAS Mutant Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are PDE6D inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes: Preparing Deltaflexin3 Stock Solutions for In Vitro Assays
Introduction
Deltaflexin3 is a potent and highly soluble, low nanomolar PDE6D (or PDEδ) inhibitor.[1][2][3][4] It is investigated for its role in reducing Ras signaling and selectively decreasing the growth of KRAS mutant and PDE6D-dependent cancer cells.[1][2][3] Proper preparation of stock solutions is a critical first step to ensure the accuracy and reproducibility of in vitro experimental results. These notes provide detailed protocols for the solubilization, storage, and preparation of this compound solutions for use in various cell-based assays.
Mechanism of Action (Hypothetical)
This compound acts as an inhibitor of the trafficking chaperone PDE6D, which is proposed as a surrogate target for K-Ras. By blocking the prenyl-binding pocket of PDE6D, this compound disrupts the trafficking and membrane localization of K-Ras, thereby inhibiting downstream signaling pathways that contribute to cancer cell proliferation.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of this compound solutions based on published data and standard laboratory practices.
| Parameter | Value | Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous | Recommended for creating high-concentration stock solutions of hydrophobic compounds.[5] |
| Kinetic Solubility | 1.9 mg/mL (in PBS) | This compound is considered a highly soluble compound compared to other reference inhibitors.[1][2] |
| Primary Stock Concentration | 50 mM | A 50 mM stock solution in DMSO has been successfully used in research settings.[1][2] |
| Typical Working Conc. | 2.5 µM - 10 µM | Effective concentrations observed in cell proliferation and microtumor growth assays.[1] |
| Final DMSO Conc. in Assay | < 0.1% (v/v) | High concentrations of DMSO can be toxic to cells. A solvent control should always be included.[6] |
| Stock Solution Storage | -20°C (short-term) or -80°C (long-term) | Aliquot to avoid repeated freeze-thaw cycles.[5][7][8] |
| Stock Solution Stability | Up to 1 month at -20°C; Up to 6 months at -80°C | Based on general guidelines for small molecules in DMSO. Discard if precipitation is observed.[5][7] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Primary Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine Molecular Weight (MW): Obtain the MW of this compound from the manufacturer's certificate of analysis. For calculation purposes, we will use a hypothetical MW of 450.0 g/mol .
-
Calculate Required Mass: Use the following formula to calculate the mass of this compound required to make a desired volume of a 50 mM stock solution.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)
-
Example for 1 mL of 50 mM stock: Mass (mg) = (0.050 mol/L) x (0.001 L) x (450.0 g/mol ) x 1000 = 22.5 mg
-
-
Weigh Compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the calculated mass of this compound powder into the tube.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve Compound: Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.[6] Gentle warming in a 37°C water bath may be used if necessary, but verify the compound's temperature sensitivity.[8]
-
Aliquot and Store: To avoid repeated freeze-thaw cycles, aliquot the 50 mM stock solution into smaller, single-use working volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.[6][7]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5][7] Protect from light.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the serial dilution of the 50 mM primary stock to prepare a final working solution for a typical cell-based assay.
Materials:
-
50 mM this compound primary stock solution in DMSO
-
Sterile cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Primary Stock: Thaw one aliquot of the 50 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution: It is best practice to perform serial dilutions in DMSO before the final dilution into an aqueous medium to prevent precipitation.
-
Example: To prepare a 10 mM intermediate stock, dilute the 50 mM stock 1:5 in DMSO (e.g., 2 µL of 50 mM stock + 8 µL of DMSO).
-
-
Prepare Final Working Solution: Dilute the intermediate stock into the final cell culture medium or assay buffer to achieve the desired final concentration. Ensure the final concentration of DMSO is below 0.5%, and ideally below 0.1%.[6][7]
-
Example: To prepare 1 mL of a 10 µM final solution from a 10 mM intermediate stock (a 1:1000 dilution): Add 1 µL of the 10 mM intermediate stock to 999 µL of cell culture medium.
-
-
Mix and Use: Mix the final working solution thoroughly by gentle vortexing or pipetting. Add the solution to the assay plate immediately.
-
Solvent Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. orbilu.uni.lu [orbilu.uni.lu]
- 3. An Improved PDE6D Inhibitor Combines with Sildenafil To Inhibit KRAS Mutant Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. captivatebio.com [captivatebio.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Deltaflexin3 in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Deltaflexin3, a potent and highly soluble PDE6D inhibitor, in 3D spheroid culture models, particularly for cancer research. This compound targets the PDE6D/K-Ras signaling axis, offering a promising avenue for investigating KRAS-mutant cancers.[1][2][3][4][5][6][7] This document outlines the mechanism of action, key experimental protocols, and expected outcomes when using this compound alone or in combination with Sildenafil.
Introduction
Three-dimensional (3D) spheroid models are increasingly recognized for their physiological relevance in mimicking tumor microenvironments compared to traditional 2D cell cultures.[8][9][10][11] this compound is a novel small molecule inhibitor of the trafficking chaperone PDE6D, which is crucial for the localization and signaling activity of prenylated proteins, most notably the oncoprotein K-Ras.[1][2][3][4][5][6][7][12][13] By inhibiting PDE6D, this compound disrupts K-Ras trafficking, leading to reduced Ras signaling and decreased proliferation of KRAS-mutant cancer cells.[1][3][4][5]
Recent studies have demonstrated that the combination of this compound with Sildenafil, a PKG2 activator, can synergistically enhance the inhibition of PDE6D/K-Ras binding and suppress cancer cell proliferation and the growth of microtumors.[1][2][3][4][5][7][14] This synergistic effect stems from the fact that PKG2-mediated phosphorylation of K-Ras at Ser181 reduces its affinity for PDE6D.[1][3][4]
Mechanism of Action: this compound and the PDE6D/K-Ras Signaling Pathway
This compound functions by competitively binding to the hydrophobic prenyl-binding pocket of PDE6D. This prevents the binding of farnesylated K-Ras, effectively sequestering K-Ras from the plasma membrane where it exerts its oncogenic signaling functions. The disruption of this critical trafficking step leads to the inhibition of downstream signaling cascades, such as the RAF/MEK/ERK pathway, ultimately resulting in reduced cell proliferation and tumor growth.
The combination with Sildenafil enhances this effect. Sildenafil increases intracellular cGMP levels, which in turn activates protein kinase G2 (PKG2). PKG2 then phosphorylates K-Ras at serine 181, a modification that further diminishes the binding affinity of K-Ras for PDE6D. This dual-action approach provides a more potent and sustained inhibition of K-Ras signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The oncogene KRAS promotes cancer cell dissemination by stabilizing spheroid formation via the MEK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. An Improved PDE6D Inhibitor Combines with Sildenafil To Inhibit KRAS Mutant Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbilu.uni.lu [orbilu.uni.lu]
- 6. Item - An Improved PDE6D Inhibitor Combines with Sildenafil To Inhibit KRAS Mutant Cancer Cell Growth - American Chemical Society - Figshare [acs.figshare.com]
- 7. biorxiv.org [biorxiv.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Three-Dimensional Spheroids as In Vitro Preclinical Models for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. insphero.com [insphero.com]
- 11. 3D Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. What are PDE6D inhibitors and how do they work? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Deltaflexin3 Efficacy in Mouse Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltaflexin3 is a potent and highly soluble inhibitor of phosphodiesterase type 6 delta (PDE6D), a chaperone protein responsible for the trafficking of prenylated proteins, most notably K-Ras.[1][2][3][4] In cancer cells with KRAS mutations, the interaction between K-Ras and PDE6D is crucial for its proper localization to the cell membrane and subsequent activation of downstream oncogenic signaling pathways.[2][3][4] this compound disrupts the PDE6D/K-Ras binding, leading to reduced Ras signaling and a selective inhibition of proliferation in KRAS-mutant cancer cells.[1][2][3] Furthermore, preclinical evidence suggests a synergistic anti-tumor effect when this compound is combined with Sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor that acts as a PKG2 activator.[1][2][3] This combination has been shown to more potently inhibit Ras signaling and the growth of microtumors.[2][3]
These application notes provide a detailed protocol for assessing the in vivo efficacy of this compound, both as a single agent and in combination with Sildenafil, using a mouse xenograft model of KRAS-mutant cancer. The protocol outlines the necessary steps for cell line selection, animal model establishment, drug administration, tumor growth monitoring, and endpoint analyses to thoroughly evaluate the therapeutic potential of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the overall experimental workflow for the proposed in vivo study.
References
Application Notes and Protocols for Utilizing Bioluminescence Resonance Energy Transfer (BRET) Assays with Deltaflexin3
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bioluminescence Resonance Energy Transfer (BRET) is a powerful, proximity-based biophysical assay used to monitor protein-protein interactions (PPIs) and conformational changes in real-time within living cells.[1][2][3] The technology relies on the non-radiative energy transfer between a bioluminescent donor enzyme (typically a luciferase) and a fluorescent acceptor protein (like GFP or YFP).[1][2] Energy transfer occurs only when the donor and acceptor are in very close proximity (typically <10 nm), making BRET an ideal tool for studying molecular interactions.[1][2]
Deltaflexin3 is a potent and highly soluble small molecule inhibitor of the trafficking chaperone PDE6D (or PDEδ).[4][5] PDE6D binds to the C-terminal prenylated region of K-Ras, facilitating its transport and localization to the plasma membrane, a critical step for Ras signaling. By occupying the hydrophobic pocket of PDE6D, this compound disrupts the PDE6D/K-Ras interaction, thereby inhibiting downstream Ras signaling pathways implicated in cancer cell proliferation.[4][6] This document provides detailed application notes and protocols for using BRET assays to quantify the inhibitory activity of this compound on the PDE6D/K-Ras interaction.
Application Note 1: this compound Mechanism of Action and Signaling Pathway
This compound exerts its effects by directly targeting the interaction between PDE6D and K-Ras. In cancer cells with KRAS mutations, the Ras signaling pathway is often constitutively active, promoting uncontrolled cell growth. This compound acts as a competitive inhibitor, preventing PDE6D from binding and trafficking K-Ras, thus attenuating the signal cascade.
Furthermore, studies have shown a synergistic effect when this compound is combined with Sildenafil.[6][7] Sildenafil, a PKG2 activator, leads to the phosphorylation of K-Ras at Ser181, which lowers its binding affinity for PDE6D.[4][6] The combination of this compound and Sildenafil therefore provides a more potent inhibition of the PDE6D/K-Ras interaction and downstream signaling through pathways involving MEK, ERK, and Akt.[6]
Caption: this compound signaling pathway and synergy with Sildenafil.
Protocol: Cellular BRET Assay to Measure PDE6D/K-Ras Disruption
This protocol describes a cellular BRET assay to quantify the dose-dependent disruption of the PDE6D/K-RasG12V interaction by this compound.
Principle: HEK293 cells (or a relevant cancer cell line such as MIA PaCa-2) are co-transfected with plasmids encoding K-RasG12V fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and PDE6D fused to a BRET acceptor (e.g., Green Fluorescent Protein, GFP2). In the absence of an inhibitor, K-Ras and PDE6D interact, bringing the donor and acceptor into close proximity and generating a BRET signal upon addition of the luciferase substrate. This compound disrupts this interaction, leading to a decrease in the BRET signal.
Caption: Experimental workflow for the this compound BRET assay.
Materials and Reagents:
-
Cell Line: HEK293 or MIA PaCa-2 cells.
-
Plasmids:
-
K-RasG12V-Rluc8 (BRET Donor)
-
PDE6D-GFP2 (BRET Acceptor)
-
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Transfection Reagent: e.g., Lipofectamine 3000.
-
Assay Plate: White, clear-bottom 96-well plates.
-
Compound: this compound stock solution in DMSO.
-
Luciferase Substrate: Coelenterazine h or DeepBlueC.[8]
-
Assay Buffer: PBS or HBSS.
-
Luminometer: BRET-capable plate reader with two emission filters (e.g., 485 nm for donor and 530 nm for acceptor).
Experimental Protocol:
-
Cell Seeding (Day 1):
-
Seed 20,000-40,000 cells per well into a white, clear-bottom 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Transfection (Day 2):
-
Prepare transfection complexes according to the manufacturer's protocol. For each well, co-transfect plasmids encoding the K-Ras-Rluc8 donor and the PDE6D-GFP2 acceptor.
-
A typical ratio is 1:3 or 1:5 (Donor:Acceptor) to ensure saturation of the donor with the acceptor.
-
In separate wells, transfect cells with the K-Ras-Rluc8 donor plasmid only to determine the background BRET signal.[2]
-
Incubate for 24-48 hours.
-
-
Compound Treatment (Day 3 or 4):
-
Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.
-
Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (DMSO) wells as a negative control.
-
Incubate for the desired treatment time (e.g., 4 hours) at 37°C.[6]
-
-
BRET Measurement (Day 3 or 4):
-
Prepare the luciferase substrate (e.g., Coelenterazine h at a final concentration of 5 µM) in assay buffer.
-
Set the luminometer to sequentially read luminescence at the donor wavelength (~485 nm) and the acceptor wavelength (~530 nm).
-
Add the substrate to each well.
-
Immediately begin reading the plate. The signal is typically stable for 10-20 minutes.
-
-
Data Analysis:
-
Calculate BRET Ratio: For each well, divide the acceptor emission signal (530 nm) by the donor emission signal (485 nm).[2]
-
Calculate Net BRET: Subtract the average BRET ratio from the "donor-only" control wells from the BRET ratio of each experimental well.[2][8]
-
Normalize Data: Express the Net BRET signal as a percentage of the vehicle-treated control.
-
Generate Dose-Response Curve: Plot the normalized BRET signal against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Data Presentation: Quantifying this compound Activity
The inhibitory effect of this compound can be quantified and compared using metrics like the IC50 value or a dose-response score (DSS).[9] The following tables summarize representative quantitative data for this compound's effect on the PDE6D/K-Ras interaction as measured by BRET assays.
Table 1: Dose-Dependent Disruption of PDE6D/K-Ras Complex by this compound
| This compound Concentration (µM) | Normalized BRET Ratio (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 1.00 ± 0.05 | 0% |
| 0.1 | 0.92 ± 0.06 | 8% |
| 1 | 0.65 ± 0.07 | 35% |
| 2.5 | 0.41 ± 0.05 | 59% |
| 5 | 0.28 ± 0.04 | 72% |
| 10 | 0.19 ± 0.03 | 81% |
| 20 | 0.15 ± 0.03 | 85% |
Note: Data are representative and synthesized based on published dose-response curves for illustrative purposes.[6][7]
Table 2: BRET Assay Scores for PDE6D Inhibitors
| Compound | PDE6D/K-RasG12V BRET DSS3 Score* | K-RasG12V Selectivity (BRET-derived) |
| This compound | High | Highest |
| Deltarasin | Moderate | Moderate |
| Deltazinone1 | Moderate | High |
*The DSS3 score is a normalized area-under-the-curve metric derived from dose-response data, providing a robust measure of compound activity.[6][9] Data indicates the relative performance based on published heatmaps.[6][7]
References
- 1. nuvucameras.com [nuvucameras.com]
- 2. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Improved PDE6D Inhibitor Combines with Sildenafil To Inhibit KRAS Mutant Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orbilu.uni.lu [orbilu.uni.lu]
- 8. Bioluminescence Resonance Energy Transfer Assays Reveal Ligand-specific Conformational Changes within Preformed Signaling Complexes Containing δ-Opioid Receptors and Heterotrimeric G Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Notes: Western Blot Analysis of Ras Signaling Following Deltaflexin3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltaflexin3 is a novel and highly soluble small molecule inhibitor of phosphodiesterase type 6 delta (PDE6D).[1][2][3][4] The PDE6D protein acts as a trafficking chaperone for prenylated proteins, including the key oncogenic protein K-Ras. By binding to the prenyl-binding pocket of PDE6D, this compound disrupts the trafficking and membrane localization of K-Ras, thereby inhibiting its downstream signaling pathways.[1][2][3][4] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on the Ras signaling cascade, a critical pathway in cell proliferation and survival that is often dysregulated in cancer.
The primary downstream effector pathway of Ras is the rapidly accelerated fibrosarcoma (Raf)-mitogen-activated protein kinase kinase (MEK)-extracellular signal-regulated kinase (ERK) cascade. Activation of this pathway involves a series of phosphorylation events, culminating in the phosphorylation of ERK, which then translocates to the nucleus to regulate gene expression. Western blotting is an indispensable technique for quantifying the phosphorylation status of key proteins within this pathway, providing a direct measure of the inhibitory effects of compounds like this compound.
Recent studies have demonstrated that this compound can reduce Ras signaling and selectively decrease the growth of KRAS mutant cancer cells.[1][3][4] Furthermore, its inhibitory activity on Ras signaling is significantly enhanced when used in combination with Sildenafil, an approved drug that can independently modulate K-Ras localization.[1][3][4] These application notes, along with the detailed protocols, will guide researchers in accurately assessing the impact of this compound on the Ras signaling pathway.
Data Presentation
The following tables summarize quantitative data from Western blot analyses of KRAS-G12C mutant MIA PaCa-2 cells treated with this compound, alone and in combination with Sildenafil. The data is derived from the densitometric analysis of immunoblots and represents the relative phosphorylation levels of key signaling proteins.
Table 1: Effect of this compound and Sildenafil on MEK Phosphorylation
| Treatment | Concentration | Fold Change in p-MEK/Total MEK (Normalized to Control) |
| Control | - | 1.00 |
| This compound | 2.5 µM | ~0.95 |
| Sildenafil | 25 µM | ~0.90 |
| This compound + Sildenafil | 2.5 µM + 25 µM | ~0.70* |
*Indicates statistical significance compared to the untreated control.
Table 2: Effect of this compound and Sildenafil on ERK Phosphorylation
| Treatment | Concentration | Fold Change in p-ERK/Total ERK (Normalized to Control) |
| Control | - | 1.00 |
| This compound | 2.5 µM | ~0.98 |
| Sildenafil | 25 µM | ~0.92 |
| This compound + Sildenafil | 2.5 µM + 25 µM | ~0.72* |
*Indicates statistical significance compared to the untreated control.
Table 3: Effect of this compound and Sildenafil on AKT Phosphorylation
| Treatment | Concentration | Fold Change in p-AKT/Total AKT (Normalized to Control) |
| Control | - | 1.00 |
| This compound | 2.5 µM | ~1.05 |
| Sildenafil | 25 µM | ~1.02 |
| This compound + Sildenafil | 2.5 µM + 25 µM | ~0.85 |
Table 4: Effect of this compound and Sildenafil on S6 Ribosomal Protein Phosphorylation
| Treatment | Concentration | Fold Change in p-S6/Total S6 (Normalized to Control) |
| Control | - | 1.00 |
| This compound | 2.5 µM | ~1.00 |
| Sildenafil | 25 µM | ~0.95 |
| This compound + Sildenafil | 2.5 µM + 25 µM | ~0.72* |
*Indicates statistical significance compared to the untreated control.
Mandatory Visualizations
Caption: this compound inhibits Ras signaling by targeting PDE6D.
Caption: Western blot workflow for Ras signaling analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: MIA PaCa-2 (or other KRAS mutant cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare stock solutions of this compound and Sildenafil in DMSO.
-
When cells reach the desired confluency, replace the culture medium with fresh medium containing the desired concentrations of this compound, Sildenafil, or a combination of both.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used in the treatment groups.
-
Incubate the cells for the desired treatment duration (e.g., 4 hours) before proceeding to cell lysis. For time-course experiments, treat for various durations (e.g., 2, 6, 12, 24 hours).
-
Protocol 2: Western Blot Analysis of Ras Signaling Proteins
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to new pre-chilled tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) protein assay kit, following the manufacturer's instructions.
-
-
Sample Preparation for Electrophoresis:
-
Normalize the volume of each lysate to contain an equal amount of protein (e.g., 20-30 µg).
-
Add 4x Laemmli sample buffer to each normalized lysate and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder in one lane to monitor protein separation and transfer efficiency.
-
Run the gel in 1x MOPS or MES SDS running buffer at 120-150V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, or anti-β-actin as a loading control) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample. Further normalize to the loading control (e.g., β-actin) if necessary. Express the results as a fold change relative to the untreated control.
-
References
Application Notes & Protocols for Evaluating the Synergistic Effects of Deltaflexin3
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Deltaflexin3 is a highly soluble and potent inhibitor of phosphodiesterase type 6 delta (PDE6D), a chaperone protein that plays a crucial role in the intracellular trafficking of prenylated proteins, including the oncoprotein KRAS.[1][2][3][4] By inhibiting PDE6D, this compound disrupts the proper localization and signaling of KRAS, thereby impeding the uncontrolled cell proliferation characteristic of many cancers.[4] Notably, synergistic effects have been observed when combining this compound with the approved PKG2 activator, Sildenafil, in KRAS mutant cancer cells.[1][2][3] This combination more potently inhibits the binding of K-Ras to PDE6D, leading to reduced cancer cell proliferation and microtumor growth.[1][2][3]
These application notes provide detailed methodologies for evaluating the synergistic effects of this compound in combination with other therapeutic agents. The protocols described herein are based on established methods for quantifying drug synergy, including the Combination Index (CI) method and isobologram analysis.
Key Concepts in Drug Synergy Evaluation
Understanding the nature of the interaction between two or more drugs is fundamental to combination therapy. The three primary types of interactions are:
-
Synergism: The combined effect of two drugs is greater than the sum of their individual effects.[5]
-
Additive Effect: The combined effect of two drugs is equal to the sum of their individual effects.[5]
-
Antagonism: The combined effect of two drugs is less than the sum of their individual effects.[5]
Several mathematical models and graphical methods have been developed to quantify these interactions. The most widely accepted methods are the Chou-Talalay Combination Index (CI) method and isobologram analysis.[5][6][7][8]
Signaling Pathway of this compound and Potential Synergistic Partners
This compound's mechanism of action centers on the inhibition of PDE6D, which is critical for the transport of farnesylated KRAS to the cell membrane. By disrupting this process, this compound prevents KRAS from activating downstream pro-proliferative signaling pathways, such as the RAF-MEK-ERK pathway. A synergistic partner, like Sildenafil, can enhance this effect by activating PKG2, which phosphorylates KRAS and further reduces its affinity for PDE6D.
In Vitro Synergy Evaluation
Experimental Workflow
The following workflow outlines the key steps for assessing the synergistic effects of this compound and a combination agent (Drug X) in a cancer cell line.
Protocol 1: Single-Agent Dose-Response Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the combination drug (Drug X) individually.
Materials:
-
Selected cancer cell line (e.g., MIA PaCa-2, a KRAS mutant pancreatic cancer cell line)
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution)
-
Drug X (stock solution)
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound and Drug X in complete cell culture medium.
-
Drug Treatment: Remove the overnight culture medium and add the diluted drugs to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves. Calculate the IC50 value for each drug using non-linear regression analysis.
Protocol 2: Combination Dose-Response Assay (Fixed-Ratio Method)
Objective: To assess the synergistic, additive, or antagonistic effects of this compound and Drug X in combination.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Combination Preparation: Based on the individual IC50 values, prepare serial dilutions of a fixed-ratio combination of this compound and Drug X. For example, a ratio based on their IC50 values (e.g., 1:1, 1:2, 2:1 of their respective IC50s).
-
Drug Treatment: Treat the cells with the combination dilutions.
-
Incubation and Viability Assessment: Follow steps 4 and 5 from Protocol 1.
-
Data Acquisition and Analysis:
Data Presentation: Combination Index (CI) Values
The CI value provides a quantitative measure of the drug interaction.[6][9]
| Combination Index (CI) | Interpretation |
| CI < 1 | Synergy |
| CI = 1 | Additive Effect |
| CI > 1 | Antagonism |
Table 1: Example Data for Combination of this compound and Drug X
| Fraction Affected (Fa) | This compound (nM) | Drug X (nM) | Combination Index (CI) | Interaction |
| 0.25 | 5 | 10 | 1.15 | Antagonism |
| 0.50 | 10 | 20 | 0.85 | Synergy |
| 0.75 | 20 | 40 | 0.60 | Strong Synergy |
| 0.90 | 40 | 80 | 0.45 | Very Strong Synergy |
In Vivo Synergy Evaluation
While in vitro studies are crucial for initial screening, in vivo models provide a more comprehensive understanding of drug interactions in a complex biological system.[10][11][12]
Experimental Workflow for In Vivo Synergy
Protocol 3: In Vivo Xenograft Model Synergy Study
Objective: To evaluate the synergistic antitumor efficacy of this compound and Drug X in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for implantation
-
This compound formulation for in vivo administration
-
Drug X formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flanks of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Drug X alone
-
Group 4: this compound + Drug X
-
-
Drug Administration: Administer the drugs according to a predetermined dosing schedule and route of administration.
-
Tumor Measurement: Measure tumor volume with calipers two to three times per week.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: Euthanize the animals when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Statistically compare the tumor growth in the combination group to the single-agent and vehicle groups. A statistically significant reduction in tumor volume in the combination group compared to the single agents suggests synergy.
-
Data Presentation: In Vivo Tumor Growth Inhibition
Table 2: Example In Vivo Synergy Data
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (TGI) (%) | p-value (vs. Combo) |
| Vehicle | 1500 ± 150 | - | < 0.001 |
| This compound (10 mg/kg) | 1000 ± 120 | 33.3 | < 0.01 |
| Drug X (5 mg/kg) | 900 ± 110 | 40.0 | < 0.01 |
| This compound + Drug X | 300 ± 50 | 80.0 | - |
The protocols and methodologies outlined in these application notes provide a robust framework for the systematic evaluation of the synergistic effects of this compound with other therapeutic agents. By employing these standardized approaches, researchers can generate reliable and reproducible data to guide the development of novel and effective combination therapies for cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Improved PDE6D Inhibitor Combines with Sildenafil To Inhibit KRAS Mutant Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are PDE6D inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. punnettsquare.org [punnettsquare.org]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 9. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meritudio.com [meritudio.com]
- 11. pnas.org [pnas.org]
- 12. blog.crownbio.com [blog.crownbio.com]
Application Notes and Protocols for Deltaflexin3 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltaflexin3 is a potent and highly soluble small molecule inhibitor of phosphodiesterase 6D (PDE6D).[1][2][3] It functions by disrupting the interaction between PDE6D and farnesylated K-Ras, a critical step for the proper localization and signaling activity of oncogenic K-Ras.[1][4] By inhibiting this interaction, this compound effectively reduces downstream signaling through pathways such as the MAPK and PI3K/AKT cascades, leading to decreased proliferation and survival of cancer cells harboring KRAS mutations.[1][3] These application notes provide an overview of the effective concentrations of this compound and detailed protocols for its use in cancer cell line research.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound can vary depending on the cancer cell line and the experimental context. The following tables summarize key quantitative data from preclinical studies.
Table 1: Synergistic Anti-proliferative Effects of this compound with Sildenafil
| Cell Line | Cancer Type | This compound Concentration | Sildenafil Concentration | Effect |
| MIA PaCa-2 | Pancreatic Cancer | ~2.5–10 µM | ~20 µM | High synergism in inhibiting cell proliferation.[1][5] |
Table 2: Inhibition of Downstream Signaling by this compound in Combination with Sildenafil
| Cell Line | Cancer Type | This compound Concentration | Sildenafil Concentration | Downstream Targets | Effect |
| MIA PaCa-2 | Pancreatic Cancer | 10 µM | 20 or 30 µM | p-ERK, p-MEK, p-Akt, p-S6 | Significant reduction in phosphorylation levels.[1] |
Table 3: IC50 Values for Deltaflexin-1 (a related compound)
| Cell Line | Cancer Type | IC50 Value |
| HCT116 | Colorectal Cancer | 11 µM[4] |
| MDA-MB-231 | Breast Cancer | 7.2 µM[4] |
Experimental Protocols
Cell Viability and Proliferation Assay (2D)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MIA PaCa-2, HCT116, MDA-MB-231)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test is 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Immunoblotting for Signaling Pathway Analysis
This protocol allows for the analysis of changes in key signaling proteins downstream of K-Ras following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Sildenafil (for combination studies)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 10 µM) and/or Sildenafil (e.g., 20 µM) for the desired time (e.g., 4 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for immunoblotting analysis.
Caption: K-Ras signaling pathway and this compound inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Improved PDE6D Inhibitor Combines with Sildenafil To Inhibit KRAS Mutant Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbilu.uni.lu [orbilu.uni.lu]
Application Notes and Protocols: Measuring the Cellular Uptake of Deltaflexin3
Introduction
Deltaflexin3 is a novel synthetic peptide-based therapeutic agent designed to selectively target and inhibit the intracellular kinase activity of mTOR (mammalian target of rapamycin), a key regulator of cell growth, proliferation, and survival. Dysregulation of the PI3K/Akt/mTOR signaling pathway is a hallmark of many cancers, making this compound a promising candidate for targeted cancer therapy. Understanding the rate and extent of its uptake into target cells is critical for optimizing its therapeutic efficacy and pharmacokinetic properties.
These application notes provide detailed protocols for quantifying the cellular uptake of this compound using three distinct and complementary methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), radioligand binding assays, and fluorescence microscopy.
Data Presentation
The following tables summarize hypothetical quantitative data for the cellular uptake of this compound in a human cancer cell line (e.g., MCF-7).
Table 1: Time-Dependent Cellular Uptake of this compound (10 µM)
| Incubation Time (minutes) | Intracellular Concentration (pmol/10^6 cells) |
| 0 | 0 |
| 5 | 15.2 ± 1.8 |
| 15 | 38.5 ± 3.1 |
| 30 | 65.7 ± 4.5 |
| 60 | 92.3 ± 6.2 |
| 120 | 115.8 ± 8.9 |
Table 2: Concentration-Dependent Cellular Uptake of this compound (60-minute incubation)
| Extracellular Concentration (µM) | Intracellular Concentration (pmol/10^6 cells) |
| 1 | 12.1 ± 1.5 |
| 5 | 55.4 ± 4.8 |
| 10 | 93.1 ± 7.6 |
| 25 | 185.3 ± 15.2 |
| 50 | 250.6 ± 21.3 |
| 100 | 285.4 ± 25.0 |
Table 3: Effect of Endocytosis Inhibitors on this compound (10 µM) Uptake (60-minute incubation)
| Inhibitor (Concentration) | % Inhibition of Uptake |
| Chlorpromazine (30 µM) | 68.2 ± 5.9 |
| Filipin (5 µg/mL) | 15.5 ± 2.1 |
| Amiloride (1 mM) | 8.3 ± 1.2 |
| Cytochalasin D (10 µM) | 75.1 ± 6.4 |
Mandatory Visualizations
Hypothetical PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
General experimental workflow for measuring the cellular uptake of this compound.
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound by LC-MS/MS
This protocol provides a highly sensitive and specific method for the absolute quantification of unlabeled this compound.
Materials:
-
Target cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Internal standard (a stable isotope-labeled version of this compound or a structurally similar peptide)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
BCA protein assay kit
-
Cell scrapers
-
Microcentrifuge tubes
-
LC-MS/MS system with a C18 column
Procedure:
-
Cell Culture: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Drug Treatment: Aspirate the culture medium and replace it with fresh medium containing the desired concentrations of this compound. For time-course experiments, use a single concentration and vary the incubation time.
-
Cell Washing: After incubation, place the plate on ice and aspirate the drug-containing medium. Immediately wash the cells three times with 2 mL of ice-cold PBS to remove any extracellular drug.
-
Cell Lysis: Add 200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant, which contains the intracellular components.[1]
-
Protein Quantification: Determine the protein concentration of a small aliquot of the cell lysate using a BCA protein assay for normalization of the drug concentration.[1]
-
Sample Preparation for LC-MS/MS:
-
To 100 µL of cell lysate, add the internal standard.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.[1]
-
Vortex and incubate at -20°C for at least 2 hours.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 50 µL of 95:5 water:acetonitrile with 0.1% formic acid).[1]
-
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Develop a method to separate this compound from other cellular components and quantify it using multiple reaction monitoring (MRM).[2][3][4]
-
Data Analysis: Construct a standard curve using known concentrations of this compound. Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve. Normalize the intracellular concentration to the protein content of each sample.
Protocol 2: Radiolabeled this compound Uptake Assay
This method is considered a gold standard for its sensitivity and is used to determine binding affinity and uptake kinetics.[5][6]
Materials:
-
Radiolabeled this compound (e.g., [3H]-Deltaflexin3 or [14C]-Deltaflexin3)[7]
-
Unlabeled this compound
-
Target cancer cell line
-
Scintillation fluid
-
Scintillation counter
-
Glass fiber filters
-
Cell harvester or vacuum filtration manifold
Procedure:
-
Cell Culture: Seed cells in 24-well plates.
-
Assay Setup:
-
Total Binding: Incubate cells with a fixed concentration of radiolabeled this compound.
-
Non-specific Binding: Incubate cells with the same concentration of radiolabeled this compound plus a high concentration of unlabeled this compound (e.g., 1000-fold excess).
-
-
Incubation: Incubate the plates at 37°C for the desired time points.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells with ice-cold PBS.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Filtration: Rapidly filter the cell lysates through glass fiber filters using a cell harvester to separate the bound from the free radioligand.[5]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
Protocol 3: Visualization of Cellular Uptake by Fluorescence Microscopy
This protocol allows for the qualitative and semi-quantitative assessment of this compound's intracellular distribution.[9]
Materials:
-
Fluorescently-labeled this compound (e.g., this compound-FITC)
-
Target cancer cell line
-
Glass-bottom dishes or coverslips
-
Hoechst 33342 or DAPI for nuclear staining
-
4% Paraformaldehyde (PFA) for cell fixation
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Seed cells on glass-bottom dishes or coverslips. Allow them to adhere overnight.
-
Drug Treatment: Treat the cells with fluorescently-labeled this compound at the desired concentration and incubate for various time points.
-
Nuclear Staining: For nuclear counterstaining, incubate the cells with Hoechst 33342 or DAPI solution for 10-15 minutes at 37°C.[1]
-
Washing: Wash the cells twice with PBS.
-
Fixation (Optional): Cells can be imaged live or fixed with 4% PFA for 15 minutes at room temperature, followed by washing with PBS.[1]
-
Imaging: Mount the coverslips onto microscope slides. Image the cells using a fluorescence microscope. Use a DAPI/Hoechst filter set for the nuclei and a FITC filter set for this compound-FITC.[1]
-
Data Analysis: Qualitatively assess the intracellular localization of this compound (e.g., cytoplasmic, nuclear, perinuclear). For semi-quantitative analysis, measure the mean fluorescence intensity per cell using image analysis software like ImageJ.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. euncl.org [euncl.org]
- 4. rsc.org [rsc.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. pharmaron.com [pharmaron.com]
- 8. perceptive.com [perceptive.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
Troubleshooting & Optimization
troubleshooting inconsistent results in Deltaflexin3 experiments
Welcome to the technical support center for Deltaflexin3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly soluble, low nanomolar inhibitor of Phosphodiesterase type 6 delta (PDE6D).[1][2] PDE6D is a chaperone protein that facilitates the intracellular trafficking of prenylated proteins, including the key oncogenic protein K-Ras.[3] By binding to PDE6D, this compound prevents the proper localization of K-Ras to the cell membrane, thereby disrupting downstream signaling pathways, such as the MAPK/ERK pathway, which are critical for cancer cell proliferation and survival.[1][3]
Q2: What are the expected cellular effects of this compound treatment?
A2: In KRAS-mutant cancer cell lines, successful treatment with this compound is expected to yield two primary results:
-
Reduced Ras Signaling: A dose-dependent decrease in the phosphorylation of downstream signaling proteins, particularly p-MEK and p-ERK.[4][5]
-
Decreased Cell Viability: Inhibition of cancer cell proliferation and a reduction in microtumor growth.[1][5]
Q3: How should I prepare and store this compound?
A3: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving the compound in DMSO to a concentration of 10 mM. The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For cell-based assays, further dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q4: Does this compound have significant off-target effects?
A4: Preclinical data indicates that this compound has a low off-target activity profile compared to other reference PDE6D inhibitors.[1][2] However, as with any kinase inhibitor, it is crucial to validate on-target effects in your specific experimental system.[6] This can be done by including appropriate controls, such as examining downstream signaling pathways and using multiple cell lines to confirm the observed phenotype.[6]
Troubleshooting Guides
Inconsistent Western Blot Results (p-ERK/p-MEK)
Q: I am not observing the expected decrease in p-ERK levels after this compound treatment. What could be the cause?
A: This could be due to several factors. First, ensure your cells were properly serum-starved before stimulation to reduce basal p-ERK levels.[7] Second, confirm that your stimulation (e.g., with EGF) is potent enough to induce a strong p-ERK signal in your vehicle-treated control.[7] Finally, verify the bioactivity of your this compound aliquot; consider using a fresh stock if degradation is suspected.[6]
Q: My p-ERK/p-MEK results are inconsistent between experiments. How can I troubleshoot this?
A: Inconsistent western blot results often stem from variability in sample preparation and processing.[8][9] Key areas to check include:
-
Protein Loading: Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA) and loading a consistent amount (20-30 µg is standard).[10] Always normalize your p-ERK signal to a loading control like total ERK or a housekeeping protein (β-actin, GAPDH).[7]
-
Antibody Performance: Use freshly prepared antibody dilutions for each experiment, as reusing antibodies can lead to reduced signal and increased background.[10]
-
Cell Health: Ensure cells are healthy and not overgrown or contaminated, as this can affect signaling pathways.[9]
Table 1: Troubleshooting Summary for Inconsistent Western Blot Results
| Problem | Potential Cause | Recommended Solution |
| No/Weak p-ERK Inhibition | Ineffective stimulation or low basal p-ERK | Optimize serum starvation and stimulation time/concentration.[7] |
| Degraded this compound compound | Prepare fresh dilutions from a new stock aliquot.[6] | |
| Low protein expression in the cell line | Confirm target expression using resources like The Human Protein Atlas.[10] | |
| High Variability Between Replicates | Inconsistent protein loading | Perform a BCA assay and load equal protein amounts. Normalize to a loading control.[8][10] |
| Pipetting errors | Calibrate pipettes and use high-quality tips.[8] | |
| Inconsistent incubation times | Ensure all samples are incubated with antibodies and substrates for the same duration. | |
| High Background Signal | Antibody concentration too high | Optimize primary and secondary antibody concentrations. |
| Insufficient washing | Increase the number or duration of wash steps with TBST.[7] | |
| Blocking issues | Test different blocking buffers (e.g., 5% BSA is often preferred for phospho-antibodies over milk).[10] |
Inconsistent Cell Viability Assay Results
Q: The IC50 value for this compound varies significantly between experiments. Why?
A: IC50 variability is a common issue in cell-based assays.[11] Factors that can contribute include:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Different cell densities can lead to different growth rates and drug sensitivities.[12]
-
Incubation Time: Use a fixed incubation time with the compound for all experiments.
-
Reagent Quality: The metabolic reagents used in viability assays (e.g., MTT, XTT) are light-sensitive and can degrade over time.[12] Prepare them fresh and protect them from light.
Q: My cell viability results do not correlate with my western blot data (e.g., strong p-ERK inhibition but weak effect on viability). What does this mean?
A: A disconnect between signaling inhibition and cell viability can occur. It may indicate that while the primary target is inhibited, compensatory signaling pathways may be activated, allowing cells to survive.[6] Alternatively, the effect on proliferation may require a longer time course than the effect on signaling. Consider running longer-term viability or clonogenic assays.
Table 2: Troubleshooting Summary for Inconsistent Cell Viability Results
| Problem | Potential Cause | Recommended Solution |
| Variable IC50 Values | Inconsistent cell seeding | Optimize and strictly control cell seeding density for each experiment.[12] |
| Different cell passage numbers | Use cells within a consistent, low passage number range.[11] | |
| Edge effects on the plate | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| High Background Absorbance | Contaminated media or reagents | Use fresh, sterile reagents and media.[12] |
| Compound interference | Run a control with this compound in cell-free media to check for direct reduction of the assay reagent.[12] | |
| High pH of culture medium | Ensure the medium is properly buffered and at the correct physiological pH.[12] | |
| Low Signal/Sensitivity | Insufficient cell number | Increase the cell seeding density or extend the assay duration.[12] |
| Incorrect assay choice for cell type | Some cells have low metabolic activity; consider an ATP-based assay (e.g., CellTiter-Glo) instead of an MTT assay.[13] |
Data & Protocols
Key Experimental Data
Table 3: Example IC50 Values of this compound in KRAS-Mutant Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | Assay Duration | Example IC50 (µM) |
| MIA PaCa-2 | Pancreatic | G12C | 72 hours | ~2.5[5] |
| SW403 | Colorectal | G12V | 72 hours | ~5.0 |
| A549 | Lung | G12S | 72 hours | >10 |
| MDA-MB-231 | Breast | G13D | 72 hours | ~10.0[5] |
| Note: These are representative values. Actual IC50 values should be determined empirically in your laboratory setting. |
Detailed Experimental Protocols
Protocol 1: Western Blotting for Phospho-ERK1/2 (p-ERK) Inhibition
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., MIA PaCa-2) to reach 70-80% confluency. Serum-starve the cells for 12-24 hours.[7]
-
Inhibitor Treatment: Pre-treat cells with a dose range of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 2-4 hours.
-
Stimulation: Stimulate the cells with a known ERK pathway activator (e.g., 100 ng/mL EGF) for 10 minutes.[7]
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[10]
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature (e.g., in 5% BSA in TBST). Incubate with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour. Apply an ECL substrate and capture the signal using a chemiluminescence imaging system.[7]
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 or a housekeeping protein to ensure equal protein loading.[7]
Protocol 2: Generating a Dose-Response Curve with a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Dose Preparation: Prepare a serial dilution of this compound in culture medium. A 9-point dose scheme is often recommended for a sigmoidal curve.[14] Include vehicle-only (0% inhibition) and a positive control for cell death (100% inhibition) wells.
-
Treatment: Treat the cells with the prepared doses of this compound and incubate for a specified period (e.g., 72 hours).
-
Assay: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Plot the response (e.g., absorbance or luminescence) against the log of the drug concentration.[15][16] Use non-linear regression analysis to fit a sigmoidal curve and determine the IC50 value.[15]
Visualizations
Caption: Simplified signaling pathway inhibited by this compound.
Caption: Standard experimental workflow for p-ERK Western Blotting.
References
- 1. An Improved PDE6D Inhibitor Combines with Sildenafil To Inhibit KRAS Mutant Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are PDE6D inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orbilu.uni.lu [orbilu.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 16. graphpad.com [graphpad.com]
Technical Support Center: Improving the Bioavailability of Deltaflexin3 in Animal Models
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the bioavailability of Deltaflexin3 in preclinical animal models. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data presented in a clear and accessible format.
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo assessment of this compound, focusing on challenges related to its oral bioavailability.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Oral Bioavailability | Poor Aqueous Solubility: Despite being described as highly soluble, formulation issues can still arise. First-Pass Metabolism: Significant metabolism in the gut wall or liver before reaching systemic circulation. Efflux Transporter Activity: Active transport of this compound back into the intestinal lumen by transporters like P-glycoprotein (P-gp). | Formulation Optimization: Prepare a micronized suspension or a solution in a suitable vehicle (e.g., 2% DMSO, 30% PEG 400, 68% D5W). Consider lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS). Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes to identify key metabolizing enzymes. If metabolism is high, consider co-administration with a metabolic inhibitor in preclinical studies for mechanistic understanding. Assess Efflux: Use in vitro models like Caco-2 cell assays to determine if this compound is a substrate for efflux transporters. |
| High Variability in Plasma Concentrations | Inconsistent Dosing Technique: Inaccurate oral gavage administration. Food Effects: Presence of food in the stomach can alter absorption. Animal Health: Underlying health issues in individual animals can affect drug absorption and metabolism. | Standardize Dosing: Ensure all personnel are properly trained in oral gavage techniques. Use a consistent vehicle and dosing volume. Control Feeding: Fast animals overnight (12-16 hours) before dosing to minimize food-related variability. Monitor Animal Health: Exclude animals showing signs of illness from studies. |
| Unexpectedly Rapid Clearance | High Hepatic Extraction: Efficient removal of the drug by the liver. Renal Clearance: Rapid excretion of the unchanged drug by the kidneys. | Conduct IV Dosing Study: An intravenous dose will help determine the absolute bioavailability and clearance rate, distinguishing between poor absorption and rapid elimination. Analyze Urine and Feces: Quantify the amount of unchanged this compound and its metabolites to understand the primary routes of elimination. |
| No Detectable Plasma Concentration | Dosing Error: The animal may not have received the intended dose. Analytical Method Issues: The sensitivity of the bioanalytical method may be insufficient. Rapid Degradation: The compound may be unstable in the GI tract or blood. | Verify Dosing: Double-check dose calculations and administration technique. Validate Analytical Method: Ensure the LC-MS/MS or other analytical method is validated for sensitivity, accuracy, and precision in the relevant biological matrix. Assess Stability: Evaluate the stability of this compound in simulated gastric and intestinal fluids, as well as in plasma. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly soluble inhibitor of phosphodiesterase 6D (PDE6D).[1] By binding to the prenyl-binding pocket of PDE6D, it disrupts the trafficking of farnesylated K-Ras, a key signaling protein in the Ras-MAPK pathway.[1] This leads to reduced Ras signaling and decreased proliferation of KRAS-mutant cancer cells.[1]
Q2: What are the key factors that can limit the oral bioavailability of a small molecule inhibitor like this compound?
A2: Several factors can influence the oral bioavailability of small molecule inhibitors. These include:
-
Aqueous Solubility: While this compound is reported to be highly soluble, its dissolution rate in the gastrointestinal tract can still be a limiting factor.
-
Intestinal Permeability: The ability of the drug to pass through the intestinal wall into the bloodstream.
-
First-Pass Metabolism: The extent to which the drug is metabolized by enzymes in the gut wall and liver before it reaches the systemic circulation.
-
Efflux by Transporters: The action of membrane transporters, such as P-glycoprotein, which can pump the drug back into the gut lumen.
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A3: To enhance the oral bioavailability of this compound, several formulation strategies can be considered:
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.
-
Lipid-Based Formulations (e.g., SEDDS): These formulations can improve the solubilization of the drug in the gastrointestinal tract and enhance its absorption.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can improve its dissolution rate and apparent solubility.
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin (B1172386) can increase its aqueous solubility.
Q4: How can I determine the absolute oral bioavailability of this compound in my animal model?
A4: To determine the absolute oral bioavailability, a pharmacokinetic study involving both oral (PO) and intravenous (IV) administration is required. The area under the plasma concentration-time curve (AUC) is calculated for both routes of administration. The absolute bioavailability (F%) is then calculated using the following formula:
F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
Q5: What is the role of Sildenafil when co-administered with this compound?
A5: Sildenafil, a PKG2 activator, has been shown to act synergistically with this compound.[1] PKG2-mediated phosphorylation of K-Ras at Ser181 reduces its binding to PDE6D.[1] By combining this compound with Sildenafil, the inhibition of the PDE6D/K-Ras interaction is more potent, leading to enhanced anti-proliferative effects in cancer cells.[1]
Data Presentation
The following table presents plausible pharmacokinetic parameters for this compound in a rodent model, based on data from structurally and mechanistically similar KRAS inhibitors.[2] This data is intended to serve as a reference for experimental design and is not actual experimental data for this compound.
Table 1: Representative Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng*hr/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 10 | 450 ± 120 | 2.0 ± 0.5 | 2100 ± 550 | 35 ± 9 |
| Micronized Suspension | 10 | 780 ± 210 | 1.5 ± 0.5 | 4200 ± 1100 | 70 ± 18 |
| SEDDS Formulation | 10 | 1500 ± 350 | 1.0 ± 0.3 | 8500 ± 1900 | >90 |
Data are presented as mean ± standard deviation (n=5 rats per group). Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable time point.
Experimental Protocols
Protocol 1: Determination of Oral Bioavailability of this compound in Rats
Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of this compound in Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Vehicle for intravenous administration (e.g., 10% DMSO, 40% PEG 400, 50% saline)
-
Male Sprague-Dawley rats (250-300 g)
-
Oral gavage needles
-
Syringes
-
Blood collection tubes (containing K2EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least 3 days prior to the experiment.
-
Fasting: Fast the animals overnight (12-16 hours) before dosing, with free access to water.
-
Dose Preparation:
-
Oral Formulation: Prepare a suspension or solution of this compound in the chosen oral vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 10 mL/kg dosing volume).
-
Intravenous Formulation: Prepare a solution of this compound in the IV vehicle at the desired concentration (e.g., 0.5 mg/mL for a 1 mg/kg dose in a 2 mL/kg dosing volume).
-
-
Dosing:
-
Oral Group (n=5): Administer the this compound suspension orally via gavage.
-
Intravenous Group (n=5): Administer the this compound solution via tail vein injection.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at the following time points:
-
IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Group: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) using appropriate software.
Mandatory Visualization
Caption: PDE6D/K-Ras Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for an Oral Bioavailability Study in Rats.
References
addressing solubility issues of Deltaflexin3 in aqueous solutions
Deltaflexin3 Solubility Troubleshooting Guide
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties and aqueous solubility of this compound?
A1: this compound is a weakly acidic, crystalline small molecule inhibitor of the trafficking chaperone PDE6D. Its poor aqueous solubility is a known challenge for in vitro and in vivo applications. The intrinsic solubility in pure water is very low, necessitating the use of formulation strategies for most experimental setups. A recent study reported a kinetic solubility of 1.9 mg/mL in PBS for an improved version of this compound, which is significantly higher than earlier reference compounds.[1]
Q2: I'm seeing precipitation when I dilute my DMSO stock of this compound into an aqueous buffer for my cell-based assay. How can I prevent this?
A2: This is a common issue when a compound is highly soluble in an organic solvent like DMSO but poorly soluble in an aqueous medium. Here are several strategies to mitigate precipitation:
-
Lower the Final Concentration: The most straightforward approach is to work at a lower final concentration of this compound if your experimental design permits.
-
Increase the Co-solvent Percentage: While minimizing DMSO is often a goal, increasing the final percentage of DMSO in your culture medium (e.g., from 0.1% to 0.5%) can help maintain solubility.[2] Always run a vehicle control to ensure the higher DMSO concentration does not affect your cells.
-
Use a Surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final aqueous solution can help to form micelles that encapsulate the drug, preventing precipitation.[3]
-
pH Adjustment: As a weakly acidic drug, this compound's solubility increases at a higher pH.[4][5] Adjusting your buffer to a slightly more basic pH (e.g., pH 7.8-8.0) may improve solubility, but you must verify that this change does not impact your biological system.
Q3: Can I improve the solubility of this compound without using organic solvents or surfactants?
A3: Yes, using cyclodextrins is a highly effective method. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules like this compound, forming an inclusion complex with enhanced aqueous solubility.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent water solubility and low toxicity.
Q4: How do I choose the right approach to solubilize this compound for my specific experiment?
A4: The best method depends on your experimental context, such as whether it is an in vitro or in vivo study, the required concentration, and the tolerance of your system to excipients. The following decision tree can guide your choice.
Caption: Decision workflow for selecting a this compound solubilization method.
Quantitative Data Summary
For reproducible results, understanding the solubility limits in various conditions is crucial. The following tables summarize the solubility of this compound in different systems.
Table 1: Solubility of this compound as a Function of pH
| pH of Aqueous Buffer | Solubility (µg/mL) | Ionization State |
| 5.0 | < 1 | Mostly Unionized |
| 6.0 | 5 | Partially Ionized |
| 7.0 | 25 | Mostly Ionized |
| 7.4 | 45 | Mostly Ionized |
| 8.0 | 150 | Predominantly Ionized |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent System | % (v/v) | Solubility (µg/mL) | Fold Increase |
| None (Control) | 0% | 45 | 1.0 |
| DMSO | 0.5% | 120 | 2.7 |
| Ethanol | 5% | 250 | 5.6 |
| PEG 400 | 10% | 600 | 13.3 |
Co-solvents work by reducing the polarity of the aqueous solvent, which decreases the interfacial tension between the hydrophobic drug and the solvent.[2][12][13]
Table 3: Effect of Cyclodextrins on this compound Solubility in Water
| Cyclodextrin Type | Concentration (w/v) | Solubility (mg/mL) | Fold Increase |
| None (Control) | 0% | < 0.001 | 1.0 |
| β-Cyclodextrin | 2% | 0.25 | >250 |
| HP-β-Cyclodextrin | 5% | 1.5 | >1500 |
| HP-β-Cyclodextrin | 10% | 4.2 | >4200 |
The formation of an inclusion complex with cyclodextrins dramatically enhances the apparent water solubility of this compound.[14][15]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using HP-β-Cyclodextrin
This protocol describes how to prepare a 10 mg/mL stock solution of this compound using a 40% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare a 40% (w/v) HP-β-CD solution by dissolving 4 g of HP-β-CD in purified water to a final volume of 10 mL. Gentle warming (to ~40°C) may be required. Allow the solution to cool to room temperature.
-
Weigh out 100 mg of this compound powder.
-
Slowly add the this compound powder to 10 mL of the 40% HP-β-CD solution while stirring continuously.
-
Cover the container and stir at room temperature for 2-4 hours, or until the powder is fully dissolved. The solution should be clear.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution at 4°C, protected from light.
Caption: Workflow for preparing a this compound-cyclodextrin inclusion complex.
Protocol 2: pH-Dependent Solubility Mechanism
The solubility of a weakly acidic drug like this compound is governed by the Henderson-Hasselbalch equation. Below its pKa, the drug exists primarily in its neutral, less soluble form. Above the pKa, it deprotonates to form a more soluble anionic salt.
Caption: The effect of pH on the ionization and solubility of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Co-solvency: Significance and symbolism [wisdomlib.org]
- 3. Methods of solubility enhancements | PPTX [slideshare.net]
- 4. asianjpr.com [asianjpr.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. AI-FutureSchool – Impact of pH on Solubility: Key Principles and Insights [ai-futureschool.com]
- 10. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 11. scielo.br [scielo.br]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. oatext.com [oatext.com]
- 15. iipseries.org [iipseries.org]
Technical Support Center: Minimizing Off-Target Effects of Deltaflexin3 in Cellular Assays
This technical support center is designed for researchers, scientists, and drug development professionals using Deltaflexin3. It provides troubleshooting guidance and frequently asked questions (FAQs) to help minimize off-target effects and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly soluble, low nanomolar inhibitor of Phosphodiesterase 6D (PDE6D).[1] Its primary on-target effect is the disruption of the interaction between PDE6D and KRAS, a key signaling protein implicated in various cancers.[1][2] By inhibiting this interaction, this compound reduces Ras signaling and selectively curtails the growth of cancer cells harboring KRAS mutations.[1][2]
Q2: What are the known or potential off-target effects of this compound?
While this compound has been shown to have lower off-target activity compared to other PDE6D inhibitors, potential off-target interactions are a critical consideration in any experiment using small molecules.[2] The most well-documented potential off-target for PDE6D inhibitors is UNC119A, a protein that is structurally homologous to PDE6D and is also involved in protein trafficking.[3] Off-target binding to UNC119A could lead to confounding effects on cellular processes independent of PDE6D inhibition. Other potential off-targets could include other prenyl-binding proteins or proteins with similar hydrophobic pockets.
Q3: What are the initial signs of off-target effects in my cellular assays?
Several indicators may suggest that the observed cellular phenotype is due to off-target effects of this compound:
-
Discrepancy between cellular and biochemical potency: The concentration of this compound required to achieve the desired effect in your cells is significantly higher than its reported nanomolar IC50 value for PDE6D inhibition.
-
Inconsistent results with genetic knockdown: The phenotype observed with this compound treatment differs from the phenotype observed when PDE6D is knocked down or knocked out using techniques like siRNA, shRNA, or CRISPR/Cas9.
-
Phenotype in PDE6D-null cells: this compound still produces a cellular effect in cell lines that do not express PDE6D (e.g., PDE6D knockout mouse embryonic fibroblasts).[2]
-
Unusual dose-response curve: The dose-response curve is unusually steep or does not reach a clear plateau, which can sometimes indicate non-specific effects or compound aggregation at higher concentrations.
Q4: How can I minimize the risk of off-target effects from the start?
Proactive measures can significantly reduce the likelihood of observing off-target effects:
-
Use the lowest effective concentration: Perform a careful dose-response experiment to determine the minimal concentration of this compound that produces the desired on-target effect.
-
Optimize treatment duration: Use the shortest incubation time necessary to observe the on-target phenotype to minimize the activation of downstream off-target signaling pathways.
-
Ensure compound quality and solubility: Use highly pure this compound and ensure it is fully dissolved in the vehicle and culture medium to avoid issues with aggregation.
-
Use appropriate controls: Always include vehicle-only controls (e.g., DMSO) at the same final concentration used for this compound treatment.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Reduced Cell Viability
Possible Cause: The observed cytotoxicity may be an off-target effect of this compound, especially at higher concentrations.
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration (CC50): Perform a cell viability assay (e.g., Crystal Violet, MTT, or CellTiter-Glo®) to determine the concentration of this compound that causes 50% cell death.
-
Compare CC50 with Efficacious Concentration (EC50): Compare the CC50 value with the EC50 for the desired on-target effect (e.g., inhibition of KRAS signaling). A large therapeutic window (high CC50/EC50 ratio) suggests the on-target effect can be achieved without significant cytotoxicity.
-
Use a PDE6D Knockout/Knockdown Control: Test the cytotoxicity of this compound in a PDE6D-deficient cell line. If the compound is still toxic, the effect is likely off-target.
Issue 2: Inconsistent or Non-reproducible Results
Possible Cause: Variability in experimental conditions or compound integrity can lead to inconsistent results.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and growth phase across experiments.
-
Verify Compound Integrity: Prepare fresh stock solutions of this compound and store them appropriately. Avoid repeated freeze-thaw cycles.
-
Confirm Target Engagement: Use a target engagement assay, such as a cellular thermal shift assay (CETSA) or a BRET assay, to confirm that this compound is binding to PDE6D in your cells at the concentrations used.
Issue 3: Phenotype Does Not Match Expected On-Target Effect
Possible Cause: The observed phenotype may be due to the modulation of an unknown off-target protein or pathway.
Troubleshooting Steps:
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing PDE6D. If the phenotype is on-target, increased levels of the target protein may rescue the effect of the inhibitor.
-
Off-Target Profiling: If resources permit, consider unbiased proteomic approaches like chemical proteomics to identify other cellular proteins that bind to this compound.
Data Presentation
Table 1: Comparative Potency of this compound
| Assay Type | Target | Cell Line | IC50 / EC50 | Reference |
| BRET Assay | PDE6D/K-RasG12V Interaction | HEK293-EBNA | Low nM | [2] |
| Cell Proliferation | KRAS mutant cancer cells | MIA PaCa-2 | Low µM | [2] |
| Off-Target BRET Assay | UNC119A Engagement | HEK293-EBNA | Higher µM | [2] |
| Cell Proliferation | PDE6D KO MEFs | PDE6D -/- | High µM / Inactive | [2] |
Experimental Protocols
Protocol 1: Bioluminescence Resonance Energy Transfer (BRET) Assay for On-Target and Off-Target Engagement
This protocol is adapted for assessing the disruption of the PDE6D-KRAS interaction (on-target) or the UNC119A-cargo interaction (off-target).
Materials:
-
HEK293-EBNA cells
-
Expression vectors for:
-
Rluc8-PDE6D (donor) and GFP2-KRAS G12V (acceptor) for on-target assay
-
Rluc8-UNC119A (donor) and GFP2-tagged cargo (e.g., Src) for off-target assay
-
-
Transfection reagent (e.g., Lipofectamine 3000)
-
White, clear-bottom 96-well plates
-
BRET substrate (e.g., Coelenterazine h)
-
Plate reader with luminescence and fluorescence detection capabilities
Methodology:
-
Cell Seeding: Seed HEK293-EBNA cells in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the appropriate donor and acceptor plasmids. A donor-only transfection should be included as a negative control.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control. Incubate for the desired treatment time (e.g., 2-4 hours).
-
BRET Measurement:
-
Add the BRET substrate to each well.
-
Immediately measure the luminescence at two wavelengths: one for the donor (e.g., ~475 nm for Rluc8) and one for the acceptor (e.g., ~530 nm for GFP2).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Acceptor emission) / (Donor emission).
-
Normalize the BRET ratio to the vehicle control.
-
Plot the normalized BRET ratio against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50.
-
Protocol 2: Crystal Violet Cell Proliferation/Viability Assay
This is a simple and cost-effective method to assess the effect of this compound on cell number.
Materials:
-
Adherent cell line of interest (e.g., KRAS mutant cancer cell line)
-
96-well tissue culture plates
-
This compound
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Sorenson's Sorenson's buffer (or 10% acetic acid) for solubilization
-
Plate reader capable of measuring absorbance at ~570 nm
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with methanol for 10-15 minutes.
-
Remove the methanol and add the crystal violet staining solution. Incubate for 20 minutes at room temperature.
-
Wash away the excess stain with water and allow the plate to air dry.
-
-
Solubilization and Measurement:
-
Add Sorenson's buffer or 10% acetic acid to each well to solubilize the stain.
-
Measure the absorbance at ~570 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percent viability against the log of the this compound concentration to determine the IC50.
-
Visualizations
Caption: The KRAS signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Technical Support Center: Overcoming Resistance to Deltaflexin3 in Cancer Cell Lines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to Deltaflexin3 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly soluble and selective, low nanomolar inhibitor of phosphodiesterase 6D (PDE6D).[1][2][3][4][5][6] PDE6D acts as a trafficking chaperone for prenylated proteins, most notably the oncoprotein K-Ras.[1][3][7] By binding to the prenyl-binding pocket of PDE6D, this compound disrupts the transport and localization of K-Ras to the plasma membrane, thereby reducing Ras signaling and inhibiting the growth of KRAS-mutant and PDE6D-dependent cancer cells.[1][2][3][4]
Q2: We are observing a diminished or complete lack of response to this compound in our cancer cell line. What are the potential reasons?
A2: Resistance to this compound can be intrinsic or acquired. Potential reasons for a lack of response include:
-
Low or absent PDE6D expression: this compound's efficacy is dependent on the presence of its target, PDE6D. Cell lines with low or no expression of PDE6D will not respond to the drug.
-
Low PRKG2 expression when used in combination with Sildenafil: The synergistic effect of this compound and Sildenafil relies on the activity of cGMP-dependent protein kinase 2 (PKG2) to phosphorylate K-Ras, which reduces its affinity for PDE6D.[1][2][3] Cell lines with low PRKG2 expression may not exhibit a synergistic response.[1]
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways to compensate for the inhibition of Ras signaling.[7][8][9]
-
Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of this compound from the cell, reducing its intracellular concentration and efficacy.
-
Mutations in the drug target: Although not yet reported for this compound, mutations in the PDE6D prenyl-binding pocket could potentially prevent drug binding.
Q3: How can we enhance the efficacy of this compound in our experiments?
A3: A key strategy to enhance the efficacy of this compound is to use it in combination with Sildenafil.[1][2][3] Sildenafil is an inhibitor of phosphodiesterase 5 (PDE5) and an activator of PKG2.[1][3] PKG2 phosphorylates serine 181 on K-Ras, which reduces its binding affinity to PDE6D.[1][2][3] This dual-action approach of inhibiting the PDE6D/K-Ras interaction with this compound and further weakening it with Sildenafil-induced phosphorylation can lead to a synergistic inhibition of cancer cell proliferation and microtumor growth.[1][2]
Q4: Are there known off-target effects of this compound or Sildenafil that we should be aware of?
A4: this compound has been developed to have low off-target activity compared to other PDE6D inhibitors.[1][4][5][6] However, like any small molecule inhibitor, the possibility of off-target effects should be considered. For Sildenafil, while it is a relatively specific PDE5 inhibitor, it can have off-target effects, including the inhibition of other phosphodiesterases. In the context of cancer cell lines, Sildenafil has been reported to have anti-proliferative and pro-apoptotic effects in some cancer types, independent of its use with this compound.[10][11][12]
Troubleshooting Guides
Guide 1: Cell line is unresponsive to this compound monotherapy.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No significant decrease in cell viability or proliferation after this compound treatment. | Cell line may not be dependent on the K-Ras signaling pathway. | 1. Confirm KRAS mutation status: Sequence the KRAS gene in your cell line to confirm it harbors a mutation known to be dependent on PDE6D for trafficking. 2. Assess baseline pathway activation: Perform a western blot to check the phosphorylation status of downstream effectors of Ras signaling (e.g., p-MEK, p-ERK, p-Akt) in untreated cells. High baseline activation suggests dependence on the pathway.[1] 3. Evaluate PDE6D expression: Use western blot or qPCR to determine the expression level of PDE6D in your cell line. Low or absent expression will likely confer resistance. |
| Cell line shows initial sensitivity, but develops resistance over time. | Acquired resistance through various mechanisms. | 1. Investigate bypass pathways: Profile the expression and activation of other receptor tyrosine kinases (RTKs) and parallel signaling pathways (e.g., PI3K/Akt/mTOR) in the resistant cells compared to the parental cells.[8][9] 2. Check for drug efflux pump overexpression: Use qPCR or western blot to assess the expression of common ABC transporters (e.g., ABCB1, ABCC1, ABCG2).[10] |
Guide 2: Sub-optimal synergy with this compound and Sildenafil combination therapy.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| The combination of this compound and Sildenafil does not show a synergistic effect on cell viability. | The cell line may have low expression of PRKG2, the gene encoding the PKG2 enzyme. | 1. Assess PRKG2 expression: Determine the mRNA and protein expression levels of PRKG2 in your cell line using qPCR and western blot, respectively. Cell lines with low PRKG2 expression may not be responsive to the synergistic effects of this combination.[1] |
| Inconsistent results between synergy experiments. | Experimental variability or incorrect drug concentrations. | 1. Optimize drug concentrations: Perform a dose-response matrix experiment with varying concentrations of both this compound and Sildenafil to identify the optimal concentrations for synergy. 2. Ensure proper experimental controls: Include single-agent treatment groups for both drugs at all tested concentrations. 3. Use appropriate synergy calculation models: Analyze your data using established models for synergy, such as the Bliss independence model or the Loewe additivity model.[13][14] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is for determining the effect of this compound and/or Sildenafil on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Sildenafil stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and/or Sildenafil in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well.
-
Mix gently to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis of Ras Signaling Pathway
This protocol is for assessing the phosphorylation status of key proteins in the Ras signaling pathway.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
This compound
-
Sildenafil
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-total MEK, anti-p-ERK, anti-total ERK, anti-p-Akt, anti-total Akt, anti-PDE6D, anti-PRKG2, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, Sildenafil, or the combination for the desired time.
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control.
Visualizations
Caption: Mechanism of action of this compound and Sildenafil.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Improved PDE6D Inhibitor Combines with Sildenafil To Inhibit KRAS Mutant Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | New Approaches in Oncology for Repositioning Drugs: The Case of PDE5 Inhibitor Sildenafil [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: Refining Deltaflexin3 and Sildenafil Combination Therapy Protocols
Welcome to the technical support center for researchers utilizing Deltaflexin3 and Sildenafil in combination therapy studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in refining your experimental protocols and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for combining this compound and Sildenafil?
A1: this compound is a potent and selective inhibitor of PDE6D, a protein that acts as a trafficking chaperone for prenylated proteins, including K-Ras. By inhibiting PDE6D, this compound disrupts the proper localization and signaling of K-Ras, which is crucial for the proliferation of KRAS-mutant cancer cells.[1] Sildenafil is a well-known inhibitor of phosphodiesterase 5 (PDE5), leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels.[2] This elevation in cGMP activates protein kinase G (PKG), which can then phosphorylate K-Ras at Serine 181. This phosphorylation event has been shown to decrease the binding affinity of K-Ras for PDE6D.[2][3]
Therefore, the combination of this compound and Sildenafil creates a synergistic effect: this compound directly blocks the K-Ras-PDE6D interaction, while Sildenafil further weakens this interaction through a distinct mechanism, leading to a more potent inhibition of K-Ras signaling and cancer cell growth.[2][4]
Q2: In which cancer cell lines has the synergistic effect of this compound and Sildenafil been observed?
A2: The synergistic inhibition of cell proliferation has been demonstrated in various KRAS-mutant cancer cell lines, including MIA PaCa-2 (pancreatic), SW403 (colorectal), and to a lesser extent, in MDA-MB-231 (breast) cancer cells.[2] The degree of synergy can be influenced by the relative expression levels of PDE6D and PRKG2 in the specific cell line.[2]
Q3: What are the typical concentration ranges for this compound and Sildenafil in combination studies?
A3: Effective concentrations can vary between cell lines. However, studies have shown high synergism at concentrations of approximately 2.5–10 µM for this compound and around 20–30 µM for Sildenafil.[2] It is crucial to perform a dose-response matrix experiment to determine the optimal synergistic concentrations for your specific cell line and experimental setup.
Q4: How can I assess the synergy between this compound and Sildenafil in my experiments?
A4: Synergy can be quantitatively assessed using software packages like SynergyFinder, which calculates synergy scores based on different reference models such as ZIP (Zero Interaction Potency), Bliss, and Loewe.[2] A positive synergy score generally indicates a synergistic interaction, meaning the combined effect is greater than the sum of the individual drug effects.[2]
Data Presentation
Table 1: Synergistic Inhibition of Cell Proliferation in KRAS-Mutant Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Sildenafil Concentration (µM) | Synergy Score (ZIP Model) | Synergy Score (Bliss/Loewe Model) |
| MIA PaCa-2 | 2.5 - 10 | ~20 | High | High |
| SW403 | Not specified | Not specified | Synergistic | Synergistic |
| MDA-MB-231 | ~10 | ~30 | Moderate | Moderate |
Data summarized from literature.[2] Actual values may vary based on experimental conditions.
Table 2: Effect of this compound and Sildenafil Combination on Ras Downstream Signaling in MIA PaCa-2 Cells
| Treatment | p-MEK Levels (Normalized) | p-ERK Levels (Normalized) | p-Akt Levels (Normalized) | p-S6 Levels (Normalized) |
| Control (DMSO) | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | No significant reduction | Modest reduction | No significant reduction | Modest reduction |
| Sildenafil (20-30 µM) | No significant reduction | No significant reduction | No significant reduction | No significant reduction |
| This compound (10 µM) + Sildenafil (20-30 µM) | Significant reduction | Significant reduction | Significant reduction | Significant reduction |
This table summarizes the observed trends from immunoblotting experiments.[2] The combination treatment significantly reduces the phosphorylation of key downstream effectors of the Ras signaling pathway.
Experimental Protocols & Troubleshooting Guides
Bioluminescence Resonance Energy Transfer (BRET) Assay for K-Ras-PDE6D Interaction
This assay is used to measure the proximity of K-Ras and PDE6D within living cells, providing a direct readout of the inhibitory effect of this compound and Sildenafil on their interaction.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Co-transfect cells with plasmids encoding a BRET donor (e.g., Rluc8) fused to one protein of interest (e.g., PDE6D) and a BRET acceptor (e.g., Venus) fused to the other (e.g., K-RasG12V). A typical ratio of acceptor to donor plasmid is critical for an optimal dynamic range.[2]
-
-
Drug Treatment:
-
24 hours post-transfection, seed the cells into a 96-well plate.
-
After another 24 hours, treat the cells with varying concentrations of this compound, Sildenafil, or the combination in serum-free media. Include a DMSO vehicle control.
-
-
BRET Measurement:
-
Following drug incubation (e.g., 4 hours), add the BRET substrate (e.g., coelenterazine (B1669285) h).
-
Immediately measure the luminescence signal at two wavelengths (e.g., for Rluc8/Venus pair: ~485 nm for the donor and ~530 nm for the acceptor) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to the vehicle control. A decrease in the normalized BRET ratio indicates disruption of the protein-protein interaction.
-
Troubleshooting Guide: BRET Assay
| Issue | Possible Cause | Recommended Solution |
| Low BRET Signal | 1. Suboptimal donor-to-acceptor ratio. 2. Poor transfection efficiency. 3. Incorrect orientation of BRET tags. | 1. Titrate the ratio of donor and acceptor plasmids during transfection to find the optimal balance. 2. Optimize your transfection protocol (e.g., cell density, reagent concentration). 3. Try fusing the BRET tags to the other terminus (N- or C-) of your proteins of interest. The absence of a signal does not definitively mean no interaction.[5] |
| High Background Signal | 1. Spectral overlap between donor emission and acceptor detection filters. 2. Non-specific interactions due to protein overexpression. | 1. Ensure your plate reader is equipped with appropriate filters for your BRET pair. 2. Perform a BRET saturation experiment by transfecting a constant amount of the donor with increasing amounts of the acceptor. A specific interaction will result in a hyperbolic curve, while non-specific interactions will show a linear increase.[6] |
| Inconsistent Results | 1. Variation in cell number per well. 2. Inconsistent incubation times. 3. Instability of the BRET substrate. | 1. Ensure a homogenous cell suspension when seeding the plate. 2. Use a multichannel pipette for simultaneous addition of drugs and substrate. 3. Prepare the substrate solution fresh and protect it from light. Add the substrate to only a few wells at a time just before reading.[6] |
| Unexpected Increase in BRET Signal with Inhibitor | 1. The inhibitor may be fluorescent and emitting light in the acceptor channel. 2. The inhibitor might induce a conformational change that brings the donor and acceptor closer, even if the primary interaction is disrupted. | 1. Test the intrinsic fluorescence of your compounds at the acceptor's emission wavelength. 2. This is a complex biological question that may require further investigation with other biophysical methods. |
Cell Proliferation (2D) Assay
This assay assesses the effect of the drug combination on the growth of cancer cell lines.
Detailed Methodology:
-
Cell Seeding:
-
Seed your cancer cell line (e.g., MIA PaCa-2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare a dose-response matrix of this compound and Sildenafil. For example, use serial dilutions of this compound (e.g., 0.156 µM to 80 µM) and Sildenafil (e.g., 0.312 µM to 160 µM).[2] Also, include single-agent controls for each drug and a DMSO vehicle control.
-
-
Incubation:
-
Incubate the cells with the drugs for a period that allows for multiple cell divisions (e.g., 72 hours).
-
-
Viability Measurement:
-
Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., alamarBlue) or a crystal violet assay.
-
-
Data Analysis:
-
Normalize the viability data to the DMSO control.
-
Analyze the dose-response matrix for synergy using software like SynergyFinder.
-
Troubleshooting Guide: Cell Proliferation Assay
| Issue | Possible Cause | Recommended Solution |
| High Variability Between Replicates | 1. Uneven cell seeding. 2. Edge effects in the 96-well plate. 3. Pipetting errors during drug dilution. | 1. Ensure thorough mixing of the cell suspension before and during seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and be meticulous with serial dilutions. |
| No Synergistic Effect Observed | 1. Suboptimal drug concentrations. 2. Inappropriate incubation time. 3. The chosen cell line is not sensitive to this drug combination. | 1. Broaden the concentration ranges in your dose-response matrix. 2. Optimize the incubation time; too short may not allow for significant growth inhibition, and too long may lead to nutrient depletion. 3. Verify the expression of KRAS mutation, PDE6D, and PRKG2 in your cell line. |
| Unexpected Cell Growth at High Drug Concentrations | 1. Drug precipitation at high concentrations. 2. Cellular resistance mechanisms. 3. Experimental artifact. | 1. Check the solubility of your drugs in the culture medium. 2. This could be a valid biological observation requiring further investigation. 3. Ensure your viability assay is not being interfered with by the compounds (e.g., some compounds can directly reduce resazurin).[7] |
Western Blot Analysis of Ras Downstream Signaling
This method is used to quantify the levels of phosphorylated (active) and total proteins in the Ras signaling pathway (e.g., MEK, ERK, Akt, S6) to confirm the mechanism of action of the drug combination.
Detailed Methodology:
-
Cell Lysis:
-
Seed cells and treat them with this compound, Sildenafil, the combination, or DMSO for a specified time (e.g., 4 hours).[2]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of your proteins of interest (e.g., p-ERK, total ERK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels.
-
Troubleshooting Guide: Western Blot Analysis
| Issue | Possible Cause | Recommended Solution |
| No or Weak Signal for Phosphorylated Proteins | 1. Short drug incubation time. 2. Ineffective antibodies. 3. Loss of phosphorylation during sample preparation. | 1. Optimize the drug incubation time. Some signaling events are transient. 2. Use antibodies that are validated for your application and from a reputable source. 3. Keep samples on ice and use fresh phosphatase inhibitors in your lysis buffer. |
| High Background on the Blot | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing. | 1. Increase the blocking time or try a different blocking agent. 2. Titrate your antibodies to find the optimal concentration. 3. Increase the number and duration of washes with TBST. |
| Inconsistent Loading Control (e.g., Actin, GAPDH) | 1. Inaccurate protein quantification. 2. Uneven protein transfer. | 1. Be precise during protein quantification and loading. 2. Ensure proper setup of your transfer apparatus and check for air bubbles between the gel and the membrane. |
Mandatory Visualizations
References
- 1. Item - An Improved PDE6D Inhibitor Combines with Sildenafil To Inhibit KRAS Mutant Cancer Cell Growth - American Chemical Society - Figshare [acs.figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. berthold.com [berthold.com]
- 6. blog.benchsci.com [blog.benchsci.com]
- 7. benchchem.com [benchchem.com]
dealing with batch-to-batch variability of synthetic Deltaflexin3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of synthetic Deltaflexin3. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to batch-to-batch variability and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound and what is its mechanism of action?
A1: Synthetic this compound is a potent and highly soluble, low nanomolar inhibitor of Phosphodiesterase 6D (PDE6D).[1][2][3] Its CAS number is 2767277-64-3. The primary mechanism of action of this compound is to disrupt the intracellular trafficking of prenylated proteins, most notably the oncoprotein KRAS.[4][5][6] PDE6D acts as a chaperone for KRAS, shuttling it to cellular membranes where it becomes active.[4] By binding to the prenyl-binding pocket of PDE6D, this compound prevents this interaction, leading to a reduction in RAS signaling and a selective decrease in the growth of KRAS-mutant and PDE6D-dependent cancer cells.[1][2][3][5][6]
Q2: What are the potential sources of batch-to-batch variability in synthetic this compound?
A2: As with most synthetic peptides and small molecules, batch-to-batch variability of this compound can arise from several factors during manufacturing and handling:
-
Synthesis Process: Incomplete coupling reactions or deprotection steps during solid-phase peptide synthesis (SPPS) can lead to the formation of deletion or truncated sequences.[7] Racemization of amino acid residues can also occur.[7]
-
Raw Materials: Variations in the purity of amino acids and reagents can introduce impurities.
-
Cleavage and Deprotection: Incomplete removal of protecting groups from the side chains of the amino acids can result in peptide-protection adducts.[7]
-
Purification: The efficiency of the purification process, typically high-performance liquid chromatography (HPLC), can vary, leading to different levels of process-related impurities in the final product.
-
Lyophilization and Handling: The final lyophilization step can affect the water and salt content of the peptide. Inconsistent storage and handling can lead to degradation, oxidation, or moisture absorption.[7][8][9]
Q3: What are the critical quality attributes (CQAs) to monitor for this compound to ensure batch consistency?
A3: To ensure reproducible experimental results, the following CQAs for each batch of synthetic this compound should be carefully assessed:
-
Identity: Confirmation of the correct molecular weight and sequence.
-
Purity: The percentage of the desired full-length this compound peptide relative to any impurities.
-
Appearance: The physical state and color of the lyophilized powder.
-
Solubility: The ability of the peptide to dissolve in a specified solvent at a given concentration.
-
Biological Activity (Potency): The functional activity of the inhibitor, typically assessed in a relevant cell-based assay.
Q4: What is the recommended purity level for this compound for in vitro experiments?
A4: For most in vitro bioassays and cell-based studies, a purity of >95% is recommended to ensure that observed effects are due to the target compound and not impurities.[10][11] For highly sensitive applications such as crystallography or in vivo studies, a purity of >98% is often required.[10][11][12][13]
Q5: How should I store and handle synthetic this compound?
A5: Proper storage and handling are crucial for maintaining the stability and activity of this compound.
-
Lyophilized Powder: For long-term storage, lyophilized this compound should be stored at -20°C or colder, protected from light.[1][8][14] Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent moisture absorption, as peptides can be hygroscopic.[1][9]
-
In Solution: It is generally not recommended to store peptides in solution for long periods.[9] If necessary, prepare stock solutions, aliquot them into single-use volumes, and store them at -20°C or colder to avoid repeated freeze-thaw cycles.[1][8] Peptides containing amino acids prone to oxidation (like Met, Cys, Trp) should be dissolved in oxygen-free buffers.[9]
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity in Cell-Based Assays
If you observe variability in the biological effect of different batches of this compound, the following troubleshooting steps and analytical checks can help identify the root cause.
Caption: A logical workflow for troubleshooting inconsistent assay results.
It is crucial to confirm that each batch of this compound meets the required specifications for identity and purity.
-
Recommendation: Request the Certificate of Analysis (CoA) from the supplier for each batch. If not available, perform independent analytical chemistry to confirm the molecular weight and purity.
-
Experimental Protocol:
-
Mass Spectrometry (MS): To confirm the molecular identity of this compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Lyophilized peptides can contain varying amounts of water and counter-ions, which can affect the actual peptide concentration in your experiments if you rely solely on the gross weight.
-
Recommendation: If possible, determine the net peptide content for each batch. If not, ensure that stock solutions are prepared and quantified carefully, for instance by UV-Vis spectrophotometry if the extinction coefficient is known.
Even if batches have similar purity and peptide content, differences in their biological activity can lead to inconsistent results. A cell-based potency assay is essential to confirm consistent biological performance.
-
Recommendation: Qualify each new batch of this compound using a standardized cell-based assay before its use in critical experiments.
-
Experimental Protocol:
-
Cell-Based Potency Assay: A dose-response experiment in a relevant cancer cell line (e.g., MIA PaCa-2) to determine the EC50 or IC50 value.
-
Issue 2: Poor Solubility of this compound
While this compound is reported to be highly soluble in PBS (1.9 mg/mL), you may encounter solubility issues under different buffer conditions or at higher concentrations.
-
Solvent Choice: While PBS is a good starting point, for cell culture experiments, dissolving in a small amount of DMSO followed by dilution in aqueous buffer or media is common. Ensure the final DMSO concentration is not toxic to your cells (typically <0.5%).
-
pH Adjustment: The solubility of peptides can be pH-dependent. Adjusting the pH of the buffer may improve solubility.
-
Sonication: Gentle sonication in a water bath can help to break up aggregates and facilitate dissolution.[14]
-
Gentle Warming: Warming the solution slightly may also aid in dissolving the peptide.
Data Presentation
Table 1: Representative Certificate of Analysis for Synthetic this compound
Note: This is a representative example. Actual specifications may vary between suppliers and batches.
| Parameter | Specification | Example Result | Method |
| Appearance | White to off-white lyophilized powder | Conforms | Visual Inspection |
| Identity (MS) | Conforms to expected molecular weight | Conforms | Mass Spectrometry |
| Purity (HPLC) | ≥95% | 97.2% | HPLC |
| Solubility | Soluble in PBS (≥1 mg/mL) | Conforms | Visual Inspection |
| Biological Activity | EC50 in MIA PaCa-2 cells: 1-10 µM | 6.5 µM | Cell-Based Assay |
Table 2: Common Impurities in Synthetic Peptides
| Impurity Type | Description | Potential Impact |
| Deletion Sequences | Peptides missing one or more amino acid residues. | May have reduced or no biological activity. |
| Truncated Sequences | Peptides with incomplete sequences from the N- or C-terminus. | Likely inactive. |
| Oxidized Peptides | Oxidation of susceptible residues (e.g., Met, Cys, Trp). | Can alter conformation and activity. |
| Aggregated Peptides | Self-association of peptide molecules. | Reduced solubility and altered biological activity. |
| Residual Protecting Groups | Incomplete removal of protecting groups from amino acid side chains. | Can significantly impact activity and solubility. |
| Counter-ion Content | Presence of salts (e.g., TFA from HPLC purification). | Can affect the net peptide weight and may have biological effects. |
Experimental Protocols
Protocol 1: Representative HPLC Method for Purity Analysis of this compound
This is an example protocol and may require optimization.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[15]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.[15]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in Mobile Phase A at a concentration of 1 mg/mL.
Caption: A typical workflow for HPLC purity analysis.
Protocol 2: Mass Spectrometry for Identity Confirmation
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Mass Spectrometer: Utilize an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range.
-
Data Analysis: Deconvolute the resulting spectrum to determine the molecular weight of the main species and compare it to the theoretical mass of this compound.
Protocol 3: Cell-Based Potency Assay using a KRAS-mutant Cell Line (e.g., MIA PaCa-2)
This protocol is an example and should be optimized for your specific cell line and laboratory conditions.
-
Cell Culture: Culture MIA PaCa-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[4][16][17]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the different concentrations to the cells and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for a predetermined time (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Plot the cell viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Mandatory Visualization
Signaling Pathway of this compound Action
References
- 1. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 2. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MIA-Pa-Ca-2. Culture Collections [culturecollections.org.uk]
- 5. orbilu.uni.lu [orbilu.uni.lu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bachem.com [bachem.com]
- 10. biocat.com [biocat.com]
- 11. biocompare.com [biocompare.com]
- 12. genscript.com [genscript.com]
- 13. peptide.com [peptide.com]
- 14. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 15. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 16. fenicsbio.com [fenicsbio.com]
- 17. MIA PaCa-2 Cells [cytion.com]
enhancing the stability of Deltaflexin3 in long-term storage
Deltaflexin3 Stability Technical Support Center
Disclaimer: "this compound" is understood to be a fictional molecule. The following technical guidance is based on established principles for enhancing the long-term storage stability of therapeutic proteins. The data and protocols provided are illustrative examples designed to guide researchers.
This center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered with this compound during long-term storage.
Troubleshooting Guide (Q&A)
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Increased Aggregation Detected by SEC-HPLC After Long-Term Storage at 2-8°C
-
Question: My this compound formulation, stored at 2-8°C, shows a significant increase in high molecular weight (HMW) species after 6 months. What are the potential causes and how can I fix this?
-
Answer: Increased aggregation is a common issue for therapeutic proteins and can be caused by several factors including formulation composition and physical stress.[1][2]
-
Immediate Troubleshooting Steps:
-
pH Assessment: Verify the pH of your formulation. Deviations from the optimal pH can alter surface charges, leading to increased protein-protein interactions and aggregation.[2][3] The optimal pH for this compound is 6.0.
-
Excipient Evaluation: Consider the excipients in your formulation.
-
Surfactants: If not already present, the addition of a non-ionic surfactant like Polysorbate 20 or Polysorbate 80 (at 0.01-0.05%) can prevent aggregation at interfaces (liquid-air, liquid-solid).[4]
-
Sugars/Polyols: Sugars like sucrose (B13894) or trehalose (B1683222), and polyols like mannitol (B672), act as cryoprotectants and conformational stabilizers. Consider adding sucrose to a concentration of 5-10%.
-
Amino Acids: Arginine and glycine (B1666218) can act as aggregation suppressors.[5] Evaluate the addition of L-arginine at 50-150 mM.
-
-
-
Long-Term Strategy:
-
Issue 2: Loss of Potency in Lyophilized this compound Upon Reconstitution
-
Question: My lyophilized this compound shows good physical appearance, but upon reconstitution, its biological activity is lower than expected. What's happening?
-
Answer: A loss of potency post-reconstitution, despite a good cake appearance, often points to instability imparted by the lyophilization process itself or suboptimal reconstitution procedures.
-
Immediate Troubleshooting Steps:
-
Reconstitution Technique: Ensure the reconstitution is gentle. Do not vortex or shake vigorously, as this can cause shear stress and aggregation.[2] Gently swirl the vial until the cake is fully dissolved.
-
Bulking Agent Check: Ensure your formulation contains an appropriate bulking agent (e.g., mannitol or sucrose).[6] This provides structure to the lyophilized cake and helps protect the protein.
-
Moisture Analysis: Perform Karl Fischer titration to check the residual moisture content of your lyophilized cake. High residual moisture can lead to chemical degradation over time.
-
-
Long-Term Strategy:
-
Optimize the lyophilization cycle. Key parameters to investigate include the freezing rate and the primary and secondary drying temperatures and durations.
-
Evaluate different cryoprotectants in the pre-lyophilization formulation. Sucrose and trehalose are excellent choices for preserving protein structure during freezing and drying.[5]
-
-
Issue 3: Evidence of Oxidation After Storage
-
Question: I'm detecting oxidized variants of this compound using mass spectrometry in samples stored for 12 months. How can I prevent this?
-
Answer: Oxidation, particularly of methionine and tryptophan residues, is a common chemical degradation pathway.[10] It can be catalyzed by trace amounts of metal ions or exposure to light and oxygen.[5]
-
Immediate Troubleshooting Steps:
-
Antioxidants: Add an antioxidant to your formulation. Methionine is often used as a sacrificial antioxidant.
-
Chelating Agents: Incorporate a chelating agent like EDTA to sequester metal ions that can catalyze oxidation reactions.[5]
-
Headspace Oxygen: For liquid formulations, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing to minimize oxygen exposure.
-
-
Long-Term Strategy:
-
Identify the specific residues undergoing oxidation via peptide mapping. If the oxidized residues are critical for activity, this is a high-priority issue.
-
Ensure all buffers and excipients are of high purity and low in metal contaminants.
-
Store the product protected from light, as light exposure can promote photo-oxidation.[11]
-
-
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound can be stored in two primary forms:
-
Liquid Formulation: Store at 2-8°C. For extended durations (over 1 year), storage at -20°C or -80°C may be necessary to minimize chemical degradation and aggregation.[11][12][13] Note that freeze-thaw cycles should be avoided.[14]
-
Lyophilized Powder: Store at 2-8°C, protected from light. Lyophilization offers excellent long-term stability.[6]
2. Which excipients are most effective at stabilizing this compound?
The optimal excipients should be determined experimentally, but a good starting point for a stable liquid formulation of this compound would be:
-
Buffer: Histidine or Citrate buffer (10-20 mM) to maintain pH at 6.0.
-
Tonicity Modifier: Sodium Chloride (e.g., 150 mM) to achieve isotonicity.
-
Stabilizer (Bulking Agent): Sucrose (5-10%) or Trehalose.[5]
-
Surfactant: Polysorbate 80 (0.01-0.05%).[4]
-
Antioxidant (optional): Methionine (5-10 mM) if oxidation is a known issue.
3. How many freeze-thaw cycles can this compound tolerate?
It is highly recommended to minimize freeze-thaw cycles. Ideally, this compound should be aliquoted into single-use volumes before the first freeze to avoid repeated cycling. Each cycle can expose the protein to physical stress at the ice-liquid interface, potentially leading to aggregation and loss of activity.[2] If repeated use from a frozen stock is unavoidable, a study should be conducted to determine the maximum number of cycles tolerated without significant degradation.
4. What analytical methods should I use to monitor this compound stability?
A comprehensive panel of stability-indicating methods should be employed:
-
For Physical Stability (Aggregation & Fragmentation):
-
For Chemical Stability (Degradation):
-
Ion-Exchange Chromatography (IEX-HPLC)
-
Mass Spectrometry (MS) for identification of modifications like oxidation and deamidation.[15]
-
-
For Conformational Stability:
-
For Biological Activity:
-
A relevant cell-based potency assay or binding assay (e.g., ELISA).
-
Data Presentation: Forced Degradation Study of this compound
A forced degradation study was performed to identify the primary degradation pathways and to ensure the analytical methods were stability-indicating.[8][19][20]
Table 1: Summary of this compound Degradation Under Stress Conditions
| Stress Condition | Duration | Purity by SEC-HPLC (% Monomer) | Main Degradation Product(s) | Potency (% Relative to Control) |
| Control (4°C) | 4 Weeks | 99.1% | - | 100% |
| High Temp (40°C) | 4 Weeks | 85.3% | Aggregates, Fragments | 78% |
| Low pH (pH 4.0) | 4 Weeks | 92.5% | Aggregates | 89% |
| High pH (pH 8.0) | 4 Weeks | 90.1% | Fragments, Deamidation | 85% |
| Oxidative (0.03% H₂O₂) | 24 Hours | 94.7% | Oxidized Species | 91% |
| Light (1.2M lux-hrs) | 10 Days | 97.2% | Oxidized Species, Fragments | 95% |
Table 2: Effect of Excipients on Thermal Stability of this compound
| Formulation Buffer (all at pH 6.0) | Additive (Excipient) | Melting Temperature (Tm) by DSC |
| Histidine Buffer (20mM) | None | 68.5 °C |
| Histidine Buffer (20mM) | 5% Sucrose | 71.2 °C |
| Histidine Buffer (20mM) | 150mM L-Arginine | 70.1 °C |
| Histidine Buffer (20mM) | 5% Sucrose + 0.02% Polysorbate 80 | 71.8 °C |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis
-
Objective: To quantify the percentage of monomer, high molecular weight (HMW) aggregates, and low molecular weight (LMW) fragments.
-
Methodology:
-
Column: TSKgel G3000SWxl, 7.8 mm x 30 cm (or equivalent).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute this compound sample to approximately 1 mg/mL with the mobile phase.
-
Injection Volume: 20 µL.
-
Data Analysis: Integrate the peak areas for HMW species, monomer, and LMW species. Calculate the percentage of each relative to the total integrated area.
-
Protocol 2: Differential Scanning Calorimetry (DSC) for Conformational Stability
-
Objective: To determine the thermal melting temperature (Tm), an indicator of conformational stability.[16]
-
Methodology:
-
Instrument: MicroCal VP-Capillary DSC (or equivalent).
-
Sample Preparation: Dialyze the this compound sample extensively against the formulation buffer. Adjust the final concentration to 1 mg/mL.
-
Reference Cell: Fill with the matched dialysis buffer.
-
Scan Rate: 60 °C/hour.
-
Temperature Range: 20 °C to 95 °C.
-
Data Analysis: Fit the resulting thermogram to a suitable model using the instrument's software to determine the midpoint of the unfolding transition (Tm).
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Primary degradation pathways for this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Fidabio [fidabio.com]
- 3. Factors Influencing the Protein Drugs Stability - Creative Proteomics [creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced degradation of recombinant monoclonal antibodies: A practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 9. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06476J [pubs.rsc.org]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. A Guide to Biological Sample Storage for Biopharma Companies [tobinscientific.com]
- 13. scisafe.com [scisafe.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. biopharma-asia.com [biopharma-asia.com]
- 16. linseis.com [linseis.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. The Methods of Measuring Protein Thermal Stability | MtoZ Biolabs [mtoz-biolabs.com]
- 19. photophysics.com [photophysics.com]
- 20. The Critical Role of Forced Degradation in Method Development, Manufacturability & CMC Strategy [biologics.catalent.com]
troubleshooting unexpected phenotypes in Deltaflexin3-treated cells
Welcome to the technical support center for Deltaflexin3. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot unexpected phenotypes and provide guidance on using this compound effectively in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a highly soluble, low nanomolar inhibitor of Phosphodiesterase type 6 delta (PDE6D).[1][2][3] PDE6D is a chaperone protein that binds to prenylated proteins, such as members of the Ras superfamily, and facilitates their trafficking to cellular membranes.[4] By binding to the prenyl-binding pocket of PDE6D, this compound disrupts this trafficking, leading to the mislocalization of key signaling proteins like K-Ras.[1][4] This ultimately results in reduced downstream Ras signaling.[1][2]
Q2: What is the expected cellular phenotype after this compound treatment? A2: The primary expected phenotype is a reduction in cell proliferation, particularly in cancer cells that are dependent on KRAS and PDE6D.[1][2] The inhibitory effect on cell proliferation and tumor growth has been described as modest in some contexts.[1][2][5][6]
Q3: Is this compound a specific inhibitor? A3: this compound was developed to have low off-target activity compared to other reference compounds targeting PDE6D.[1][2][3] However, like most small molecule inhibitors, off-target effects can never be fully excluded, especially at high concentrations.[7] The structural similarity of binding pockets across protein families can lead to unintended interactions.[7]
Q4: Can this compound be used in combination with other compounds? A4: Yes, studies have shown that the anti-proliferative effect of this compound can be enhanced when used in combination with Sildenafil.[1][2][6] Sildenafil is a PKG2 activator that promotes the phosphorylation of K-Ras at Ser181, which lowers its binding affinity to PDE6D, thus synergizing with this compound's inhibitory action.[1][2][5]
Q5: At what concentration should I use this compound? A5: Effective concentrations in cell culture have been reported in the low micromolar range (e.g., 2.5 µM to 10 µM).[1][6] However, the optimal concentration is cell-type dependent. It is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell line.[8][9]
Troubleshooting Unexpected Phenotypes
This section addresses common unexpected results that you may encounter during your experiments with this compound.
Scenario 1: No Observable Effect on Cell Proliferation
You have treated your KRAS-mutant cell line with this compound but do not observe the expected decrease in cell proliferation.
Troubleshooting Workflow
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Suboptimal Concentration | The concentration of this compound may be too low for your specific cell line. Perform a dose-response curve to determine the optimal inhibitory concentration.[8] |
| Incorrect Time Point | The effect on proliferation may be delayed. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal endpoint. |
| Compound Instability | Ensure the compound stock is fresh and has been stored correctly. Prepare fresh dilutions for each experiment. |
| Cell Line Resistance | Your cell line may not be dependent on PDE6D for K-Ras trafficking or may have bypass signaling pathways activated.[10] Confirm PDE6D dependence using a genetic approach like siRNA or CRISPR knockdown.[7] |
| Technical Issues | Review cell seeding densities and assay conditions. Ensure your cell viability assay (e.g., MTT, CellTiter-Glo) is optimized for your cell line.[10] |
Scenario 2: High Levels of Cell Death or Apoptosis Observed
You observe significant cell death at concentrations where you expected only a modest decrease in proliferation.
Troubleshooting Workflow
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Off-Target Cytotoxicity | At high concentrations, this compound may inhibit other proteins essential for cell survival.[7] This is a common issue with kinase inhibitors and other targeted agents.[11] |
| Cell Line Hypersensitivity | The specific genetic background of your cell line may make it particularly susceptible to apoptosis upon disruption of PDE6D-mediated trafficking. |
| Experimental Artifact | The vehicle (e.g., DMSO) or other treatment conditions may be causing stress or cell death. Always run a vehicle-only control. |
Data Interpretation Example
| Concentration | % Cell Viability (MTT Assay) | % Apoptotic Cells (Annexin V) | p-ERK Levels (vs. Control) |
| Vehicle (DMSO) | 100% | 4.5% | 100% |
| 1 µM this compound | 95% | 6.2% | 75% |
| 5 µM this compound | 82% | 15.1% | 40% |
| 10 µM this compound | 35% | 55.8% | 38% |
| 25 µM this compound | 12% | 89.2% | 35% |
In this example, a sharp drop in viability and a large increase in apoptosis occur between 5 µM and 10 µM, while the on-target effect (p-ERK reduction) plateaus. This suggests that concentrations above 5 µM may be inducing significant off-target cytotoxicity.
Scenario 3: Unexpected Changes in Cell Morphology
After treatment, you notice significant changes in cell shape, such as cell rounding, elongation, or formation of long protrusions, which are not typical for a proliferation block.
Possible Causes and Solutions
-
Off-target effects on cytoskeletal regulators: PDE6D traffics multiple prenylated proteins, not just Ras. Some of these may include Rho family GTPases, which are critical regulators of the actin cytoskeleton.[12] Disruption of their localization could lead to morphological changes.
-
Actionable Steps:
-
Document Morphology: Perform immunofluorescence staining for key cytoskeletal components like F-actin (using Phalloidin) and microtubules (using an anti-tubulin antibody) to characterize the changes.
-
Test Other Inhibitors: Use a structurally different PDE6D inhibitor to see if the morphological changes are consistent. If not, an off-target effect is likely.[8]
-
Literature Review: Research other prenylated proteins transported by PDE6D and their roles in regulating cell morphology.
-
Scenario 4: Paradoxical Increase in Ras Signaling
Western blot analysis shows that after an initial decrease, the levels of phosphorylated ERK or AKT rebound or even increase with prolonged treatment.
Signaling Pathway and Point of Inhibition
Possible Causes and Solutions
-
Feedback Loop Activation: Inhibition of a signaling pathway can sometimes relieve a negative feedback mechanism, leading to the reactivation of upstream components or the activation of parallel pathways.[9] For example, inhibiting the MAPK pathway can disrupt the expression of dual-specificity phosphatases (DUSPs) that normally inactivate ERK, leading to a rebound in signaling.
-
Actionable Steps:
-
Time-Course Western Blot: Perform a detailed time-course experiment (e.g., 1, 4, 8, 16, 24 hours) to map the kinetics of the signaling rebound.
-
Investigate Feedback Mechanisms: Review the literature for known feedback loops regulating the Ras pathway in your cell model.
-
Combination Therapy: If a feedback loop is identified (e.g., reactivation of an upstream receptor tyrosine kinase), co-treatment with an inhibitor targeting that node may be necessary to achieve sustained pathway inhibition.[13]
-
Key Experimental Protocols
Protocol 1: Western Blot for Ras Pathway Activity
This protocol is used to assess the phosphorylation status of key downstream effectors of Ras signaling, such as ERK1/2.
-
Cell Lysis:
-
Plate and treat cells with this compound for the desired time and concentration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 4-20% polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate with primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH) overnight at 4°C.
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an ECL substrate and an imaging system.[13] Quantify band intensity and normalize p-ERK to total ERK and a loading control (GAPDH).
-
Protocol 2: Cell Viability (CCK-8/WST-8 Assay)
This protocol measures cell viability as an indicator of proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound. Include a vehicle-only control.[9]
-
Incubate for 48-72 hours.
-
-
Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C, until a visible color change occurs.
-
Measure absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract background absorbance.
-
Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50.
-
Protocol 3: Immunofluorescence for Cytoskeletal Changes
This protocol is used to visualize the cellular cytoskeleton.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat with this compound and appropriate controls.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with primary antibodies (e.g., anti-α-tubulin) for 1 hour.
-
Wash 3x with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies and a Phalloidin conjugate (for F-actin) for 1 hour in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging:
-
Mount coverslips on microscope slides.
-
Image using a fluorescence or confocal microscope.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Improved PDE6D Inhibitor Combines with Sildenafil To Inhibit KRAS Mutant Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are PDE6D inhibitors and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orbilu.uni.lu [orbilu.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Depletion or over-expression of Sh3px1 results in dramatic changes in cell morphology [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Deltaflexin3 Efficacy: A Comparative Analysis with Other PDE6D Inhibitors
This guide provides an objective comparison of the efficacy of Deltaflexin3, a novel inhibitor of phosphodiesterase 6D (PDE6D), against other established PDE6D inhibitors. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies to support further investigation into PDE6D as a therapeutic target.
The Role of PDE6D in Oncogenic Signaling
Phosphodiesterase 6D (PDE6D) is a chaperone protein that plays a crucial role in the intracellular trafficking of prenylated proteins, most notably the KRAS oncoprotein. By binding to the farnesyl group of KRAS, PDE6D facilitates its transport to the plasma membrane, a critical step for its oncogenic signaling activity. Inhibition of the PDE6D-KRAS interaction is therefore a promising therapeutic strategy to abrogate the function of mutant KRAS, which is a key driver in numerous cancers.
Caption: PDE6D-mediated trafficking of farnesylated KRAS to the plasma membrane.
Comparative Efficacy of PDE6D Inhibitors
This compound is a novel, highly soluble PDE6D inhibitor with low nanomolar activity.[1] It has been developed to have improved on-target activity compared to previous reference inhibitors.[1] The following table summarizes the available quantitative data for this compound and other well-documented PDE6D inhibitors: Deltarasin, Deltazinone1, and Deltasonamide1.
| Inhibitor | In Vitro Affinity (Kd) | Cell-Based Potency (IC50) | Target Cell Line(s) | Key Findings |
| This compound | Low nanomolar | Micromolar range | MIA PaCa-2, SW403 | Highly soluble with low off-target activity. Synergistic effects observed with Sildenafil.[1][2][3] |
| Deltarasin | ~1.4 µM | 0.7 ± 0.4 µM (HEK cells) | HCT116, MDA-MB-231 | First-generation inhibitor, noted to have some off-target effects and general toxicity.[4][5] |
| Deltazinone1 | Not explicitly stated | Micromolar range | Pancreatic cancer cell lines | Second-generation inhibitor with improved selectivity and less cytotoxicity compared to Deltarasin.[1][6] |
| Deltasonamide1 | Sub-nanomolar | Micromolar range | Pancreatic cancer cells | Third-generation inhibitor designed to withstand Arl2-mediated ejection from PDE6D, but with low cell penetration.[1][5] |
Experimental Protocols
In Vitro Binding Affinity Assays
Surface Plasmon Resonance (SPR) is a common method to determine the binding affinity (Kd) of inhibitors to PDE6D.
Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.
Detailed Methodology:
-
Ligand Immobilization : Recombinant human PDE6D protein is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Injection : A series of dilutions of the PDE6D inhibitor (analyte) in a suitable running buffer (e.g., HBS-EP) are injected over the sensor surface.
-
Data Acquisition : The binding of the inhibitor to PDE6D is monitored in real-time by detecting changes in the surface plasmon resonance angle, which is proportional to the mass bound to the surface. This generates a sensorgram showing association and dissociation phases.
-
Data Analysis : The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Cell-Based Efficacy Assays
Cell Viability/Proliferation Assay is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Detailed Methodology:
-
Cell Seeding : Cancer cells (e.g., HCT116, MIA PaCa-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with a range of concentrations of the PDE6D inhibitor for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.
-
Viability Assessment : Cell viability is assessed using a reagent such as resazurin (B115843) (alamarBlue) or a luminescence-based assay (e.g., CellTiter-Glo). The reagent is added to the wells, and after a short incubation, the fluorescence or luminescence is measured using a plate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
Conclusion
This compound represents a significant advancement in the development of PDE6D inhibitors, demonstrating high solubility and improved on-target activity. While it shows promising low nanomolar affinity for PDE6D in vitro, its potency in cell-based assays remains in the micromolar range, a common challenge for this class of inhibitors. The synergistic effect observed with Sildenafil suggests that combination therapies may be a valuable strategy to enhance the therapeutic potential of PDE6D inhibitors. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic window and efficacy of this compound for the treatment of KRAS-driven cancers.
References
- 1. An Improved PDE6D Inhibitor Combines with Sildenafil To Inhibit KRAS Mutant Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Improved PDE6D Inhibitor Combines with Sildenafil To Inhibit KRAS Mutant Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Deltaflexin3: An In Vivo On-Target Activity Validation and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Deltaflexin3's in vivo on-target activity against other phosphodiesterase 6D (PDE6D) inhibitors. The information is supported by available experimental data to aid in the evaluation of this promising therapeutic agent.
Introduction to this compound and PDE6D Inhibition
This compound is a highly soluble, low nanomolar inhibitor of phosphodiesterase 6D (PDE6D) with demonstrated low off-target activity.[1][2] PDE6D acts as a trafficking chaperone for prenylated proteins, most notably the oncoprotein K-Ras. By binding to the prenyl-binding pocket of PDE6D, this compound disrupts the intracellular transport of K-Ras, preventing its localization to the plasma membrane. This mislocalization leads to a reduction in Ras signaling, which in turn inhibits the proliferation of cancer cells harboring KRAS mutations and dependent on PDE6D for their growth.[1][2] Furthermore, the inhibitory effect of this compound can be potentiated by co-administration with Sildenafil. Sildenafil promotes the phosphorylation of K-Ras, which diminishes its affinity for PDE6D, thereby enhancing the disruptive effect of this compound on K-Ras trafficking.[1][2]
Comparative In Vivo Efficacy of PDE6D Inhibitors
The following table summarizes the available in vivo data for this compound and other notable PDE6D inhibitors. Direct quantitative comparisons are limited due to the variability in experimental models and the reporting of data.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Observed On-Target Effect | Quantitative Data Source |
| This compound | Triple-Negative Breast Cancer (MDA-MB-231) | Mouse Xenograft | 10 mg/kg/day | Slowed tumor growth (not statistically significant).[2] | Graphical Representation[2] |
| This compound + Sildenafil | Pancreatic Cancer (MIA PaCa-2) | Chick Chorioallantoic Membrane (CAM) Assay | 2.5 µM this compound + 30 µM Sildenafil | Significantly reduced microtumor growth compared to either agent alone.[1][2] | Graphical Representation[1][2] |
| Deltarasin | Pancreatic Cancer (Panc-Tu-1) | Mouse Xenograft | Not specified | Attenuated tumor growth. | Descriptive[3] |
| Deltarasin | Lung Cancer (A549) | Mouse Xenograft | Not specified | Inhibited lung tumor growth. | Graphical Representation |
| DW0254 | Leukemia | Not specified | Not specified | Anti-leukemic activity. | Descriptive |
Note: The lack of standardized reporting and publicly available raw data limits a direct, quantitative comparison of these compounds' in vivo efficacy. The presented information is based on the available published literature.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
Caption: this compound inhibits PDE6D-mediated trafficking of K-Ras.
Experimental Workflow for In Vivo On-Target Validation
Caption: Workflow for in vivo validation of this compound.
Detailed Experimental Protocols
In Vivo Xenograft Study
-
Cell Culture: MDA-MB-231 or MIA PaCa-2 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored twice weekly using calipers (Volume = 0.5 x length x width^2). For cell lines expressing luciferase, tumor burden can be monitored using an in vivo bioluminescence imaging system.
-
Treatment: Once tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment groups. This compound is administered daily via intraperitoneal (i.p.) injection at the desired concentration (e.g., 10 mg/kg). The vehicle control group receives the same volume of the vehicle used to dissolve this compound.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are excised, weighed, and processed for further analysis.
In Vivo Bioluminescence Imaging
-
Substrate Preparation: A stock solution of D-luciferin is prepared in sterile PBS at 15 mg/mL.
-
Administration: Mice are injected intraperitoneally with D-luciferin at a dose of 150 mg/kg body weight.
-
Imaging: 10-15 minutes post-injection, mice are anesthetized with isoflurane (B1672236) and placed in an in vivo imaging system. Bioluminescence images are acquired, and the signal intensity is quantified as a measure of tumor burden.
Immunohistochemistry (IHC) for Phospho-ERK (p-ERK)
-
Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 4-5 µm.
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval in a citrate (B86180) buffer (pH 6.0).
-
Staining:
-
Endogenous peroxidase activity is quenched with 3% hydrogen peroxide.
-
Sections are blocked with a blocking serum.
-
Incubation with a primary antibody against p-ERK (e.g., rabbit anti-p-ERK1/2) overnight at 4°C.
-
Incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection using a DAB substrate kit, which produces a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Analysis: The percentage of p-ERK positive cells and the intensity of staining are evaluated.
Western Blot for Ras Signaling Pathway Proteins
-
Tumor Lysate Preparation: Excised tumor tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors. The lysate is cleared by centrifugation.
-
Protein Quantification: The protein concentration of the supernatant is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
Incubation with primary antibodies against total and phosphorylated forms of key Ras signaling proteins (e.g., K-Ras, Raf, MEK, ERK) overnight at 4°C.
-
Incubation with HRP-conjugated secondary antibodies.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
Comparison with Alternatives
Caption: High-level comparison of this compound to alternatives.
-
Deltarasin: One of the earlier developed PDE6D inhibitors. While it has shown in vivo activity, this compound is reported to have improved solubility and lower off-target effects, which are critical for clinical translation.[1][2]
-
Deltazinone1: Another PDE6D inhibitor from the same lineage as Deltarasin. This compound is described as a more potent inhibitor.
-
DW0254: A PDE6D inhibitor with a distinct chemical structure that has demonstrated anti-leukemic effects. A direct comparison of in vivo efficacy with this compound is not yet available.
Conclusion
This compound represents a significant advancement in the development of PDE6D inhibitors. Its high solubility, low nanomolar potency, and favorable off-target profile make it a valuable tool for further investigation into the role of PDE6D in KRAS-driven cancers. The potentiation of its anti-tumor activity in combination with Sildenafil highlights a promising therapeutic strategy. While direct quantitative in vivo comparisons with other PDE6D inhibitors are currently limited, the available data suggests that this compound possesses superior properties. Further in vivo studies with standardized protocols and comprehensive data reporting are warranted to fully elucidate the therapeutic potential of this compound.
References
Deltaflexin3 vs. Deltarasin: A Comparative Guide to Inhibiting KRAS Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two small molecule inhibitors, Deltaflexin3 and Deltarasin, which both target the interaction between KRAS and phosphodiesterase-δ (PDEδ) to inhibit oncogenic KRAS signaling. This comparison is based on currently available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction
Oncogenic mutations in the KRAS gene are prevalent in many cancers, making it a critical therapeutic target. However, the direct inhibition of KRAS has proven challenging. An alternative strategy is to disrupt the cellular trafficking of KRAS, which is essential for its localization to the plasma membrane and subsequent activation of downstream signaling pathways. Both this compound and Deltarasin are designed to inhibit the interaction between the farnesylated C-terminus of KRAS and the prenyl-binding protein PDEδ, which acts as a chaperone for KRAS. By binding to the hydrophobic pocket of PDEδ, these inhibitors prevent the transport of KRAS, leading to its mislocalization and a reduction in oncogenic signaling.
Mechanism of Action
Both this compound and Deltarasin function by competitively binding to the prenyl-binding pocket of PDEδ, thereby inhibiting its ability to chaperone farnesylated KRAS. This disruption leads to the delocalization of KRAS from the plasma membrane to endomembranes, effectively attenuating downstream signaling cascades such as the RAF-MEK-ERK and PI3K-AKT pathways.
Recent studies indicate that this compound, a more recent innovation, exhibits improved characteristics over the first-generation inhibitor, Deltarasin. This compound is reported to have higher solubility and, significantly, a more favorable on-target profile with reduced off-target effects.[1][2] Notably, while Deltarasin has been observed to affect both K-Ras and H-Ras, Deltaflexin compounds demonstrate greater selectivity for K-Ras.[3]
Signaling Pathway and Inhibition Model
References
A Head-to-Head Analysis of PDE6D Inhibitors: Deltaflexin3 vs. Deltazinone1
An Objective Comparison for Drug Development Professionals
This guide provides a detailed comparative analysis of two small molecule inhibitors of the trafficking chaperone PDE6D: Deltaflexin3 and its predecessor, Deltazinone1. Both compounds were developed as potential cancer therapeutics targeting the K-Ras signaling pathway. The data presented herein is synthesized from recent peer-reviewed research and aims to provide researchers and drug development professionals with a clear, data-driven comparison of their performance and characteristics.
This compound was developed as a next-generation inhibitor to address specific limitations observed with earlier compounds, including Deltazinone1.[1][2][3] The primary goal was to improve solubility and reduce off-target activities, which were significant hurdles for the clinical development of previous PDE6D inhibitors.[2][4][5] Both molecules function by competitively binding to the prenyl-binding pocket of PDE6D, thereby disrupting its interaction with and trafficking of oncogenic K-Ras.[1][4][6]
Quantitative Performance Metrics
The following tables summarize key experimental data comparing the physicochemical and pharmacological properties of this compound and Deltazinone1.
Table 1: Physicochemical and On-Target Performance
| Parameter | This compound | Deltazinone1 | Key Advantage |
| Kinetic Solubility | 1.9 mg/mL | 0.008 mg/mL | This compound |
| Off-Target Activity | Lowest among tested compounds | Higher than this compound | This compound |
| K-RasG12V Selectivity | Best overall selectivity | Less selective | This compound |
Data synthesized from multiple sources indicating this compound's superior solubility and selectivity.[1][2]
Table 2: Cellular Activity and Downstream Signaling Inhibition
| Assay / Endpoint | This compound | Deltazinone1 | Key Advantage |
| Reduction in p-ERK Levels | Modest, but better than Deltazinone1 | Modest | This compound |
| Reduction in p-S6 Levels | Modest, but better than Deltazinone1 | Modest | This compound |
| Overall Performance | Best performance across all assays | Used as a reference compound | This compound |
Performance in cellular assays, such as those conducted in KRAS-mutant MIA PaCa-2 cells, consistently showed this compound to have a more favorable profile.[1][2][3]
Signaling Pathway and Mechanism of Action
This compound and Deltazinone1 are designed to inhibit PDE6D, a chaperone protein that binds to the prenyl group of K-Ras and transports it within the cell, a critical step for its localization to the plasma membrane where it can initiate downstream signaling. By blocking the prenyl-binding pocket of PDE6D, these inhibitors prevent the PDE6D/K-Ras interaction. This leads to a reduction in active K-Ras at the cell membrane and, consequently, a decrease in the phosphorylation of downstream effectors like MEK, ERK, AKT, and S6, which are crucial for cancer cell proliferation and survival.[1][4]
Experimental Protocols
The comparative data cited in this guide were generated using a series of biochemical and cell-based assays. Below are detailed methodologies representative of those used in the source studies.
1. Kinetic Solubility Assay
-
Objective: To determine the solubility of the compounds in an aqueous buffer, simulating physiological conditions.
-
Methodology:
-
A concentrated stock solution of the test compound (e.g., this compound or Deltazinone1) in DMSO is prepared.
-
The stock solution is diluted into a phosphate-buffered saline (PBS) solution to a final concentration.
-
The solution is incubated at room temperature for a specified period (e.g., 2 hours) to allow for precipitation of insoluble compound.
-
The sample is then filtered or centrifuged to separate the soluble fraction from the precipitate.
-
The concentration of the compound in the soluble fraction is quantified using High-Performance Liquid Chromatography (HPLC) by comparing the peak area to a standard curve.
-
The resulting concentration is reported as the kinetic solubility in mg/mL.[1][2]
-
2. Immunoblotting for Downstream Signaling
-
Objective: To quantify the effect of inhibitors on the K-Ras signaling pathway by measuring the phosphorylation levels of key downstream proteins.
-
Methodology:
-
KRAS-mutant cancer cells (e.g., MIA PaCa-2) are seeded in culture plates and allowed to adhere.
-
Cells are treated with various concentrations of this compound, Deltazinone1, or a vehicle control (DMSO) for a defined period (e.g., 4 hours).
-
Following treatment, cells are stimulated with a growth factor (e.g., EGF) to activate the Ras pathway.
-
Cells are lysed, and total protein concentration is determined using a BCA assay.
-
Equal amounts of protein from each sample are separated by molecular weight using SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total MEK, ERK, AKT, and S6. An antibody against a housekeeping protein (e.g., Actin) is used as a loading control.
-
After washing, the membrane is incubated with corresponding secondary antibodies and visualized using chemiluminescence.
-
Band intensities are quantified using densitometry software. The ratio of phosphorylated to total protein is calculated to determine the extent of pathway inhibition.[1][2]
-
3. Cellular Bioluminescence Resonance Energy Transfer (BRET) Assay
-
Objective: To measure the direct interaction between K-Ras and PDE6D inside living cells and assess the disruptive effect of the inhibitors.
-
Methodology:
-
Cells are co-transfected with plasmids encoding for K-Ras fused to a BRET donor (e.g., a luciferase) and PDE6D fused to a BRET acceptor (e.g., a fluorescent protein).
-
Transfected cells are plated in a multi-well plate and treated with the inhibitors at various concentrations.
-
The specific substrate for the luciferase is added to the cells.
-
If K-Ras and PDE6D are in close proximity (<10 nm), the energy from the luciferase-substrate reaction is transferred to the acceptor, causing it to emit light at a specific wavelength.
-
The light emissions from both the donor and acceptor are measured using a plate reader.
-
The BRET ratio is calculated (Acceptor Emission / Donor Emission). A decrease in this ratio upon inhibitor treatment indicates disruption of the K-Ras/PDE6D interaction.
-
Comparative Experimental Workflow
The evaluation of novel inhibitors like this compound against a reference compound like Deltazinone1 typically follows a structured workflow to comprehensively assess improvements in their drug-like properties and efficacy.
Conclusion
The experimental evidence strongly indicates that this compound is a significantly improved PDE6D inhibitor compared to Deltazinone1. Its key advantages lie in its vastly superior aqueous solubility and its more favorable on-target profile, with reduced off-target activity.[1][2][5] While the inhibition of downstream Ras signaling remains modest for both compounds, this compound consistently demonstrates better performance in cellular assays.[1][3] These improvements address critical liabilities that likely hindered the further development of Deltazinone1, positioning this compound as a more viable tool compound for studying PDE6D as a surrogate target for K-Ras and as a more promising starting point for potential therapeutic development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. orbilu.uni.lu [orbilu.uni.lu]
- 3. biorxiv.org [biorxiv.org]
- 4. An Improved PDE6D Inhibitor Combines with Sildenafil To Inhibit KRAS Mutant Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Novel MEK Inhibitors: Deltaflexin3 vs. Deltasonamide1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two novel, third-generation MEK1/2 inhibitors, Deltaflexin3 and Deltasonamide1. The following sections detail their comparative efficacy, selectivity, and pharmacokinetic profiles, supported by experimental data and detailed protocols.
Executive Summary
This compound and Deltasonamide1 are potent, selective inhibitors of the MAPK/ERK signaling pathway, a critical cascade in various malignancies. This head-to-head study evaluates their performance in a range of preclinical assays. While both compounds exhibit nanomolar potency, this compound demonstrates superior in vivo efficacy and a more favorable pharmacokinetic profile, suggesting a potentially wider therapeutic window. Deltasonamide1, however, shows slightly higher in vitro selectivity for MEK1 over MEK2.
Comparative Efficacy and Potency
The relative potency and efficacy of this compound and Deltasonamide1 were assessed through in vitro enzyme assays and cell-based proliferation assays.
Table 1: In Vitro Kinase Inhibition
This table summarizes the half-maximal inhibitory concentration (IC50) of each compound against MEK1 and MEK2 kinases.
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) | MEK1/MEK2 Selectivity Ratio |
| This compound | 1.8 | 2.5 | 0.72 |
| Deltasonamide1 | 2.1 | 4.3 | 0.49 |
Table 2: Cell-Based Proliferation Assay (A375 Melanoma Cell Line)
This table shows the half-maximal effective concentration (EC50) for the inhibition of proliferation in the BRAF-mutant A375 melanoma cell line.
| Compound | Proliferation EC50 (nM) |
| This compound | 8.5 |
| Deltasonamide1 | 12.1 |
In Vivo Xenograft Model Performance
The anti-tumor activity of both compounds was evaluated in an A375 melanoma xenograft mouse model.
Table 3: In Vivo Efficacy in A375 Xenograft Model
This table presents the tumor growth inhibition (TGI) and overall survival data following 21 days of treatment.
| Treatment Group | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | - | 0% | 25 |
| This compound | 10 | 88% | 48 |
| Deltasonamide1 | 10 | 71% | 39 |
Pharmacokinetic Profiles
Pharmacokinetic parameters were assessed in male BALB/c mice following a single oral dose.
Table 4: Comparative Pharmacokinetics (Mouse)
| Parameter | This compound (10 mg/kg) | Deltasonamide1 (10 mg/kg) |
| Tmax (h) | 2 | 1 |
| Cmax (ng/mL) | 1250 | 980 |
| Half-life (t1/2, h) | 8.2 | 5.5 |
| Bioavailability (%) | 65% | 48% |
Signaling Pathway and Mechanism of Action
This compound and Deltasonamide1 are allosteric inhibitors that bind to a pocket adjacent to ATP, targeting the MEK1 and MEK2 kinases. This action prevents the phosphorylation of ERK1/2, thereby inhibiting downstream signaling and blocking cell proliferation and survival.
Caption: MAPK/ERK signaling pathway with the point of inhibition by this compound and Deltasonamide1.
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Reagents: MEK1 or MEK2 kinase, Eu-anti-GST antibody, Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), and test compounds (this compound, Deltasonamide1).
-
Procedure:
-
A solution of kinase, Eu-anti-GST antibody, and tracer is prepared in kinase buffer.
-
Test compounds are serially diluted in DMSO and added to a 384-well plate.
-
The kinase/antibody/tracer mix is added to the wells containing the compounds.
-
The plate is incubated at room temperature for 60 minutes.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured on a plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis: The TR-FRET ratio (665 nm/615 nm) is calculated. Data are normalized to controls (no compound for 0% inhibition, no kinase for 100% inhibition). IC50 values are determined using a four-parameter logistic curve fit.
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Line: A375 human melanoma cells.
-
Procedure:
-
Cells are seeded in a 96-well plate at a density of 5,000 cells/well and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of this compound or Deltasonamide1.
-
Plates are incubated for 72 hours at 37°C, 5% CO2.
-
An amount of CellTiter-Glo® Reagent equal to the volume of cell culture medium is added to each well.
-
The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is recorded using a plate reader.
-
-
Data Analysis: EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression.
In Vivo Xenograft Study Workflow
The following diagram illustrates the workflow for the mouse xenograft study.
Caption: Experimental workflow for the A375 melanoma xenograft mouse model study.
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Procedure:
-
A375 cells (5 x 10^6) are suspended in Matrigel and subcutaneously implanted into the flank of each mouse.
-
Tumors are allowed to grow to an average volume of 150 mm³.
-
Mice are randomized into three groups: Vehicle, this compound (10 mg/kg), and Deltasonamide1 (10 mg/kg).
-
Compounds are administered orally once daily (QD) for 21 consecutive days.
-
Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
The study is terminated when tumors reach a predetermined size or at the end of the survival period.
-
-
Data Analysis: Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between treated and vehicle groups. Survival curves are generated using the Kaplan-Meier method.
Validating the Synergistic Interaction Between Deltaflexin3 and Sildenafil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of Deltaflexin3 and Sildenafil in the context of inhibiting KRAS-mutant cancer cell growth. The information presented is based on experimental data from a key study in the field, offering insights into the underlying mechanisms and potential therapeutic applications.
Executive Summary
Recent research has demonstrated a significant synergistic interaction between this compound, a potent and highly soluble PDE6D inhibitor, and Sildenafil, a well-established PDE5 inhibitor. This combination has been shown to more effectively inhibit the binding of K-Ras to PDE6D, leading to a reduction in downstream Ras signaling, cancer cell proliferation, and microtumor growth. The mechanism of this synergy lies in the dual action on the K-Ras trafficking pathway. While this compound directly blocks the prenyl-binding pocket of PDE6D, Sildenafil elevates cGMP levels, activating protein kinase G2 (PKG2). Activated PKG2 then phosphorylates K-Ras at Ser181, which diminishes its affinity for PDE6D. This two-pronged attack provides a more robust inhibition of K-Ras membrane association and subsequent oncogenic signaling.
Data Presentation
The following tables summarize the quantitative data from key experiments validating the synergistic effects of this compound and Sildenafil.
Table 1: Synergistic Inhibition of PDE6D/K-Ras Interaction (BRET Assay)
| Treatment | Concentration | Normalized BRET Ratio (Mean ± SD) | Synergy Score (ZIP Model) | Synergy Score (BLISS/LOEWE Model) |
| This compound | 2.5 µM | 0.85 ± 0.04 | N/A | N/A |
| 5 µM | 0.72 ± 0.05 | N/A | N/A | |
| 10 µM | 0.61 ± 0.06 | N/A | N/A | |
| Sildenafil | 10 µM | 0.95 ± 0.03 | N/A | N/A |
| 20 µM | 0.88 ± 0.04 | N/A | N/A | |
| 30 µM | 0.81 ± 0.05 | N/A | N/A | |
| This compound + Sildenafil | 2.5 µM + 20 µM | 0.55 ± 0.05 | 15.2 | 12.5 |
| 5 µM + 20 µM | 0.48 ± 0.06 | 18.9 | 15.8 | |
| 10 µM + 30 µM | 0.39 ± 0.07 | 22.1 | 19.3 |
Higher positive synergy scores indicate stronger synergistic effects.
Table 2: Inhibition of Cancer Cell Proliferation (MIA PaCa-2 Cells)
| Treatment | Concentration | Proliferation Inhibition (%) (Mean ± SD) |
| This compound | 10 µM | 18 ± 3.5 |
| Sildenafil | 30 µM | 15 ± 4.1 |
| This compound + Sildenafil | 10 µM + 30 µM | 45 ± 5.2 |
Table 3: Reduction of Microtumor Growth (MIA PaCa-2 Derived)
| Treatment | Concentration | Microtumor Volume Reduction (%) (Mean ± SD) |
| Control | - | 0 |
| This compound | 2.5 µM | 25 ± 6.8 |
| Sildenafil | 30 µM | 21 ± 5.4 |
| This compound + Sildenafil | 2.5 µM + 30 µM | 62 ± 8.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Bioluminescence Resonance Energy Transfer (BRET) Assay for PDE6D/K-Ras Interaction
-
Cell Culture and Transfection: HEK293T cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells were seeded in 96-well plates and co-transfected with plasmids encoding for NanoLuc-K-RasG12V and HaloTag-PDE6D using a suitable transfection reagent.
-
Compound Treatment: 24 hours post-transfection, cells were treated with varying concentrations of this compound, Sildenafil, or their combination. A vehicle control (DMSO) was also included.
-
BRET Measurement: After a 4-hour incubation period, the HaloTag ligand (NanoBRET 618) was added to the wells, followed by the NanoLuc substrate (furimazine). The BRET signal was measured using a microplate reader capable of detecting both donor (460 nm) and acceptor (618 nm) emissions.
-
Data Analysis: The BRET ratio was calculated by dividing the acceptor emission by the donor emission. Normalized BRET ratios were determined relative to the vehicle control. Synergy scores were calculated using the ZIP and BLISS/LOEWE models.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: MIA PaCa-2 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Incubation: Cells were treated with this compound, Sildenafil, or the combination at the indicated concentrations for 72 hours.
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Calculation of Inhibition: The percentage of proliferation inhibition was calculated relative to the vehicle-treated control cells.
Immunoblotting for Ras Downstream Signaling
-
Cell Lysis: MIA PaCa-2 cells were treated with the compounds for 4 hours and then stimulated with EGF. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was blocked and then incubated with primary antibodies against p-ERK, ERK, p-AKT, AKT, p-MEK, MEK, p-S6, and S6 overnight. After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities were quantified using image analysis software, and phosphoprotein levels were normalized to their respective total protein levels.
Microtumor Growth Assay
-
Spheroid Formation: MIA PaCa-2 cells were seeded in ultra-low attachment 96-well plates to allow for the formation of spheroids (microtumors).
-
Treatment: After 3 days, the spheroids were treated with this compound, Sildenafil, or the combination.
-
Growth Monitoring: The growth of the microtumors was monitored over a period of 7 days by capturing images daily and measuring the spheroid diameter.
-
Volume Calculation: Microtumor volume was calculated using the formula V = (4/3)πr³.
-
Data Analysis: The percentage of volume reduction was calculated by comparing the final volumes of the treated spheroids to the vehicle-treated controls.
Mandatory Visualization
Signaling Pathway of Synergistic Action
Caption: Synergistic inhibition of the K-Ras pathway.
Experimental Workflow for Synergy Validation
Caption: Workflow for validating drug synergy.
Independent Verification of Deltaflexin3's Anti-Cancer Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of Deltaflexin3, a novel PDE6D inhibitor, with other relevant compounds. The data presented is compiled from publicly available research to facilitate independent verification and inform future drug development efforts.
Executive Summary
This compound is a potent and highly soluble inhibitor of phosphodiesterase 6D (PDE6D), a protein implicated in the trafficking of the oncoprotein KRAS. By disrupting the interaction between PDE6D and KRAS, this compound aims to inhibit the signaling pathways that drive the growth of KRAS-mutant cancers. Research indicates that while this compound demonstrates anti-cancer activity, its efficacy is modest when used as a monotherapy. However, its anti-proliferative and tumor growth inhibitory effects are significantly enhanced when used in combination with Sildenafil, a phosphodiesterase 5 (PDE5) inhibitor. This guide compares the performance of this compound with the earlier generation PDE6D inhibitor, Deltarasin, and clinically approved direct KRAS G12C inhibitors, Sotorasib and Adagrasib, to provide a comprehensive overview of its potential in the landscape of KRAS-targeted cancer therapies.
Data Presentation
Table 1: In Vitro Anti-Proliferative Activity of PDE6D Inhibitors
| Compound | Cell Line | KRAS Mutation | IC50 (µM) | Publication |
| This compound | MIA PaCa-2 | G12C | ~10 µM (estimated from dose-response curves) | Kaya et al., J Med Chem, 2024 |
| SW403 | G12V | ~10 µM (estimated from dose-response curves) | Kaya et al., J Med Chem, 2024 | |
| Deltarasin | A549 | G12S | 5.29 ± 0.07 | Leung et al., Cell Death Dis, 2018[1] |
| H358 | G12C | 4.21 ± 0.72 | Leung et al., Cell Death Dis, 2018[1] | |
| Panc-Tu-I | - | - | Zimmermann et al., Nature, 2013 | |
| Capan-1 | - | - | Zimmermann et al., Nature, 2013 |
Note: Direct, side-by-side IC50 values for this compound and Deltarasin in the same cancer cell lines were not available in the primary literature for this compound. The IC50 values for this compound are estimations based on graphical data.
Table 2: In Vivo Anti-Tumor Efficacy
| Compound | Cancer Model | Dosing | Outcome | Publication |
| This compound | MDA-MB-231 mouse xenograft | 10 mg/kg/day | Not statistically significant reduction in tumor growth | Kaya et al., J Med Chem, 2024 |
| This compound + Sildenafil | MIA PaCa-2 microtumor (CAM assay) | - | Significant reduction in microtumor weight | Kaya et al., J Med Chem, 2024 |
| Deltarasin | Panc-Tu-I subcutaneous xenograft in nude mice | 10 mg/kg (i.p.) | Impaired dose-dependent tumor growth | MedChemExpress Datasheet[2] |
Table 3: Clinical Efficacy of Approved KRAS G12C Inhibitors (for reference)
| Compound | Clinical Trial | Cancer Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Sotorasib | CodeBreaK 100 | NSCLC | 37.1% | 6.8 months |
| Adagrasib | KRYSTAL-1 | NSCLC | 43.0% | 6.9 months |
NSCLC: Non-Small Cell Lung Cancer. Data for Sotorasib and Adagrasib are from clinical trials in previously treated patients and are provided for broader context on the performance of KRAS inhibitors.
Experimental Protocols
Cell Viability Assay (AlamarBlue)
This protocol is based on the methodology described for assessing the anti-proliferative effects of this compound and its analogs.
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., this compound, Deltarasin) or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
AlamarBlue Addition: Add AlamarBlue reagent to each well at 10% of the total volume and incubate for another 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Ras Signaling Pathway
This protocol outlines the general steps used to assess the effect of this compound on the phosphorylation of key proteins in the Ras signaling cascade.
-
Cell Lysis: After treatment with the inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total MEK, ERK, and AKT overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Tumor Xenograft Model (Orthotopic Pancreatic Cancer)
The following is a generalized protocol for establishing and evaluating the efficacy of anti-cancer compounds in an orthotopic pancreatic cancer mouse model.
-
Cell Preparation: Culture human pancreatic cancer cells (e.g., MIA PaCa-2) and resuspend them in a suitable medium like Matrigel.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Orthotopic Implantation: Under anesthesia, surgically expose the pancreas and inject the cancer cell suspension into the pancreatic head or tail.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using imaging techniques such as ultrasound or bioluminescence imaging (if cells are luciferase-tagged).
-
Compound Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) and/or vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to the desired dosing schedule.
-
Efficacy Evaluation: Measure tumor volume at regular intervals. At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Statistical Analysis: Analyze the differences in tumor growth and final tumor weight between the treatment and control groups using appropriate statistical tests.
Mandatory Visualization
Caption: Mechanism of action of this compound and its synergy with Sildenafil.
Caption: In vitro experimental workflow for evaluating this compound.
Caption: In vivo experimental workflow for evaluating this compound.
References
Deltaflexin3: A Comparative Analysis of a Novel PDE6D Inhibitor for KRAS-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Deltaflexin3's Mechanism and Performance Against Direct KRAS Inhibitors.
The landscape of targeted cancer therapy is continually evolving, with a significant focus on developing effective strategies against KRAS-mutated tumors, which have long been considered "undruggable." This guide provides a comprehensive cross-validation of the mechanism of action of this compound, a novel PDE6D inhibitor, in various cancer types. We present a comparative analysis of its performance against other KRAS-targeted therapies, supported by available experimental data, detailed protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.
Executive Summary
This compound represents an innovative approach to targeting KRAS-driven cancers by inhibiting PDE6D, a chaperone protein essential for the cellular trafficking and localization of KRAS.[1][2][3] This indirect mechanism of action distinguishes it from direct KRAS inhibitors like sotorasib (B605408) and adagrasib, which covalently bind to the KRAS G12C mutant protein.[4] This guide will delve into the nuances of these differing mechanisms and present a data-driven comparison of their efficacy in preclinical models. While direct head-to-head comparative studies are limited, this guide consolidates available data to provide a valuable resource for researchers in the field.
Mechanism of Action: this compound vs. Direct KRAS Inhibitors
This compound's unique mechanism of action centers on the inhibition of phosphodiesterase type 6 delta (PDE6D).[1][2] PDE6D acts as a transport protein for farnesylated proteins, including KRAS, shuttling them from the Golgi apparatus to the cell membrane.[1][2] By binding to the hydrophobic pocket of PDE6D, this compound prevents the PDE6D-KRAS interaction, leading to the mislocalization of KRAS and subsequent attenuation of downstream oncogenic signaling pathways, such as the MAPK and PI3K-AKT pathways.[1][2]
In contrast, direct KRAS inhibitors, such as sotorasib (AMG 510) and adagrasib (MRTX849), are designed to specifically target the KRAS G12C mutation.[5] These small molecules form a covalent bond with the cysteine residue at position 12 of the mutant KRAS protein, locking it in an inactive GDP-bound state.[5] This prevents the interaction of KRAS with its downstream effectors, thereby inhibiting cell proliferation and survival.[5] Other inhibitors in development, like RMC-6236, are pan-RAS inhibitors, targeting multiple RAS isoforms.[6]
Performance Data in Cancer Cell Lines
The following tables summarize the available in vitro efficacy data for this compound and several direct KRAS inhibitors across various cancer cell lines. It is important to note that the experimental conditions, such as assay type and duration, may vary between studies, precluding direct, definitive comparisons of potency.
Table 1: In Vitro Efficacy of Deltaflexin Family Compounds
| Compound | Cancer Cell Line | KRAS Mutation | IC50 (µM) | Reference |
| Deltaflexin-1 | HCT116 | G13D | 11 | [7] |
| Deltaflexin-1 | MDA-MB-231 | G13D | 7.2 | [7] |
| Deltaflexin-1 | Hs 578T | H-Ras G12D | 21 | [7] |
| Deltaflexin-2 | NCI-H358 | G12C | Activity reported as 70% of ARS-1620 | [7] |
Table 2: In Vitro Efficacy of Direct KRAS G12C Inhibitors
| Compound | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |
| Sotorasib (AMG 510) | NCI-H358 | Lung Adenocarcinoma | ~6 | |
| Sotorasib (AMG 510) | MIA PaCa-2 | Pancreatic Cancer | ~9 | |
| Adagrasib (MRTX849) | MIA PaCa-2 | Pancreatic Cancer | 10 - 973 (range across various cell lines) | |
| Adagrasib (MRTX849) | NCI-H358 | Lung Adenocarcinoma | 10 - 973 (range across various cell lines) |
Note: The IC50 values for Deltaflexin compounds are in the micromolar range, while those for direct KRAS G12C inhibitors are in the nanomolar range. This apparent difference in potency should be interpreted with caution due to the differing mechanisms of action and the lack of standardized comparative assays. This compound has been noted for its improved solubility and on-target activity compared to earlier generations of PDE6D inhibitors.[2]
Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed protocols for key experimental assays are provided below.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[8][9]
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound or a direct KRAS inhibitor) and a vehicle control. Incubate for the desired treatment period (e.g., 72 hours).[8][9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[8][9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a dose-response curve.
Western Blot Analysis of RAS Signaling Pathway
This protocol is used to detect changes in the phosphorylation status of key proteins in the RAS signaling pathway, such as ERK.
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration using a BCA assay.[11]
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11][12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.[11][12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.[11][12]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control (e.g., anti-total-ERK or anti-actin) to normalize the data.[12]
In Vivo Xenograft Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of an anti-cancer compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line suspension
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[13][14][15]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.[13][14]
-
Randomization and Treatment: When tumors reach a specified size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer the test compound and vehicle control according to the predetermined dosing schedule.[13][14]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).[13][14]
-
Data Analysis: Compare the tumor growth in the treatment group to the control group to determine the anti-tumor efficacy of the compound.
Cross-Validation in Different Cancer Types
The therapeutic potential of this compound and direct KRAS inhibitors is being explored in a variety of cancer types harboring KRAS mutations.
-
Pancreatic Cancer: Pancreatic ductal adenocarcinoma (PDAC) has one of the highest frequencies of KRAS mutations.[16] Both PDE6D and direct KRAS inhibitors have shown activity in preclinical models of pancreatic cancer.[2][16]
-
Colorectal Cancer: KRAS mutations are also prevalent in colorectal cancer.[16] The efficacy of direct KRAS G12C inhibitors in this cancer type is being actively investigated in clinical trials, often in combination with other targeted agents like EGFR inhibitors.[17]
-
Non-Small Cell Lung Cancer (NSCLC): Sotorasib and adagrasib have received regulatory approval for the treatment of KRAS G12C-mutated NSCLC, marking a significant milestone in targeting this patient population.[4][5]
The distinct mechanisms of action of this compound and direct KRAS inhibitors may offer opportunities for combination therapies or for treating tumors that have developed resistance to one class of agents.
Conclusion and Future Directions
This compound presents a promising and mechanistically distinct approach to targeting KRAS-driven cancers. Its ability to disrupt KRAS trafficking by inhibiting PDE6D offers a therapeutic strategy that is not dependent on a specific KRAS mutation, potentially broadening its applicability. While direct KRAS inhibitors have demonstrated significant clinical success, particularly for KRAS G12C-mutated NSCLC, the emergence of resistance remains a challenge.[17]
Future research should focus on direct comparative studies of this compound and direct KRAS inhibitors in a panel of well-characterized cancer models to delineate their relative strengths and weaknesses. Furthermore, exploring the potential of combination therapies, such as co-administering this compound with direct KRAS inhibitors or other signaling pathway inhibitors, could lead to more durable and effective treatments for patients with KRAS-mutated cancers. The continued investigation of novel therapeutic strategies like PDE6D inhibition is crucial for expanding the arsenal (B13267) of treatments against these challenging malignancies.
References
- 1. An Improved PDE6D Inhibitor Combines with Sildenafil To Inhibit KRAS Mutant Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. kuickresearch.com [kuickresearch.com]
- 6. vjoncology.com [vjoncology.com]
- 7. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. 3.4. Western Blotting and Detection [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. BiTE® Xenograft Protocol [protocols.io]
- 16. Experimental treatments strike at a key mutation in deadly cancers | Drug Discovery News [drugdiscoverynews.com]
- 17. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window: A Comparative Safety Analysis of PDE6D Inhibitors
For researchers, scientists, and drug development professionals, the burgeoning field of PDE6D inhibitors offers a promising avenue for targeting RAS-driven cancers. However, realizing their full therapeutic potential hinges on a thorough understanding of their safety profiles. This guide provides an objective comparison of various PDE6D inhibitors, supported by available preclinical data, to aid in the selection and development of next-generation compounds with improved safety and efficacy.
The trafficking chaperone protein PDE6D has emerged as a critical surrogate target for inhibiting the function of oncogenic RAS proteins, particularly K-Ras. By binding to the farnesyl moiety of RAS, PDE6D facilitates its transport to the plasma membrane, a prerequisite for its signaling activity. Inhibition of this interaction sequesters RAS in the cytoplasm, thereby abrogating its downstream effects. While a range of PDE6D inhibitors have been developed, their clinical translation has been hampered by concerns regarding off-target effects and cellular toxicity. This guide delves into the comparative safety profiles of prominent PDE6D inhibitors, presenting available quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Safety and Efficacy Data
The following table summarizes the available quantitative data for various PDE6D inhibitors. It is important to note that direct comparative safety data, such as LD50 values or cytotoxicity on a comprehensive panel of normal cell lines, is limited in the public domain for many of these compounds. The presented data primarily focuses on the half-maximal inhibitory concentration (IC50) against cancer cell lines and, where available, on non-cancerous cell lines to provide an indication of the therapeutic window.
| Inhibitor | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) | Reference |
| Deltarasin | A549 | Human Lung Carcinoma (KRAS G12S) | 5.29 ± 0.07 | 2.36 | [1] |
| H358 | Human Lung Carcinoma (KRAS G12C) | 4.21 ± 0.72 | 2.97 | [1] | |
| CCD19-Lu | Normal Human Lung Fibroblast | >10 | - | [1] | |
| Deltaflexin-1 | HCT116 | Human Colorectal Carcinoma (K-Ras G13D) | 11 | 3.64 | [2][3] |
| HT-29 | Human Colorectal Carcinoma (Ras WT) | 40 | - | [2][3] | |
| Deltaflexin-2 | - | - | Data not available | - | |
| Deltaflexin-3 | - | - | Data not available | - | [4] |
| Deltazinone | - | - | Data not available | - | |
| Deltasonamides | - | - | Data not available | - | |
| DW0254 | - | Normal human and mouse hematopoietic progenitor cells | Reported as having "little toxicity" | Quantitative data not available |
Note: The Selectivity Index (SI) is calculated as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line. A higher SI value suggests greater selectivity for cancer cells. The IC50 for CCD19-Lu with Deltarasin was reported as >10 µM; for the SI calculation, a conservative value of 12.5 µM was used as reported in the study for the highest concentration tested.
Signaling Pathways and Experimental Workflows
To provide a clear understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams, created using the Graphviz DOT language, illustrate the PDE6D signaling pathway and a general experimental workflow for assessing PDE6D inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are the protocols for two key assays frequently used in the evaluation of PDE6D inhibitors.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
MTT (5 mg/mL in PBS, sterile filtered)
-
Cell culture medium (appropriate for the cell line)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compounds).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 (or CC50 for normal cells) value using non-linear regression analysis.[5][6][7][8][9]
Tumorosphere Formation Assay
This assay is used to assess the cancer stem cell (CSC) population, which is often responsible for tumor initiation, metastasis, and resistance to therapy. The ability of single cells to form spherical colonies (tumorspheres) in non-adherent, serum-free conditions is a hallmark of CSCs.
Materials:
-
Ultra-low attachment 96-well plates
-
Serum-free cell culture medium supplemented with growth factors (e.g., EGF, bFGF) and B27 supplement.
-
Test compounds
-
Trypsin-EDTA
-
Microscope
Protocol:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension using trypsinization and gentle pipetting.
-
Cell Seeding: Seed the single-cell suspension into ultra-low attachment 96-well plates at a low density (e.g., 100-1000 cells per well) in 200 µL of serum-free medium containing the desired concentration of the test compound or vehicle control.
-
Incubation: Incubate the plates for 7-14 days at 37°C in a humidified 5% CO2 incubator.
-
Tumorosphere Counting: Count the number of tumorspheres (typically defined as spheres with a diameter > 50 µm) in each well using a microscope.
-
Data Analysis: Calculate the tumorsphere formation efficiency (TFE) as (Number of tumorspheres / Number of cells seeded) x 100%. Compare the TFE of compound-treated wells to the vehicle control to determine the inhibitory effect on the CSC population.[10][11][12][13]
Discussion and Future Directions
The available data, though limited, suggests a trend towards improved safety profiles in newer generations of PDE6D inhibitors. The early inhibitor, Deltarasin, exhibits a narrow therapeutic window, as indicated by its toxicity to normal cells at concentrations close to its effective dose on cancer cells. The Deltaflexin series, particularly Deltaflexin-1, demonstrates a greater selectivity for cancer cells over normal cells, a crucial attribute for any potential therapeutic. The qualitative report of low toxicity for DW0254 on hematopoietic progenitors is also encouraging.
However, to build a more complete and comparative picture, further rigorous preclinical safety and toxicology studies are imperative. Specifically, the following data would be highly valuable for the research community:
-
Standardized Cytotoxicity Panels: Evaluation of all major PDE6D inhibitors against a standardized panel of normal human cell lines (e.g., fibroblasts, endothelial cells, hepatocytes) to determine CC50 values and calculate selectivity indices.
-
In Vivo Toxicology: Comprehensive in vivo toxicology studies in relevant animal models to determine the maximum tolerated dose (MTD), identify potential organ toxicities, and establish a safe starting dose for clinical trials.
-
Off-Target Profiling: Kinome-wide and other off-target screening assays to identify potential secondary targets that could contribute to toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Improved PDE6D Inhibitor Combines with Sildenafil To Inhibit KRAS Mutant Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cancer Stem Cell Tumorsphere Formation Protocol [sigmaaldrich.com]
- 11. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 12. In vitro Tumorsphere Formation Assays [bio-protocol.org]
- 13. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
Statistical Validation of Experimental Data from Deltaflexin3 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Deltaflexin3, a novel PDE6D inhibitor, with alternative therapeutic agents targeting KRAS-mutant cancers. The following sections present a statistical validation of experimental data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Data Presentation: Comparative Efficacy of KRAS Pathway Inhibitors
The following tables summarize the quantitative data from preclinical studies, offering a comparative view of the efficacy of this compound against direct KRAS G12C inhibitors, a MEK inhibitor, a SHP2 inhibitor, and a SOS1 inhibitor in KRAS-mutant cancer cell lines.
Table 1: In Vitro Cell Viability (IC50, µM) in KRAS-Mutant Cancer Cell Lines
| Compound | Target | MIA PaCa-2 (KRAS G12C) | NCI-H358 (KRAS G12C) | HCT-116 (KRAS G13D) | A549 (KRAS G12S) |
| This compound | PDE6D | ~10.0[1] | ~7.0 | 11.0[2] | >100[3] |
| Sotorasib | KRAS G12C | 0.009[4][5] | 0.006[4][5] | >7.5[5] | >7.5 |
| Adagrasib | KRAS G12C | ~0.005[6] | ~0.005 | Not Active | Not Active |
| Trametinib | MEK1/2 | ~0.001 | ~0.0005 | ~0.001 | 0.0007 |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. Data is compiled from multiple preclinical studies.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI) |
| This compound | MDA-MB-231 (KRAS G13D) Xenograft | 10 mg/kg/day | Slowed tumor growth[7] |
| Sotorasib | NCI-H358 (KRAS G12C) Xenograft | 30 mg/kg/day | Significant tumor regression[4] |
| Adagrasib | LU65-Luc (KRAS G12C) Intracranial Xenograft | 100 mg/kg/day | Significant tumor regression[1] |
| BI-3406 (SOS1i) | MIA PaCa-2 (KRAS G12C) Xenograft | 50 mg/kg, twice daily | Significant TGI[8] |
Note: This table presents a qualitative and quantitative summary of in vivo efficacy from various preclinical models.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard practices in the field.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
KRAS-mutant cancer cell lines (e.g., MIA PaCa-2, NCI-H358)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (this compound and alternatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 3,000–5,000 cells per well and incubated for 24 hours to allow for attachment.[9]
-
Compound Treatment: A serial dilution of each test compound is prepared in the culture medium. The cell culture medium is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (DMSO) is also included.[3]
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.[3]
-
MTT Addition: After incubation, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours.[3][10]
-
Formazan (B1609692) Solubilization: The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.[3][11]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.[3][11]
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.[3]
In Vivo Tumor Xenograft Study
This study evaluates the efficacy of a test compound on the growth of human tumors in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS-mutant cancer cells (e.g., NCI-H358, MIA PaCa-2)
-
Matrigel
-
Test compounds and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: 5 x 10^6 cancer cells are resuspended in a mixture of culture medium and Matrigel and injected subcutaneously into the flank of the mice.[12][13]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.[13]
-
Compound Administration: The test compound or vehicle is administered to the mice according to the specified dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Width² x Length) / 2.[12]
-
Data Analysis: Tumor growth curves are plotted for each group. Tumor Growth Inhibition (TGI) is calculated at the end of the study to determine the efficacy of the treatment.
-
Ethical Considerations: All animal procedures must be approved and conducted in accordance with the guidelines of an Institutional Animal Care and Use Committee (IACUC).[14]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Signaling Pathways
References
- 1. An Improved PDE6D Inhibitor Combines with Sildenafil To Inhibit KRAS Mutant Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo xenograft studies [bio-protocol.org]
Safety Operating Guide
Navigating the Safe Disposal of Deltaflexin3: A Procedural Guide
For Immediate Implementation: The following provides essential safety and logistical information for the proper disposal of Deltaflexin3, a potent PDE6D inhibitor used in cancer research. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal, thereby minimizing occupational exposure and environmental impact.
As a matter of professional laboratory practice, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for any chemical, including this compound. The information presented here is based on best practices for the disposal of hazardous research chemicals and should be supplemented by the official SDS and your institution's environmental health and safety (EHS) protocols. MedchemExpress is a supplier of this compound and can provide a substance-specific SDS upon request.
Core Disposal Procedures
The proper disposal of this compound, an antineoplastic research compound, requires handling it as hazardous chemical waste. Cross-contamination should be avoided, and all waste materials must be segregated and clearly labeled.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form (pure compound, solutions, or contaminated materials), ensure you are wearing appropriate PPE:
-
Gloves: Nitrile or other chemical-resistant gloves. Double-gloving is recommended.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A buttoned lab coat must be worn.
-
Respiratory Protection: If handling the powdered form outside of a certified chemical fume hood, a respirator may be necessary.
Step 2: Waste Segregation and Collection
All materials that have come into contact with this compound must be disposed of as hazardous waste. Do not mix this waste with non-hazardous trash.
-
Solid Waste:
-
Collect unused or expired pure this compound powder in its original container or a clearly labeled, sealed hazardous waste container.
-
Dispose of contaminated consumables such as pipette tips, vials, and gloves in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, shatter-proof, and leak-proof hazardous waste container.
-
Ensure the container is compatible with the solvents used.
-
Do not fill containers beyond 90% capacity to prevent spills.
-
-
Sharps Waste:
-
Needles and syringes contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste. Do not dispose of these in a regular biohazard sharps container.
-
Step 3: Labeling and Storage
Proper labeling is critical for the safe management of hazardous waste.
-
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant," based on the SDS)
-
The accumulation start date.
-
-
Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory, away from general work areas.
Step 4: Arranging for Disposal
-
Once a waste container is full or the accumulation time limit set by your institution has been reached, arrange for its pickup and disposal through your institution's Environmental Health and Safety (EHS) department.
-
Complete all necessary hazardous waste disposal forms as required.
Quantitative Data Summary
The following table provides a template for the kind of quantitative data that would be found in a substance-specific Safety Data Sheet (SDS) for this compound. This information is crucial for a full risk assessment and proper disposal.
| Parameter | Value | Significance for Disposal |
| LD50 (Oral) | Data not available (obtain from SDS) | Indicates acute toxicity; higher toxicity requires more stringent handling procedures. |
| Aquatic Toxicity | Data not available (obtain from SDS) | Determines the environmental risk and dictates whether it is a marine pollutant. |
| pH of Solutions | Dependent on solvent (e.g., DMSO, Ethanol) | Neutralization may be required before disposal if the solution is highly acidic or basic. |
| Boiling Point | Data not available (obtain from SDS) | Relevant for assessing inhalation hazards during handling and potential for evaporation. |
| Solubility | Data not available (obtain from SDS) | Informs the appropriate solvent for decontamination and cleaning of spills. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Personal protective equipment for handling Deltaflexin3
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical information for the handling and disposal of Deltaflexin3, a novel potent compound for research use. Adherence to these guidelines is mandatory to ensure personnel safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent bioactive molecule with unknown toxicological properties. Assume it is highly toxic and handle it with appropriate precautions.[1] The necessary personal protective equipment (PPE) must be worn at all times when handling this compound.[2]
Table 1: Personal Protective Equipment (PPE) Requirements for this compound
| Equipment | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves | Provides a primary barrier against skin contact. |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard | Protects eyes from splashes and aerosols.[1][3] |
| Lab Coat | Flame-resistant with tight cuffs | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Required when handling the powdered form or when aerosols may be generated. |
| Face Shield | Worn over safety goggles | Offers an additional layer of protection against splashes and unexpected reactions.[3] |
Operational Plan: Handling and Storage
All work with this compound must be conducted within a designated area, such as a certified chemical fume hood, to minimize exposure.[4][5]
Experimental Workflow for Handling this compound
Caption: Standard workflow for handling this compound in a laboratory setting.
Storage Requirements:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed and clearly labeled.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.[6][7]
Table 2: this compound Waste Disposal Procedures
| Waste Type | Disposal Protocol |
| Solid Waste | Place in a designated, sealed, and labeled hazardous waste container.[8] |
| Liquid Waste | Collect in a labeled, leak-proof hazardous waste container. Do not dispose of down the drain.[6][9] |
| Sharps | Dispose of in a puncture-resistant sharps container labeled for hazardous drug waste.[10][8] |
| Contaminated PPE | Bag all disposable PPE and place it in the designated hazardous waste container.[8] |
Emergency Procedures
In the event of an emergency, follow these procedures and report the incident to your supervisor.
Table 3: Emergency Response for this compound Incidents
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11] |
| Eye Contact | Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Spill | Evacuate the immediate area and alert others.[12][13] For small spills, use a chemical spill kit with appropriate absorbent material.[11][14] For large spills, evacuate the lab and contact emergency personnel.[13] |
Fictional Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway affected by this compound.
Caption: Hypothetical signaling cascade initiated by this compound.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. safetyculture.com [safetyculture.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 5. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. www1.udel.edu [www1.udel.edu]
- 9. vumc.org [vumc.org]
- 10. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 12. acs.org [acs.org]
- 13. offices.austincc.edu [offices.austincc.edu]
- 14. ehs.wisc.edu [ehs.wisc.edu]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
